Carvedilol N'-beta-D-Glucuronide
Beschreibung
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Eigenschaften
Molekularformel |
C30H34N2O10 |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-32(29-27(36)25(34)26(35)28(42-29)30(37)38)15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)31-20/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1 |
InChI-Schlüssel |
ZQZHJYJNGJEIGF-MGBYVDSNSA-N |
Isomerische SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to the Structural Elucidation of Carvedilol N'-β-D-Glucuronide by Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
The structural elucidation of drug metabolites is a cornerstone of modern drug development, ensuring a comprehensive understanding of a compound's fate in vivo. Carvedilol, a widely prescribed β-blocker, undergoes extensive phase II metabolism, with glucuronidation being a primary pathway.[1][2] This process can yield multiple isomers, such as O- and N-glucuronides, which are often difficult to distinguish using mass spectrometry (MS) alone due to identical masses and similar fragmentation patterns.[3] This guide provides an in-depth, technical walkthrough of the definitive structural elucidation of a specific, challenging metabolite, Carvedilol N'-β-D-Glucuronide, using a suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will detail the causality behind experimental choices and outline a self-validating analytical workflow designed for researchers, scientists, and drug development professionals.
Introduction: The Metabolic Challenge of Carvedilol
Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure.[4][5] Administered as a racemic mixture, it is extensively metabolized in the liver primarily through aromatic ring oxidation and subsequent glucuronidation.[1][2][4] The UDP-glucuronosyltransferase (UGT) enzyme system conjugates a glucuronic acid moiety to the drug, enhancing its water solubility and facilitating its excretion.
Carvedilol possesses multiple potential sites for glucuronidation, including the secondary alcohol and the secondary amine (N') in the side chain. The resulting O- and N'-glucuronide isomers present a significant analytical challenge. While LC-MS/MS is a powerful tool for detecting and quantifying metabolites, it often falls short in providing unambiguous structural identification for such isomers.[3] This ambiguity necessitates the use of NMR spectroscopy, the gold standard for molecular structure elucidation, which provides definitive evidence of atomic connectivity through-bond correlations.[6][7][8]
The NMR Strategy: A Multi-dimensional Approach
To definitively assign the structure of Carvedilol N'-β-D-Glucuronide, a combination of 1D and 2D NMR experiments is required. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.[9]
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the chemical environment of each carbon atom in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is crucial for mapping out proton spin systems within the Carvedilol backbone and the glucuronide ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This experiment is essential for assigning carbons based on their known proton assignments.[10][11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for this elucidation. It detects long-range correlations (typically 2-4 bonds) between protons and carbons. These correlations bridge non-coupled spin systems and are used to piece the molecular fragments together. Crucially, an HMBC correlation between the anomeric proton of the glucuronide moiety and a carbon atom on the Carvedilol side chain will definitively establish the point of conjugation.[6][13]
Logical Workflow for NMR-based Structure Elucidation
The following diagram illustrates the logical flow of experiments and data interpretation.
Caption: Experimental and analytical workflow for NMR structure elucidation.
Spectral Analysis: From Parent Drug to Metabolite
A critical first step is to understand the NMR signature of the parent drug, Carvedilol. This provides a reference map to identify which signals have shifted upon metabolic modification.
Reference Data: ¹H and ¹³C NMR Assignments of Carvedilol
The following table summarizes the known NMR assignments for Carvedilol, which serve as our baseline.[14]
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Carbazole Moiety | ||
| 1 | 118.9 | 7.55 (d) |
| 2 | 119.9 | 7.15 (t) |
| 3 | 111.0 | 7.35 (t) |
| 4a | 122.5 | - |
| 4b | 120.1 | - |
| 5 | 109.8 | 7.45 (d) |
| 6 | 126.2 | 8.15 (d) |
| 7 | 119.5 | 7.25 (t) |
| 8 | 123.8 | 7.50 (d) |
| 8a | 138.5 | - |
| 9a | 141.2 | - |
| Side Chain | ||
| Cα | 70.5 | 4.10 (m) |
| Cβ | 68.5 | 4.20 (m) |
| Cγ (N'-CH₂) | 50.5 | 2.90 (m) |
| 2-Methoxyphenoxyethyl Moiety | ||
| Cδ (N'-CH₂-CH₂) | 49.0 | 4.05 (t) |
| 1' | 148.0 | - |
| 2' | 149.5 | - |
| 3' | 113.0 | 6.95 (d) |
| 4' | 121.5 | 6.90 (t) |
| 5' | 120.8 | 6.85 (t) |
| 6' | 114.2 | 6.92 (d) |
| OCH₃ | 55.8 | 3.80 (s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Elucidating the N'-Glucuronide: Expected Spectral Changes and Key Correlations
Upon conjugation of the glucuronic acid moiety to the secondary amine (N'), we anticipate specific and diagnostic changes in the NMR spectra.
-
Downfield Shift of Proximal Protons and Carbons: The electron-withdrawing nature of the glucuronide group will cause a significant downfield shift (to a higher ppm value) for the protons and carbons on and adjacent to the nitrogen atom. We expect Cγ and Cδ, and their attached protons, to be most affected.
-
Appearance of the Glucuronide Spin System: A new set of signals corresponding to the glucuronic acid moiety will appear. This includes the anomeric proton (H-1''), which typically resonates as a doublet around 4.5-5.5 ppm, and the other sugar protons between 3.0-4.0 ppm.
-
The Definitive HMBC Correlation: The most critical piece of evidence will be the long-range correlation between the anomeric proton of the glucuronide (H-1'') and the carbons of the Carvedilol side chain adjacent to the nitrogen. A correlation from H-1'' to Cγ and Cδ would provide unambiguous proof of the N'-linkage.
Visualizing the Key HMBC Linkage
The following diagram highlights the crucial correlations that confirm the structure.
Caption: Key ³JCH HMBC correlations confirming the N'-glucuronide linkage.
Experimental Protocol: A Step-by-Step Guide
Sample Preparation and Isolation
The Carvedilol N'-β-D-Glucuronide metabolite must first be isolated from the biological matrix (e.g., urine, bile, or microsomal incubation).
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to perform initial cleanup and concentration of the metabolite from the matrix.
-
Preparative HPLC: Employ reversed-phase high-performance liquid chromatography (HPLC) to purify the metabolite to >95% purity, as determined by analytical HPLC with UV or MS detection.
-
Lyophilization: Lyophilize the collected HPLC fractions to yield the purified metabolite as a solid powder.
-
NMR Sample Preparation: Dissolve 1-5 mg of the purified metabolite in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Transfer the solution to a high-quality NMR tube.
NMR Data Acquisition
Acquire the following spectra on a high-field NMR spectrometer (≥600 MHz recommended for sensitivity with small sample amounts).[8]
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
gCOSY: Acquire a gradient-enhanced COSY spectrum to map ¹H-¹H correlations.
-
gHSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a one-bond ¹JCH coupling constant of ~145 Hz.
-
gHMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range coupling constants (²JCH, ³JCH) of 8-10 Hz. This is critical for observing the key linkage correlations.
Data Analysis and Final Structure Confirmation
-
Identify Parent Drug Signals: Using the reference data (Table 1) and the acquired 2D spectra, assign the protons and carbons of the Carvedilol backbone. Note any significant chemical shift changes, particularly around the side-chain nitrogen.
-
Assign the Glucuronide Moiety: Identify the anomeric proton (H-1'') doublet. From this starting point, use the COSY spectrum to "walk around" the sugar ring, assigning H-2'', H-3'', H-4'', and H-5''. Use the HSQC spectrum to assign the corresponding carbons (C-1'' to C-5'').
-
Confirm the Linkage Point: Carefully analyze the HMBC spectrum for cross-peaks between the glucuronide moiety and the Carvedilol backbone. The observation of correlations from the anomeric proton (H-1'') to the side-chain carbons Cγ and Cδ provides definitive, unambiguous evidence that the metabolite is Carvedilol N'-β-D-Glucuronide.
-
Tabulate Final Assignments: Compile a final table summarizing all ¹H and ¹³C chemical shift assignments for the metabolite, along with the key HMBC correlations that support the final structure.
Conclusion
The structural elucidation of drug metabolites requires a rigorous and systematic approach. While mass spectrometry is invaluable for detection, NMR spectroscopy remains the ultimate arbiter for resolving structural ambiguity, particularly for isomers like O- and N-glucuronides. By employing a suite of 2D NMR experiments—COSY for mapping spin systems, HSQC for direct C-H correlations, and crucially, HMBC for long-range connectivity—one can definitively establish the precise site of conjugation. The workflow and principles detailed in this guide provide a robust framework for scientists to confidently and accurately elucidate the structures of complex metabolites, ensuring a complete and accurate understanding of a drug's metabolic fate.
References
- U.S. Food and Drug Administration. (n.d.). Carvedilol Tablets Label.
- PharmGKB. (n.d.).
- Wikipedia. (2024). Carvedilol.
- Nakajima, M., et al. (2008). Stereoselective oxidation and glucuronidation of carvedilol in human liver and intestinal microsomes. Drug Metabolism and Pharmacokinetics.
- Hanioka, N., et al. (2012). Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes. Pharmacology.
- Li, D. W. (2020). NMR Based Methods for Metabolites Analysis. Analytical Chemistry.
- Markley, J. L., et al. (2017). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences.
- Bingol, K., & Brüschweiler, R. (2017). Comprehensive Metabolite Identification Strategy using Multiple 2D NMR Spectra of a Complex Mixture Implemented in the COLMARm Web Server. Analytical Chemistry.
- Creative Biostructure. (n.d.).
- Liao, G., et al. (2009). 2D NMR Metabonomic Analysis: A Novel Method for Automated Peak Alignment.
- Xia, Y., & Li, L. (2015). Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. Analytical Chemistry.
- Sridhar, M., et al. (2012). Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. International Journal of Pharmacy and Technology.
- Hypha Discovery. (n.d.).
- Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research.
- Zielińska, M. A., & Wawer, I. (2011). ¹H and ¹³C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry.
- Gadape, H. H., et al. (2023).
- Lei, Z., et al. (2022).
- Sitter, B., et al. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots.
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- 14. researchgate.net [researchgate.net]
Pharmacokinetic Profile of Carvedilol and Its Glucuronide Metabolites: A Mechanistic Guide
Executive Summary
Carvedilol is a highly lipophilic, third-generation aryloxypropanolamine utilized extensively in the management of heart failure, hypertension, and left ventricular dysfunction. Administered as a racemic mixture, its pharmacokinetic (PK) profile is defined by profound stereoselectivity and extensive first-pass hepatic metabolism. While Phase I oxidation via Cytochrome P450 (CYP) enzymes initiates its clearance, Phase II glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) serves as the primary metabolic sink. This whitepaper provides an in-depth technical analysis of carvedilol’s glucuronidation pathways, detailing the stereoselective kinetics of its metabolites and outlining self-validating in vitro methodologies for UGT phenotyping.
The Chiral Complexity of Carvedilol
Carvedilol’s clinical efficacy is intrinsically linked to its chirality. The drug is administered as a 1:1 racemic mixture of R(+)- and S(-)-enantiomers, which exhibit distinct pharmacodynamic and pharmacokinetic properties:
-
Pharmacodynamics: The R(+)-enantiomer functions almost exclusively as an α1-adrenergic receptor blocker. Conversely, the S(-)-enantiomer is a non-selective β-blocker (β1 and β2) with concurrent α1-blocking activity (1[1]).
-
Pharmacokinetics: Carvedilol exhibits rapid absorption but suffers from poor systemic bioavailability (approximately 25% to 35%) due to extensive first-pass hepatic metabolism (2[2]). The clearance is highly stereoselective, resulting in R(+)-carvedilol plasma concentrations that are 2 to 3 times higher than those of S(-)-carvedilol. The terminal elimination half-life ranges from 5 to 9 hours for the R(+)-enantiomer and 7 to 11 hours for the S(-)-enantiomer (2[2]).
Phase I and Phase II Metabolic Pathways
Carvedilol clearance is a biphasic process. Phase I metabolism is driven primarily by CYP2D6 (aromatic ring oxidation) and CYP2C9 (demethylation), alongside minor contributions from CYP1A2 (3[3]). However, the parent drug and its oxidative metabolites are ultimately inactivated and prepared for biliary excretion via Phase II glucuronidation.
Carvedilol Phase I and II metabolic clearance pathways highlighting UGT stereoselectivity.
Stereoselective Glucuronidation Dynamics
Carvedilol is primarily metabolized into two distinct glucuronide conjugates, identified chromatographically as G1 and G2 (4[4]). The formation of these metabolites is catalyzed by three primary hepatic UGT isoforms: UGT1A1, UGT2B4, and UGT2B7 .
Crucially, these enzymes exhibit strict stereoselectivity:
-
UGT1A1 preferentially metabolizes R(+)-carvedilol to form the G2 glucuronide (5[5]).
-
UGT2B7 preferentially metabolizes S(-)-carvedilol to form the G1 glucuronide (5[5]).
-
UGT2B4 acts as a dual-catalyst, capable of forming both G1 and G2 conjugates (4[4]).
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Carvedilol Enantiomers in Human Liver Microsomes
| Parameter | (R)-Carvedilol | (S)-Carvedilol |
|---|---|---|
| Vmax (pmol/min/mg) | 953 ± 399 | 2500 ± 833 |
| Km (µmol/L) | 24 ± 7 | 118 ± 44 |
| Primary UGT Isoform | UGT1A1 | UGT2B7 |
| Terminal Half-life (in vivo) | 5 - 9 hours | 7 - 11 hours |
(Data synthesized from Chinese liver microsome in vitro studies and clinical PK profiles) (6[6]; 2[2]).
Table 2: Recombinant UGT Isoform Kinetics for Carvedilol Glucuronides
| UGT Isoform | Glucuronide Formed | Km Range (µM) | Vmax Range (pmol/min/mg) |
|---|---|---|---|
| UGT1A1 | G2 (R-preference) | 22.1 - 55.1 | 3.33 - 7.88 |
| UGT2B4 | G1 & G2 | 22.1 - 55.1 | 3.33 - 7.88 |
| UGT2B7 | G1 (S-preference) | 22.1 - 55.1 | 3.33 - 7.88 |
(Derived from Lineweaver-Burk analysis of recombinant UGTs) (4[4]).
In Vitro Methodologies: UGT Phenotyping Protocol
To accurately determine the stereoselective glucuronidation kinetics of carvedilol, a robust, self-validating in vitro assay using Human Liver Microsomes (HLMs) or recombinant UGTs is required.
Step-by-step in vitro workflow for assessing UGT-mediated carvedilol glucuronidation.
Self-Validating Assay Architecture
A hallmark of rigorous pharmacokinetic profiling is building causality and validation directly into the experimental design:
-
Negative Control (Minus-UDPGA): Incubations lacking the UDPGA cofactor must be run in parallel. Causality: This proves that any observed depletion of carvedilol is strictly UGT-dependent, ruling out non-specific microsomal binding or residual Phase I oxidative degradation.
-
Positive Control: Parallel incubation with a known UGT substrate (e.g., propofol for UGT1A9, or estradiol for UGT1A1). Causality: Validates the enzymatic viability of the microsomal batch and confirms successful membrane permeabilization.
-
Mass Balance: The analytical method must monitor both the depletion of the parent enantiomers and the stoichiometric formation of the G1/G2 glucuronides.
Step-by-Step Execution
-
Microsome Permeabilization: Pre-incubate HLMs (1.0 mg/mL final protein concentration) with alamethicin (50 µg/mg protein) on ice for 15 minutes.
-
Causality: UGT active sites are located in the lumen of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane. This eliminates "enzyme latency" by allowing the highly polar UDP-glucuronic acid (UDPGA) cofactor to freely access the active site.
-
-
Substrate Addition: Add racemic carvedilol (spanning a concentration range of 1 - 200 µM for Michaelis-Menten modeling) and MgCl2 (final concentration 5 mM) in 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Mg2+ ions are essential cofactors that neutralize the negative charge of the UDPGA phosphate groups, stabilizing the transition state during conjugation.
-
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes in a shaking water bath. Initiate the reaction by adding UDPGA (final concentration 2 mM).
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., (S)-propafenone).
-
Causality: Acetonitrile instantly denatures the UGT proteins, halting the reaction at an exact timepoint, while precipitating the lipid/protein matrix to ensure a clean injection for downstream LC-MS/MS.
-
-
Centrifugation & Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for chiral LC-MS/MS analysis using a derivatization agent (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylisothiocyanate) to accurately resolve and quantify R(+)- and S(-)-carvedilol depletion alongside G1/G2 formation (6[6]).
Clinical Pharmacogenomics and Drug-Drug Interactions
The reliance on specific UGT isoforms renders carvedilol susceptible to pharmacogenomic variability and drug-drug interactions (DDIs).
-
Genetic Polymorphisms: Mutations such as UGT1A16 and UGT2B73 significantly reduce the glucuronidation capacity for both enantiomers. In clinical cohorts, patients harboring multiple mutant alleles (e.g., UGT1A16, UGT2B73, and CYP2D6*10) exhibit up to an eight-fold decrease in carvedilol glucuronidation compared to wild-type individuals (7[7]).
-
Enantiomeric Mutual Inhibition & DDIs: During racemate glucuronidation, mutual inhibition occurs between the R- and S-enantiomers. Furthermore, co-administration of drugs like amiodarone alters the enantioselective pharmacokinetics of carvedilol by altering protein binding and stimulating the glucuronidation of the R-enantiomer more significantly than the S-enantiomer in vitro (3[3]).
References
- Source: nih.
- Source: nih.
- (carvedilol) Tablets - accessdata.fda.
- Source: nih.
- Source: nih.
- Source: mdpi.
- Source: researchgate.
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- 4. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective glucuronidation of carvedilol by Chinese liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Discovery and Initial Characterization of Carvedilol Metabolites: A Comprehensive Technical Guide
Pharmacological Profile and Metabolic Landscape
Carvedilol is a highly lipophilic, third-generation aryloxypropanolamine derivative that functions as a non-selective β-adrenergic and α1-adrenergic receptor antagonist[1]. Administered clinically as a racemic mixture, its R(+) enantiomer primarily mediates α1-blockade, while the S(-) enantiomer is responsible for both α1- and non-selective β-blockade[2].
Due to its high lipophilicity, carvedilol is rapidly absorbed but undergoes extensive stereoselective first-pass metabolism in the liver, restricting its absolute oral bioavailability to approximately 25%[2]. The discovery and structural characterization of its biotransformed metabolites have been pivotal in drug development, as several of these circulating molecules exhibit significantly higher receptor-blocking potencies than the parent compound[3].
Major Metabolic Pathways
The biotransformation of carvedilol is driven by the hepatic cytochrome P450 (CYP450) system (Phase I), followed by glucuronidation (Phase II)[2][4].
-
Aromatic Ring Oxidation: Catalyzed predominantly by CYP2D6, this pathway yields 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol[2]. The 4'-hydroxyphenyl metabolite is of profound clinical interest because it possesses approximately 13 times the β-blocking potency of the parent drug[3][5].
-
Demethylation: Mediated largely by CYP2C9, with partial contributions from CYP2D6, CYP1A2, and CYP2E1, this reaction produces O-desmethyl carvedilol. This metabolite is roughly 2.5 times more potent than carvedilol at β-receptors[2][3].
-
Side-Chain Oxidation: Driven primarily by CYP1A2, this leads to the formation of pharmacologically inactive 1- and 8-hydroxycarvedilol[2].
-
Glucuronidation: Phase II metabolism inactivates both the parent drug and its Phase I hydroxylated metabolites via uridine 5'-diphospho-glucuronosyltransferases, specifically UGT2B7, UGT2B4, and UGT1A1[2][4].
Metabolic pathways of carvedilol illustrating Phase I CYP450 oxidation and Phase II glucuronidation.
Quantitative Profiling of Carvedilol Metabolites
Understanding the quantitative relationship between the parent drug and its metabolites is essential for accurate pharmacokinetic modeling. Despite their high potency, active metabolites circulate at plasma concentrations approximately 10-fold lower than carvedilol, meaning the parent drug still drives the majority of the systemic clinical effect[5].
| Metabolite | Primary Enzyme | Pharmacological Activity | Relative β-Blocking Potency |
| 4'-hydroxyphenyl carvedilol | CYP2D6 | Active | ~13.0x |
| O-desmethyl carvedilol | CYP2C9 | Active | ~2.5x |
| 5'-hydroxyphenyl carvedilol | CYP2D6 | Active | ~0.5x |
| 8-hydroxycarvedilol | CYP1A2 | Inactive | 0.0x |
| Carvedilol Glucuronides | UGTs | Inactive | 0.0x |
In Vitro Discovery: Liver Microsome Assay Protocol
To discover and characterize CYP-mediated metabolism without the confounding variables of physiological clearance (e.g., renal excretion or protein binding), researchers utilize human or rat liver microsomes (HLM/RLM)[6][7]. This self-validating system allows for the precise determination of intrinsic clearance ( CLint ) and enzyme kinetics.
Protocol: CYP2D6-Mediated Hydroxylation Assay
-
Preparation of Incubation Mixture: In a total volume of 200 μL, combine 5 pmol of recombinant CYP2D6 (or 0.25 mg/mL of microsomal protein), 5 pmol purified cytochrome b5, and 10 mM phosphate-buffered saline (pH 7.4)[6][8]. Causality: Cytochrome b5 is included to optimize the electron transfer cascade required for CYP450 catalytic function.
-
Substrate Addition: Add carvedilol to achieve final concentrations ranging from 1.0 μM to 50 μM. Ensure the total concentration of organic solvent (e.g., methanol) remains <0.4%[8]. Causality: Exceeding 0.4% organic solvent can cause solvent-induced enzyme denaturation and artifactual inhibition of CYP450 activity.
-
Preincubation: Incubate the mixture at 37°C for 5 minutes[8]. Causality: This establishes thermal equilibrium, ensuring the reaction rate is not artificially suppressed during the initial seconds of the assay.
-
Reaction Initiation: Add 20 μL of 10 mM NADPH (yielding a final concentration of 1 mM) to initiate the oxidative reaction[8]. Causality: NADPH serves as the obligate electron donor for Phase I CYP450 oxidation.
-
Termination: After 30 minutes, terminate the reaction by placing the samples on ice and adding an equal volume of ice-cold acetonitrile[6][8]. Causality: Acetonitrile rapidly precipitates the microsomal proteins, halting all enzymatic activity to ensure an accurate timestamp for kinetic calculations.
-
Centrifugation: Centrifuge the terminated mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins, isolating the supernatant for downstream LC-MS/MS analysis[6][9].
Analytical Characterization: LC-MS/MS Workflow
Because active metabolites like 4'-hydroxyphenyl carvedilol circulate at low concentrations, highly sensitive analytical techniques are mandatory[5]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the requisite sensitivity, achieving lower limits of quantification (LLOQ) of approximately 0.05 ng/mL[10].
Step-by-step LC-MS/MS analytical workflow for the quantification of carvedilol and its metabolites.
Protocol: Simultaneous Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 100 μL of human plasma into a centrifuge tube and spike with an internal standard (IS) such as propranolol or deuterated carvedilol[10][11].
-
Add a basic buffer (e.g., pH 10.0). Causality: Carvedilol has a pKa of ~7.8. A basic buffer ensures the amine groups remain un-ionized, maximizing partitioning into the organic phase.
-
Add an organic solvent mixture (e.g., diethyl ether and ethyl acetate), vortex for 2 minutes, and centrifuge[9][11].
-
-
Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase[10].
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a UPLC C18 column (e.g., 50 × 2.1 mm, 1.7 µm particle size)[11].
-
Utilize a gradient mobile phase of acetonitrile and 0.1% aqueous formic acid at a flow rate of 0.4 mL/min[10][11]. Causality: Formic acid acts as an ionization enhancer for positive electrospray ionization (ESI+), facilitating the formation of [M+H]+ adducts.
-
-
MS/MS Detection (Positive ESI Mode):
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the protonated precursor-to-product ion transitions: m/z 407.10 → 100.10 for carvedilol, and m/z 423.10 → 222.00 for 4'-hydroxyphenyl carvedilol[10].
-
Pharmacogenomics and Clinical Implications
The reliance on CYP2D6 for the formation of highly active metabolites introduces significant inter-individual variability in drug response. Patients carrying two non-functional copies of the CYP2D6 gene ("poor metabolizers") exhibit 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers[12][13].
Furthermore, the co-administration of potent CYP2D6 inhibitors—such as the SSRI antidepressants sertraline or fluvoxamine—significantly decreases the metabolic conversion of carvedilol to 4'-hydroxyphenyl carvedilol[1][6]. In preclinical models, this drug-drug interaction has been shown to increase the area under the curve (AUC) and prolong the half-life of the parent drug by up to 450%, necessitating careful clinical monitoring during polypharmacy[6][14].
References
- Source: nih.
- Source: clinpgx.
- Carvedilol response - NIH Genetic Testing Registry (GTR)
- Source: nih.
- Source: semanticscholar.
- Source: google.
- Source: nih.
- Source: sciforum.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ClinPGx [clinpgx.org]
- 3. WO2017218576A1 - Parenteral sustained-release delivery of carvedilol disperse systems - Google Patents [patents.google.com]
- 4. ClinPGx [clinpgx.org]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 27 β-Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap High-Resolution Mass Spectrometry [mdpi.com]
- 10. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Carvedilol response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Chemical and Physical Properties of Carvedilol N'-β-D-Glucuronide: A Comprehensive Technical Guide
Executive Summary
Carvedilol is a highly lipophilic, nonselective β-adrenergic and α₁-adrenergic receptor antagonist widely prescribed for the management of congestive heart failure and hypertension[1]. While its Phase I oxidative metabolism via Cytochrome P450 (CYP2D6) is well-documented, its Phase II biotransformation is equally critical for systemic clearance. The conjugation of carvedilol with glucuronic acid yields several metabolites, prominently Carvedilol N'-β-D-Glucuronide (CNBG) [2].
This whitepaper provides an in-depth analysis of the physicochemical properties, metabolic pathways, and analytical methodologies required to isolate and quantify CNBG. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind its pharmacokinetics and the self-validating protocols necessary for rigorous bioanalytical quantification.
Chemical and Physical Properties
The conversion of carvedilol to its N'-glucuronide conjugate fundamentally alters its physicochemical profile. By attaching a bulky, highly polar glucuronic acid moiety to the nitrogen atom (either the aliphatic secondary amine or the carbazole nitrogen), the molecule's lipophilicity is drastically reduced[2][3]. This structural shift neutralizes its affinity for adrenergic receptors and tags the molecule for active efflux via multidrug resistance-associated proteins (MRPs).
Structural Characteristics
-
Molecular Formula: C₃₀H₃₄N₂O₁₀[3]
-
Molecular Weight: 582.598 g/mol [3]
-
Monoisotopic Mass: 582.221 Da[3]
-
Conjugation Mechanism: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the parent drug.
Quantitative Data Summary
The following table summarizes the core properties of CNBG compared to its parent compound to highlight the physical shift induced by Phase II metabolism.
| Property | Carvedilol (Parent) | Carvedilol N'-β-D-Glucuronide | Causality / Impact |
| Molecular Weight | 406.5 g/mol | 582.6 g/mol | Addition of glucuronic acid (+176 Da). |
| Aqueous Solubility | Poor (Lipophilic) | High (Hydrophilic) | Enables renal/biliary excretion without further Phase I oxidation. |
| Pharmacological Activity | High (β/α₁ blocker) | Inactive | Steric hindrance and polarity prevent receptor binding. |
| Primary Excretion | Hepatic metabolism | Urine (5.2% of dose) & Feces | Conjugate is actively transported into bile and urine[4]. |
Metabolic Pathway & Pharmacokinetics
Carvedilol is administered as a racemic mixture, and its metabolism exhibits distinct stereoselective behavior[5]. While the S(-)-enantiomer is primarily responsible for β-blockade, both enantiomers undergo extensive first-pass metabolism[1].
The glucuronidation of carvedilol is mediated primarily by UGT1A1, UGT2B4, and UGT2B7 [1]. This pathway is highly sensitive to hepatic function; for instance, in patients with liver cirrhosis, the stereoselective clearance of carvedilol glucuronides is significantly altered[5]. The addition of the glucuronide moiety acts as a biological "off-switch," ensuring the drug is rapidly partitioned into the aqueous compartments of the body for elimination.
Caption: UGT-mediated Phase II biotransformation of Carvedilol to its N'-glucuronide.
Analytical Methodology: LC-MS/MS Quantification Protocol
Quantifying Phase II metabolites like CNBG requires highly specific bioanalytical workflows. Gas Chromatography (GC) is unsuitable due to the thermal instability and high polarity of glucuronides. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[4].
The following protocol is designed as a self-validating system , ensuring that matrix effects, thermal degradation, and ion suppression are systematically controlled.
Step-by-Step Experimental Workflow
Step 1: Sample Preparation via Solid-Phase Extraction (SPE)
-
Causality: Protein precipitation alone leaves residual phospholipids that cause severe ion suppression in the mass spectrometer. SPE selectively isolates the polar glucuronide while washing away biological salts.
-
Procedure:
-
Condition an Oasis HLB SPE cartridge with 1.0 mL methanol, followed by 1.0 mL LC-MS grade water.
-
Load 500 µL of human plasma spiked with a stable isotope internal standard (e.g., Carvedilol-d5 glucuronide) to self-correct for extraction losses.
-
Wash with 1.0 mL of 5% methanol in water to elute unbound matrix proteins.
-
Elute the analyte with 1.0 mL of 100% acetonitrile.
-
Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C . Crucial: Higher temperatures risk thermal cleavage of the labile glucuronide bond.
-
Reconstitute in 100 µL of Mobile Phase A.
-
Step 2: Chromatographic Separation (UPLC)
-
Causality: Utilizing sub-2-micron particles (UPLC) provides the high theoretical plate count necessary to resolve CNBG from other closely related Phase II isomers (e.g., O-glucuronides)[4].
-
Procedure:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase A: 0.1% Formic acid in water (promotes protonation for positive ESI).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.
-
Step 3: Mass Spectrometry (ESI-MS/MS) & Validation
-
Causality: Tandem mass spectrometry provides absolute structural confirmation. The collision energy must be precisely tuned to fragment the glucuronide moiety without destroying the carvedilol core.
-
Procedure:
-
Operate in Positive Electrospray Ionization (ESI+) mode.
-
Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 583.2 → m/z 407.2 . This specific transition represents the neutral loss of the glucuronic acid moiety (176 Da).
-
Self-Validation: Run Quality Control (QC) samples at low, medium, and high concentrations alongside the batch. The assay is validated if intra- and inter-assay precision values remain within ±15% of nominal values[4].
-
Caption: Step-by-step LC-MS/MS analytical workflow for the quantification of Carvedilol N'-glucuronide.
Clinical and Toxicological Implications
Understanding the chemical properties of CNBG is vital for predicting drug-drug interactions (DDIs). Because carvedilol relies on UGT1A1, UGT2B4, and UGT2B7 for glucuronidation[1], co-administration with strong UGT inhibitors (e.g., atazanavir, valproic acid) can shunt metabolism toward the CYP2D6 pathway. If a patient is a CYP2D6 poor metabolizer, this shunting can lead to toxic accumulation of the parent drug[6]. Conversely, the high aqueous solubility of CNBG ensures that, under normal physiological conditions, approximately 5.2% of the administered dose is efficiently cleared via urine strictly as the intact glucuronide[4][6].
References
-
Carvedilol | C24H26N2O4 | CID 2585 - PubChem - NIH National Institutes of Health (NIH) URL:[Link]
-
Liquid Chromatography–High-Resolution Mass Spectrometry (LC...) ResearchGate URL:[Link]
-
UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolites ResearchGate URL: [Link]
-
Influence of CYP2D6 Polymorphism on the Pharmacokinetic/Pharmacodynamic Characteristics of Carvedilol ResearchGate URL: [Link]
Sources
- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carvedilol N-beta-D-Glucuronide | LGC Standards [lgcstandards.com]
- 3. Carvedilol N’-beta-D-Glucuronide | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mechanistic and Analytical Pathways of Carvedilol N'-Glucuronidation: A Technical Guide
[2-(2-methoxyphenoxy)ethyl.
Analyzing Glucuronidation Sites
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Executive Summary
Carvedilol, a non-selective β-adrenergic and α₁-adrenergic receptor antagonist, undergoes extensive hepatic Phase II metabolism. While cytochrome P450 (CYP2D6, CYP2C9) mediated oxidation plays a role, direct glucuronidation is the predominant clearance pathway, accounting for a significant portion of its elimination. Carvedilol possesses three distinct nucleophilic sites susceptible to conjugation: an aliphatic hydroxyl, a carbazole amine, and an aliphatic secondary amine.
This whitepaper provides an in-depth technical examination of the metabolic pathway leading specifically to the Carvedilol N'-β-D-glucuronide (conjugation at the aliphatic secondary amine). We will explore the enzymatic causality behind its formation, the severe analytical limitations of traditional collision-activated dissociation (CAD) mass spectrometry in resolving isomeric glucuronides, and the advanced gas-phase ion-molecule reaction protocols required for definitive structural elucidation.
The Mechanistic Pathway of N'-Glucuronide Formation
Glucuronidation is catalyzed by the superfamily of uridine 5'-diphospho-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to a nucleophilic heteroatom on the substrate [1.4].
Carvedilol is administered as a racemic mixture and is a highly lipophilic compound. To facilitate biliary and renal excretion, UGTs convert it into highly polar, hydrophilic glucuronides[1]. The structural complexity of carvedilol allows for the formation of multiple positional isomers (Table 1).
Table 1: Nucleophilic Sites and Glucuronide Isomers of Carvedilol
| Conjugation Site | Functional Group | Metabolite Nomenclature | Primary UGT Isoforms |
| Aliphatic Hydroxyl | -OH | Carvedilol O-β-D-glucuronide | UGT1A1, UGT2B4, UGT2B7 |
| Carbazole Nitrogen | -NH (Aromatic) | Carvedilol N-β-D-glucuronide | UGT2B4 |
| Aliphatic Amine | -NH- (Secondary) | Carvedilol N'-β-D-glucuronide | UGT1A1, UGT2B4, UGT2B7 |
Enzymatic Causality
The formation of the N'-glucuronide is primarily driven by hepatic UGT1A1, UGT2B4, and UGT2B7 [2][3].
-
UGT2B7 is highly expressed in the human liver and is notoriously promiscuous, readily conjugating aliphatic amines and hydroxyls.
-
UGT1A1 and UGT2B4 exhibit stereoselective preferences depending on whether the substrate is (R)- or (S)-carvedilol[1].
Because UGT enzymes are localized to the luminal side of the endoplasmic reticulum (ER), in vitro assays utilizing human liver microsomes (HLMs) require the addition of a pore-forming agent (like alamethicin). Without permeabilizing the ER membrane, the highly polar UDPGA cofactor cannot access the UGT active site, leading to false-negative clearance data[4].
Fig 1: UGT-mediated metabolic branching of Carvedilol into its three primary glucuronide isomers.
The Analytical Challenge: Resolving Isomeric Glucuronides
During DMPK (Drug Metabolism and Pharmacokinetics) profiling, identifying the exact site of glucuronidation is critical. While O-glucuronides are generally stable and considered detoxification products, certain N-glucuronides and acyl-glucuronides can exhibit instability or unique pharmacological activity.
The Failure of Traditional CAD MS/MS: When analyzed via standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Collision-Activated Dissociation (CAD), deprotonated isomeric glucuronides (m/z 581 for carvedilol glucuronides) yield nearly identical fragmentation spectra. The dominant fragmentation pathway is the neutral loss of the glucuronyl moiety (-176 Da), which provides zero structural information regarding the site of attachment[5].
The Solution: Gas-Phase Ion-Molecule Reactions To differentiate the N'-glucuronide from the O-glucuronide, we exploit gas-phase ion-molecule reactions within a linear quadrupole ion trap (LQIT). By introducing trichlorosilane (HSiCl₃) as a neutral reagent gas, deprotonated N-glucuronides react to form a highly diagnostic adduct that has lost two HCl molecules: [M - H + HSiCl3 - 2HCl]-[5]. Deprotonated O-glucuronides cannot undergo this secondary HCl elimination due to the higher activation energy required to cleave the C-O-Glucuronide bond compared to the C-N-Glucuronide bond.
Table 2: Diagnostic Product Ions via HSiCl₃ Reaction (m/z 581 Precursor)
| Isomer Type | Primary Adduct [M-H+HSiCl3-HCl]- | Secondary Diagnostic Adduct [M-H+HSiCl3-2HCl]- |
| Carvedilol O-Glucuronide | Observed | Not Observed |
| Carvedilol N'-Glucuronide | Observed | Dominant / Highly Diagnostic |
Experimental Protocols & Methodologies
The following self-validating protocols ensure high-fidelity generation and identification of Carvedilol N'-glucuronide.
Protocol A: In Vitro Glucuronidation via Human Liver Microsomes (HLMs)
Causality Note: Alamethicin is mandatory. Without it, the lipid bilayer of the microsomal vesicles blocks UDPGA from reaching the UGT active site, resulting in artificially low intrinsic clearance (CLint)[4].
-
Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.
-
Microsome Activation: Mix pooled HLMs (final concentration 1.0 mg protein/mL) with alamethicin (50 µg/mg microsomal protein). Incubate on ice for 15 minutes to induce pore formation.
-
Substrate Addition: Add carvedilol (final concentration 10 µM, dissolved in methanol; final organic solvent <1% v/v to prevent enzyme denaturation).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding UDPGA (final concentration 5 mM).
-
Self-Validation Step: Always run a parallel negative control replacing UDPGA with an equivalent volume of buffer to rule out non-UGT mediated degradation.
-
-
Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., (S)-propafenone)[1].
-
Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.
Protocol B: LC-MS/MS Structural Elucidation via Ion-Molecule Reactions
Causality Note: A Linear Quadrupole Ion Trap (LQIT) is required because it allows for the isolation of the precursor ion and provides the necessary residence time (e.g., 30 ms) for the ion-molecule reaction with HSiCl₃ to occur before detection[5].
-
Chromatographic Separation: Inject 10 µL of the extracted sample onto a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Carvedilol N'-β-D-glucuronide typically elutes in the valley between the diastereomeric O-glucuronide peaks[5].
-
Ionization: Utilize Electrospray Ionization in negative mode (ESI-).
-
Precursor Isolation: Isolate the deprotonated carvedilol glucuronide precursor ion at m/z 581 in the LQIT.
-
Reagent Introduction: Introduce HSiCl₃ vapor into the ion trap via a variable leak valve, maintaining a nominal trap pressure of ~1.0 × 10⁻⁵ Torr.
-
Reaction & Detection: Allow the isolated m/z 581 ions to react with HSiCl₃ for exactly 30 milliseconds. Scan the resulting product ions.
-
Data Interpretation: The presence of a dominant peak corresponding to the loss of two HCl molecules definitively confirms the N'-glucuronide isomer[5].
Fig 2: Advanced LC-MS/MS workflow utilizing LQIT and HSiCl₃ for N'-glucuronide structural elucidation.
Pharmacokinetic and Toxicological Implications
Understanding the exact ratio of O- to N'-glucuronidation is not merely an academic exercise; it has profound clinical implications.
Polymorphisms in UGT2B7 and UGT1A1 significantly alter the disposition of carvedilol[1]. Because carvedilol is a low-therapeutic-index drug used in the management of congestive heart failure, unexpected shifts in its clearance pathway can lead to severe bradycardia or hypotension. Furthermore, N-glucuronides formed at aliphatic secondary amines can, under specific acidic conditions (such as in the urinary tract), undergo hydrolysis back to the parent drug, complicating pharmacokinetic modeling and urinary excretion data[5].
By employing robust in vitro incubation protocols coupled with advanced ion-molecule MS/MS techniques, analytical scientists can definitively map the metabolic fate of carvedilol, ensuring safer dosing guidelines and more accurate toxicological profiling.
References
-
Liverpool HIV Interactions: Carvedilol undergoes glucuronidation via UGTs 1A1, 2B4 and 2B7. hiv-druginteractions.org. Available at: [Link]
-
Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol. University of Alberta. Available at: [Link]
-
Stereoselective glucuronidation of carvedilol by Chinese liver microsomes. National Institutes of Health (PMC). Available at:[Link]
-
Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes. National Institutes of Health (PubMed). Available at:[Link]
-
Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Stereoselective glucuronidation of carvedilol by Chinese liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liverpool HIV Interactions [hiv-druginteractions.org]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Carvedilol N'-beta-D-Glucuronide CAS number 216973-69-2 properties
Title: Carvedilol N'-beta-D-Glucuronide (CAS 216973-69-2): Metabolic Pathways, Structural Differentiation, and Analytical Methodologies
Abstract Carvedilol is a potent, non-selective β-adrenergic and α1-adrenergic antagonist administered as a racemate for the management of cardiovascular pathologies. While its Phase I oxidative metabolism is well-documented, its Phase II clearance via uridine 5'-diphosphate-glucuronosyltransferases (UGTs) dictates critical pharmacokinetic parameters[1]. This whitepaper provides an in-depth technical examination of Carvedilol N'-beta-D-Glucuronide (CAS 216973-69-2), detailing its stereoselective formation, the kinetic behavior of hepatic UGTs, and the advanced tandem mass spectrometry (LC-MS/MS) workflows required to unambiguously differentiate this N-glucuronide from its isobaric O-glucuronide counterpart.
Molecular Identity and Physicochemical Properties
Carvedilol N'-beta-D-Glucuronide is a major Phase II metabolite resulting from the direct conjugation of glucuronic acid to the carbazole nitrogen of the parent drug[2].
Table 1: Core Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 216973-69-2[2][3] |
| Molecular Formula | C30H34N2O10[2][3] |
| Molecular Weight | 582.6 g/mol [2][3] |
| IUPAC Name | 1-Deoxy-1-[4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-9-yl]-β-D-glucopyranuronic Acid[2] |
| Parent Drug | Carvedilol[2] |
| Conjugation Site | Carbazole Nitrogen (N'-glucuronide) |
Stereoselective Glucuronidation Dynamics
Because carvedilol is administered clinically as a racemic mixture of R(+)- and S(-)-enantiomers, its metabolic clearance is highly stereoselective. The formation of carvedilol glucuronides is catalyzed primarily by three hepatic UGT isoforms: UGT1A1, UGT2B4, and UGT2B7[1].
-
UGT1A1 exhibits a strong binding affinity and preference for metabolizing the R(+)-enantiomer[4][5].
-
UGT2B7 preferentially metabolizes the S(-)-enantiomer, which is responsible for the bulk of the β-blocking activity[4][5].
-
UGT2B4 acts as a dual-affinity enzyme, catalyzing the glucuronidation of both enantiomers to form distinct glucuronide variants[1][6].
Genetic polymorphisms in these enzymes (such as the UGT1A1 G71R mutation or UGT2B7 A71S/H268Y mutations) can significantly reduce the metabolic capacity for carvedilol, leading to altered oral clearance in patients with chronic heart failure[4][5].
Stereoselective metabolism of racemic carvedilol by hepatic UGT isoforms.
Table 2: Enzyme Kinetics of Carvedilol Glucuronidation Kinetic parameters derived via Lineweaver-Burk analysis highlight the efficiency of human liver microsomes (HLM) versus recombinant UGTs[1].
| Enzyme Source | Metabolite Form | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | G1 | 26.6 | 106.0 |
| Human Liver Microsomes | G2 | 46.0 | 44.5 |
| Recombinant UGTs (1A1, 2B4, 2B7) | G1 & G2 | 22.1 - 55.1 | 3.33 - 7.88 |
Analytical Workflows: Structural Differentiation via LC-MS/MS
Differentiating Carvedilol N'-beta-D-Glucuronide from its O-glucuronide isomer is a notorious analytical challenge. Both conjugates are isobaric and frequently co-elute during reversed-phase HPLC[7]. Furthermore, standard Collision-Induced Dissociation (CID) mass spectrometry yields identical primary fragmentation (a neutral loss of 176 Da for the glucuronic acid moiety), failing to provide structural elucidation.
To solve this, advanced ion/molecule reactions within a Linear Quadrupole Ion Trap (LQIT) are utilized. By introducing trichlorosilane (HSiCl3) as a reagent gas, researchers exploit the distinct gas-phase nucleophilicity of the carbazole nitrogen[7].
LC-MS/MS workflow utilizing HSiCl3 ion/molecule reactions for isomer differentiation.
Protocol 1: High-Throughput HPLC/MS/MS Ion/Molecule Reaction[7]
Causality Check: This protocol relies on gas-phase covalent chemistry rather than simple kinetic fragmentation, creating a self-validating system where the presence of a specific adduct definitively proves the N-linkage.
-
Chromatographic Separation: Inject the extracted sample onto a reversed-phase HPLC column. Note that N- and O-glucuronides may elute in the same peak or valley (e.g., ~29-30 min).
-
Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode to generate the deprotonated precursor ion [M - H]- (m/z 581.6).
-
LQIT Isolation: Isolate the precursor ion within the linear quadrupole ion trap.
-
Ion/Molecule Reaction: Introduce HSiCl3 into the trap via a reagent mixing manifold. Allow a reaction time of exactly 30 ms.
-
Mechanism: The carbazole nitrogen of the N-glucuronide specifically reacts with HSiCl3, followed by the elimination of two HCl molecules.
-
-
Detection: Monitor for the diagnostic product ion [M - H + HSiCl3 - 2HCl]-. The O-glucuronide isomer lacks this reactivity and will not form this ion, allowing for unambiguous identification even in co-eluting mixtures[7].
Protocol 2: In Vitro Glucuronidation Assay (Self-Validating System)
To synthesize or study the formation kinetics of CAS 216973-69-2 in vitro[1][6].
-
Membrane Permeabilization: Pre-incubate Human Liver Microsomes (HLM) (1.0 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes.
-
Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the lipid bilayer, ensuring the highly polar cofactor (UDPGA) can freely access the enzyme, preventing artificial transport-limited reaction kinetics.
-
-
Mixture Assembly: Combine the permeabilized HLM with 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl2, and the carvedilol substrate.
-
Reaction Initiation: Initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA). Incubate at 37°C for 25 minutes[6].
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Validation Controls: Run parallel incubations lacking UDPGA. Any peaks detected in the LC-MS/MS analysis of the control sample must be excluded as non-enzymatic artifacts.
Pharmacokinetic and Clinical Implications
Understanding the exact nature of Carvedilol N'-beta-D-Glucuronide is vital for predicting drug-drug interactions (DDIs). For example, the co-administration of amiodarone has been shown to significantly alter the enantioselective pharmacokinetics of carvedilol. In vitro studies demonstrate that amiodarone enhances the glucuronidation of R-carvedilol (up to 3.17-fold) by altering protein binding dynamics within the hepatic environment, which directly impacts the circulating ratio of the active enantiomers[6]. Monitoring the specific N- and O-glucuronide ratios via the advanced LC-MS/MS methods described above is essential for mapping these complex clinical interactions.
References
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- Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDnQ-Bbz-FONmrmTgr9OIYnTmNwn8sHfPV-K5_z-hFEAhx9hmNPIsg0Ew61sY5X3sljXlISvaBHEmNLaFtuD1mMpWTa-RZFeUEEu6St-f_zqgineUcTfnt6LnzAhwI89X6-w==]
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An In-depth Technical Guide to the Biological Activity of Carvedilol N'-β-D-Glucuronide Metabolite
Introduction: The Metabolic Fate of Carvedilol
Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic blocking properties, widely prescribed for the management of heart failure and hypertension.[1] Its therapeutic efficacy is attributed to its unique pharmacological profile, which includes vasodilation and antioxidant effects.[2] As with most xenobiotics, carvedilol undergoes extensive metabolism in the body, primarily in the liver, to facilitate its excretion.[3] The main metabolic pathways are aromatic ring oxidation and glucuronidation.[3] While some of the oxidative metabolites, such as the 4'-hydroxyphenyl metabolite, retain significant pharmacological activity, the glucuronide conjugates are generally considered to be inactive and are readily eliminated from the body, primarily via the bile into the feces.[3][4]
This guide focuses on a specific Phase II metabolite, Carvedilol N'-β-D-Glucuronide. While direct and extensive studies on the biological activity of this particular metabolite are limited, this document will provide a comprehensive overview of its formation, its expected pharmacological properties based on the principles of drug metabolism, and the state-of-the-art methodologies used to assess the biological activity of such metabolites.
The Glucuronidation Pathway of Carvedilol
Glucuronidation is a major pathway in the metabolism of carvedilol, catalyzed by UDP-glucuronosyltransferases (UGTs).[5] This process involves the covalent addition of a glucuronic acid moiety to the drug molecule, which significantly increases its water solubility and molecular weight, thereby facilitating its excretion.[5] Carvedilol has multiple potential sites for glucuronidation, including its secondary hydroxyl group (forming an O-glucuronide) and the secondary amine of the carbazole nitrogen (forming the N'-glucuronide).[5][6]
The formation of Carvedilol N'-β-D-Glucuronide is a result of the enzymatic activity of UGTs on the carbazole nitrogen of the carvedilol molecule. The stereoselectivity of carvedilol glucuronidation has been observed to differ between the liver and intestinal microsomes, suggesting the involvement of different UGT isoforms in these tissues.[7][8]
Caption: Metabolic pathways of Carvedilol.
Assessing the Biological Activity of Carvedilol N'-β-D-Glucuronide: A Methodological Approach
While data on the biological activity of Carvedilol N'-β-D-Glucuronide is scarce, the following experimental workflows represent the gold standard for characterizing the pharmacological and toxicological profile of such a metabolite.
Receptor Binding Assays
The primary mechanism of action of carvedilol is its interaction with adrenergic receptors.[9] Therefore, the first step in assessing the biological activity of its N'-glucuronide metabolite is to determine its affinity for these same receptors.
Principle: Radioligand binding assays are used to measure the affinity of a test compound (the N'-glucuronide) for a specific receptor. This is achieved by competing with a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Protocol: Radioligand Competition Binding Assay for β1-Adrenergic Receptors
-
Preparation of Cell Membranes:
-
Culture a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-β1 cells).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled β1-adrenergic antagonist (e.g., [³H]-dihydroalprenolol).
-
Add increasing concentrations of the unlabeled test compound (Carvedilol N'-β-D-Glucuronide).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.
-
Expected Outcome: It is anticipated that the addition of the bulky, hydrophilic glucuronic acid moiety to the carbazole nitrogen would significantly hinder the molecule's ability to bind to the adrenergic receptors. Therefore, the Ki value for Carvedilol N'-β-D-Glucuronide is expected to be substantially higher than that of the parent carvedilol, indicating a much lower binding affinity.
Caption: Workflow for a radioligand competition binding assay.
Functional Assays
Even if a metabolite shows some binding affinity, it is crucial to determine its functional activity – whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect.
Principle: Cell-based functional assays measure the downstream signaling events that occur upon receptor activation. For β-adrenergic receptors, a common downstream signal is the production of cyclic AMP (cAMP).
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture and Plating:
-
Use a cell line expressing the target receptor (e.g., CHO-β1).
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To test for antagonist activity, add increasing concentrations of Carvedilol N'-β-D-Glucuronide, followed by a fixed concentration of a known agonist (e.g., isoproterenol).
-
To test for agonist activity, add increasing concentrations of Carvedilol N'-β-D-Glucuronide alone.
-
Incubate the cells at 37°C for a specified time.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
For antagonist activity, plot the percentage of agonist-stimulated cAMP production against the logarithm of the metabolite concentration to determine the IC50.
-
For agonist activity, plot the amount of cAMP produced against the logarithm of the metabolite concentration to determine the EC50 and the maximum effect (Emax).
-
Expected Outcome: Consistent with the presumed inactivation through glucuronidation, Carvedilol N'-β-D-Glucuronide is not expected to exhibit significant agonist or antagonist activity at physiologically relevant concentrations.
In Vitro Drug-Drug Interaction Potential
Metabolites can sometimes be responsible for drug-drug interactions by inhibiting or inducing drug-metabolizing enzymes.
Principle: In vitro assays using human liver microsomes can be used to assess the potential of a metabolite to inhibit major cytochrome P450 (CYP) enzymes.
Experimental Protocol: CYP Inhibition Assay
-
Incubation:
-
In a multi-well plate, combine human liver microsomes, a specific CYP probe substrate (a drug known to be metabolized by a single CYP isoform), and Carvedilol N'-β-D-Glucuronide at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
-
Reaction Termination and Analysis:
-
Stop the reaction after a set time by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the amount of metabolite formed from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of Carvedilol N'-β-D-Glucuronide.
-
Determine the IC50 value for the inhibition of the specific CYP isoform.
-
Existing Data: A study has shown that Carvedilol β-D-glucuronide exhibits weak time-dependent inhibition of CYP3A.[10] However, the parent drug, carvedilol, was found to be a more potent inhibitor.[10] It is important to note that this study did not specifically distinguish between the O- and N'-glucuronide isomers.
Quantitative Data Summary
| Compound | Target Receptors | Known Biological Activity | Reference |
| Carvedilol | β1, β2, α1-adrenergic receptors | Non-selective β-blocker, α1-blocker | [9][11] |
| 4'-hydroxyphenyl carvedilol | β-adrenergic receptors | Potent β-blocker | [4] |
| Carvedilol β-D-glucuronide (isomer not specified) | CYP3A | Weak time-dependent inhibitor | [10] |
| Carvedilol N'-β-D-Glucuronide | Not extensively studied | Presumed to be pharmacologically inactive | - |
Conclusion and Future Directions
The current body of scientific literature suggests that Carvedilol N'-β-D-Glucuronide is a minor metabolite of carvedilol formed through Phase II metabolism. Based on the principles of drug metabolism, the addition of the glucuronic acid moiety is expected to render the molecule pharmacologically inactive by increasing its polarity and reducing its affinity for its target receptors. While some in vitro studies have hinted at a weak potential for drug-drug interactions with a non-specified carvedilol glucuronide, further research is needed to specifically characterize the biological activity of the N'-glucuronide isomer.
Future research in this area should focus on the chemical or enzymatic synthesis of Carvedilol N'-β-D-Glucuronide to enable its comprehensive pharmacological and toxicological profiling using the methodologies outlined in this guide. Such studies would provide a more complete understanding of the metabolic fate of carvedilol and definitively confirm the role of N'-glucuronidation in its detoxification and elimination.
References
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Veeprho. Carvedilol N-beta-D-Glucuronide | CAS 216973-69-2. [Link]
-
Hanioka N, et al. Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes. Chirality. 2012;24(10):856-61. [Link]
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Filppula, A. M., et al. (2024). Screening of 16 major drug glucuronides for time-dependent inhibition of nine drug-metabolizing CYP enzymes - detailed studies on CYP3A inhibitors. European Journal of Pharmaceutical Sciences, 198, 106735. [Link]
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Taniguchi, K., et al. (2015). In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding in Incubation Mixture of Human Liver Microsomes with Bovine Serum Albumin. Drug metabolism and disposition: the biological fate of chemicals, 43(8), 1150–1156. [Link]
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Wikipedia. Carvedilol. [Link]
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PubChem. Carvedilol glucuronide. [Link]
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U.S. Food and Drug Administration. (carvedilol) Tablets - accessdata.fda.gov. [Link]
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Tackling, G., & Borhade, M. B. (2024). Carvedilol. In StatPearls. StatPearls Publishing. [Link]
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Ohno, Y., et al. (2008). Stereoselective oxidation and glucuronidation of carvedilol in human liver and intestinal microsomes. Chirality, 20(6), 747–753. [Link]
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GoodRx. How Does Carvedilol Work? All About Its Mechanism of Action. [Link]
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Dr.Oracle. What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors?. [Link]
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Mandhadi, R., et al. (2017). Severe carvedilol toxicity without overdose – caution in cirrhosis. BMC research notes, 10(1), 698. [Link]
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Sivem Pharmaceuticals. (2012). PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) 3.125, 6.25, 12.5 and 25 mg Congestive Heart Failure Agent. [Link]
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Liu, H. F., et al. (2008). Stereoselective glucuronidation of carvedilol by Chinese liver microsomes. Acta pharmacologica Sinica, 29(4), 483–490. [Link]
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McTavish, D., et al. (1993). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical pharmacokinetics, 24(4), 335–346. [Link]
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Dr.Oracle. What is the management for Carvedilol (beta blocker) toxicity?. [Link]
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Connect Journals. (2012). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. [Link]
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El-Ghany, E. A., & El-Kolaly, M. T. (2023). Synthesis and biological evaluation of [131I]iodocarvedilol as a potential radiopharmaceutical for heart imaging. Egyptian Journal of Radiology and Nuclear Medicine, 54(1), 1-10. [Link]
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JETIR. (2011). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. [Link]
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AA Pharma Inc. (2017). CARVEDILOL Product Monograph. [Link]
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Khan, K. M., et al. (2014). Structure-based design, synthesis and biological evaluation of β-glucuronidase inhibitors. Bioorganic & medicinal chemistry, 22(10), 2894–2904. [Link]
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McTavish, D., et al. (1993). Clinical pharmacokinetics and pharmacodynamics of carvedilol. ClinPGx. [Link]
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Sarver, J. G., et al. (2014). Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. Analytical chemistry, 86(15), 7389–7396. [Link]
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Staus, D. P., et al. (2016). How Carvedilol activates β2-adrenoceptors. Nature communications, 7, 12489. [Link]
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ResearchGate. (2014). Formulation and Evaluation of Carvedilol loaded Eudragit e 100 Nanoparticles. [Link]
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Protocol for solid-phase extraction of carvedilol metabolites from plasma
Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Carvedilol and its Active Metabolites from Human Plasma for LC-MS/MS Analysis
Introduction & Pharmacological Context
Carvedilol is a highly lipophilic, non-selective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for the management of congestive heart failure and hypertension. Upon oral administration, it undergoes extensive hepatic first-pass metabolism mediated primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9[1]. This biotransformation yields several metabolites, most notably 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, which exhibit significant pharmacological activity[2].
Quantifying both the parent drug and its active metabolites in human plasma presents a complex bioanalytical challenge. Carvedilol is highly protein-bound (>98%) and clinical dosages can be as low as 6.25 mg, necessitating highly sensitive assays with a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range[1],[2].
Major hepatic metabolic pathways of carvedilol yielding active hydroxylated metabolites.
Rationale for Mixed-Mode Cation Exchange (MCX) SPE
While simple protein precipitation (PPT) is fast, it fails to remove endogenous phospholipids, leading to severe matrix effects (ion suppression) in the MS source. Both carvedilol and its hydroxylated metabolites possess a secondary aliphatic amine group with a pKa of ~7.8. This specific chemical feature makes them ideal candidates for Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction[3].
By utilizing an MCX polymeric sorbent, analytes are retained via two orthogonal mechanisms: hydrophobic interactions with the polymer backbone and strong ionic bonds with the sulfonic acid groups. This dual-retention mechanism is a self-validating cleanup system; it allows for aggressive washing with 100% organic solvents to eradicate neutral lipids and phospholipids without risking the premature elution of the target analytes.
Experimental Protocol: Step-by-Step Methodology
Materials & Reagents:
-
Sorbent: Mixed-mode strong cation exchange cartridge (e.g., Oasis MCX, 30 mg, 1 cc)[3].
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water, 0.1 N Hydrochloric Acid (HCl), and 25% Ammonium Hydroxide (NH4OH).
-
Internal Standard (IS): Deuterated Carvedilol-d5 or Propranolol.
Step 1: Sample Pre-treatment
-
Aliquot 200 µL of human plasma (K3EDTA) into a clean microcentrifuge tube[3].
-
Add 25 µL of the Internal Standard working solution[3].
-
Add 100 µL of 0.1 N HCl[3].
-
Causality Insight: Acidification is a critical dual-purpose step. First, it denatures plasma proteins, disrupting the >98% protein binding of carvedilol to release the free drug. Second, it ensures the secondary amine of the analytes is fully protonated (positively charged), which is an absolute requirement for ionic capture on the MCX sorbent.
-
Vortex vigorously for 30 seconds to ensure complete mixing.
Step 2: SPE Workflow
-
Conditioning: Pass 2.0 mL of Methanol through the MCX cartridge to solvate the polymeric sorbent[3].
-
Equilibration: Pass 2.0 mL of Milli-Q Water to prepare the sorbent bed for the aqueous plasma sample[3].
-
Loading: Load the pre-treated, acidified plasma sample onto the cartridge. Apply a low vacuum (approx. 1 mL/min) to allow sufficient residence time for the protonated amines to bind to the sulfonic acid sites.
-
Wash 1 (Aqueous): Pass 1.0 mL of 0.1 N HCl[3].
-
Causality Insight: This acidic aqueous wash flushes out hydrophilic endogenous salts, polar peptides, and unbound plasma proteins while keeping the analytes firmly locked to the sorbent via ionic bonds.
-
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.
-
Causality Insight: Because the analytes are ionically bound, a 100% organic wash can be applied safely. This step aggressively strips away neutral lipids, phospholipids, and other hydrophobic interferences that commonly cause ion suppression in LC-MS/MS.
-
Elution: Elute the analytes with 2.0 mL of 2% NH4OH in Methanol[3].
-
Causality Insight: The high pH of the elution solvent deprotonates the secondary amine on carvedilol and its metabolites, converting them to their uncharged free-base form. This breaks the ionic interaction with the sorbent, allowing the methanol to sweep the purified analytes off the cartridge.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C[3]. Reconstitute in 100 µL of Mobile Phase (e.g., 30% Water with 0.1% Formic Acid / 70% ACN).
Step-by-step logic of Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction workflow.
Quantitative Data & Method Validation Parameters
When coupled with a UPLC-MS/MS system (e.g., C18 column, positive electrospray ionization), this SPE protocol yields highly robust validation metrics that comply with FDA and EMA bioanalytical guidelines. Below is a summary of representative validation data for this workflow[2].
| Validation Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol |
| Linearity Range | 0.05 – 50.0 ng/mL | 0.01 – 10.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.01 ng/mL |
| Extraction Recovery | 94.0% – 99.0% | 94.0% – 99.0% |
| Intra-Assay Precision (%CV) | 0.74% – 3.88% | 0.74% – 3.88% |
| Inter-Assay Accuracy | 96.4% – 103.3% | 96.4% – 103.3% |
Troubleshooting & Field-Proven Insights
-
Low Recovery of Hydroxylated Metabolites: The 4'-OH and 5'-OH metabolites are slightly more polar than the parent drug. If recovery drops, ensure the evaporation step is not overly prolonged. Trace amounts of residual water/ammonia can cause these polar analytes to adsorb to the walls of the collection plate. Always reconstitute with a solvent containing at least 30% organic modifier.
-
Matrix Effects at the LLOQ: If ion suppression is observed despite the MCX cleanup, it is likely due to late-eluting phospholipids from previous injections building up on the analytical column. Ensure the LC gradient includes a high-organic flush (95% ACN or MeOH) at the end of each run to regenerate the column.
-
Elution Solvent Preparation: Always prepare the 2% NH4OH in Methanol fresh daily. Ammonia is highly volatile; its depletion will result in incomplete neutralization of the analytes on the MCX sorbent, leading to drastically reduced elution efficiency.
References
-
UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. PubMed (nih.gov). URL: [Link]
-
A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. PMC (nih.gov). URL:[Link]
-
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. URL:[Link]
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Definitive Identification of Carvedilol Glucuronides Using High-Resolution Mass Spectrometry
An Application Note for Drug Metabolism Researchers
Introduction: The Rationale for Metabolite Identification
Carvedilol is administered as a racemic mixture, with its enantiomers exhibiting different pharmacological activities and metabolic fates.[1][2] The primary routes of metabolism involve oxidation by cytochrome P450 enzymes (CYP2D6 and CYP2C9) to form hydroxylated metabolites, which are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[1][2] Glucuronidation significantly increases the polarity of the drug, facilitating its excretion from the body, primarily via bile and feces.[3]
Understanding the specific glucuronide conjugates formed is not merely an academic exercise. It helps in:
-
Elucidating Clearance Pathways: Quantifying the extent of glucuronidation provides a complete picture of the drug's disposition.
-
Investigating Stereoselectivity: The glucuronidation process can be stereoselective, impacting the pharmacokinetic profiles of the active (S)- and less active (R)-enantiomers.[1]
-
Identifying Potential Drug-Drug Interactions: Co-administered drugs that inhibit or induce UGT enzymes can alter carvedilol's metabolism, affecting its efficacy and safety.
High-resolution mass spectrometry (HRMS) is the definitive tool for this task. Its ability to provide accurate mass measurements (typically <5 ppm error) allows for the confident determination of a metabolite's elemental composition. When coupled with tandem mass spectrometry (MS/MS), it provides structural information through characteristic fragmentation patterns, which are essential for identifying the glucuronide conjugate.
The Analytical Workflow: A Holistic Approach
The successful identification of carvedilol glucuronides hinges on a meticulously executed workflow, from initial sample clean-up to final data analysis. Each stage is designed to preserve the integrity of the analytes while removing interferences that could compromise the HRMS analysis.
Caption: Overall workflow for carvedilol glucuronide identification.
Experimental Design & Protocols
This section provides the detailed methodologies and the scientific reasoning behind the chosen parameters.
Sample Preparation: Solid-Phase Extraction (SPE)
For biological matrices like plasma, which are rich in proteins and salts, a robust clean-up is essential to prevent ion suppression and contamination of the mass spectrometer. While protein precipitation is fast, it offers minimal cleanup. Liquid-liquid extraction provides cleaner samples but can be labor-intensive. We recommend Solid-Phase Extraction (SPE) as the optimal balance of recovery and cleanliness.[4] Mixed-mode cation exchange (MCX) cartridges are particularly effective for carvedilol, which has a basic secondary amine group that can be retained by strong cation exchange.[4]
Protocol: SPE of Carvedilol Glucuronides from Human Plasma
-
Cartridge Conditioning: Condition a Waters Oasis MCX (30 mg, 1 cc) cartridge with 1 mL of methanol, followed by 1 mL of Milli-Q water. Causality: This step activates the sorbent and ensures proper interaction with the aqueous sample.
-
Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Causality: Acidification ensures that carvedilol's secondary amine is protonated, facilitating its retention on the cation exchange sorbent.
-
Loading: Load the pre-treated plasma sample onto the conditioned MCX cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M HCl in water. Causality: This removes hydrophilic, neutral, and acidic interferences.
-
Wash 2: Add 1 mL of methanol. Causality: This removes lipophilic interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. Causality: The basic elution solvent neutralizes the secondary amine, releasing it from the cation exchange sorbent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Causality: Reconstituting in the initial mobile phase ensures good peak shape upon injection.
UPLC-HRMS Analysis
An Ultra-High-Performance Liquid Chromatography (UPLC) system provides superior resolution and faster analysis times compared to traditional HPLC.[5][6] A reversed-phase C18 column is ideal for separating the lipophilic parent drug from its more polar glucuronide metabolites.
Table 1: UPLC and HRMS Parameters
| Parameter | Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high-pressure capabilities for sub-2 µm particle columns, leading to high efficiency and resolution.[5][6] |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Offers excellent retention for carvedilol and good separation from its polar metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization and aids in chromatographic separation.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing analysis time and separation efficiency.[7] |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. | A gradient is essential to elute the polar glucuronides first, followed by the less polar parent drug, within a reasonable time.[8] |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive HRMS detection and prevents column overloading. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Mass Spectrometer | Q-TOF or Orbitrap-based instrument | Provides high mass accuracy (<5 ppm) and high resolution (>20,000 FWHM) for unambiguous formula determination.[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Carvedilol and its metabolites readily form protonated molecules [M+H]+ in positive mode.[10] |
| Capillary Voltage | 3.0 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temperature | 120 °C | A standard temperature for maintaining analyte stability while aiding desolvation.[10] |
| Acquisition Mode | Full Scan (MS1) from m/z 100-1000 and Data-Dependent MS/MS (dd-MS2) | MS1 detects all ions, while dd-MS2 automatically triggers fragmentation of the most intense ions to provide structural data. |
| Collision Energy (CID) | Ramped (e.g., 20-40 eV) | A ramped energy ensures fragmentation of the precursor ion to reveal characteristic product ions. |
Data Interpretation: Identifying the Metabolite Signature
The cornerstone of HRMS-based identification is the combination of accurate mass measurement and logical fragmentation analysis.
Accurate Mass and Elemental Composition
The first step is to predict the exact mass of the target metabolite. Glucuronidation involves the conjugation of glucuronic acid (C₆H₈O₆) to the parent drug.
Table 2: Theoretical Masses for Carvedilol and its Glucuronide
| Compound | Elemental Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Carvedilol (Parent) | C₂₄H₂₆N₂O₄ | 406.1893 | 407.1965 |
| Carvedilol Glucuronide | C₃₀H₃₄N₂O₁₀ | 582.2214 | 583.2287 |
Using the instrument software, extract the ion chromatogram for m/z 583.2287. A peak at the expected retention time (earlier than the parent carvedilol peak) with a measured mass accuracy of <5 ppm provides strong evidence for the presence of a carvedilol glucuronide.
Fragmentation Pattern Analysis
The most diagnostic evidence for a glucuronide conjugate is its fragmentation pattern in the MS/MS spectrum.
Caption: Characteristic fragmentation of carvedilol glucuronide.
In positive ion mode MS/MS, glucuronides typically undergo a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da).[10][11] Therefore, the MS/MS spectrum of the precursor ion at m/z 583.2287 should be dominated by a product ion at m/z 407.1965, which corresponds to the protonated aglycone (carvedilol).[10] The accurate mass of this product ion should also be confirmed. Further fragmentation of the m/z 407.1965 ion can yield fragments characteristic of the carvedilol structure itself, such as the ion at m/z 100.10.[7]
The Challenge of Isomer Differentiation
Carvedilol has multiple potential sites for glucuronidation, including the secondary alcohol (O-glucuronide) and the secondary amine on the side chain (N-glucuronide).[12] Standard collision-induced dissociation (CID) is often insufficient to differentiate these isomers because the loss of the glucuronic acid moiety is the primary and most energetically favorable fragmentation pathway, resulting in nearly identical MS/MS spectra for both O- and N-glucuronides.[12]
While chromatographic separation of isomers is sometimes possible, definitive structural elucidation may require more advanced techniques such as ion/molecule reactions or nuclear magnetic resonance (NMR) spectroscopy on isolated metabolites.[12] For routine identification, it is often sufficient to report the metabolite as "Carvedilol-O/N-glucuronide" based on the accurate mass and characteristic neutral loss, acknowledging the ambiguity of the conjugation site without further experiments.
Conclusion
The combination of selective sample preparation, high-resolution UPLC separation, and HRMS detection provides a powerful and reliable platform for the identification of carvedilol glucuronides. By leveraging accurate mass measurements at both the MS1 and MS/MS levels and recognizing the characteristic neutral loss of the glucuronic acid moiety, researchers can confidently identify these critical metabolites. This protocol serves as a robust foundation for drug metabolism and pharmacokinetic studies, enabling a deeper understanding of carvedilol's disposition in biological systems.
References
-
Title: Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: SciSpace by Typeset URL: [Link]
-
Title: Simultaneous determination of Carvedilol and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionization method and its application to a bioequivalence study Source: Hilaris Publisher URL: [Link]
-
Title: LC–ESI–MS/MS study of carvedilol and its stress degradation products Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study Source: PubMed URL: [Link]
-
Title: A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose Source: PMC URL: [Link]
-
Title: Stereoselective glucuronidation of carvedilol by Chinese liver microsomes Source: PMC URL: [Link]
-
Title: Carvedilol Pathway, Pharmacokinetics Source: PharmGKB URL: [Link]
-
Title: Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry Source: PMC URL: [Link]
-
Title: Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells Source: PLOS One URL: [Link]
-
Title: Carvedilol Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers Source: ResearchGate URL: [Link]
-
Title: Sample preparation in the analysis of cardiovascular drugs and their metabolites from biological matrixes with liquid chromatography–mass spectrometry Source: Helda - University of Helsinki URL: [Link]
-
Title: Full scan and product ion mass spectra of a glucuronide of carvedilol... Source: ResearchGate URL: [Link]
-
Title: (PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 Source: MDPI URL: [Link]
-
Title: UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers Source: PubMed URL: [Link]
-
Title: A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies Source: Biosciences Biotechnology Research Asia URL: [Link]
-
Title: Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Ion fragmentation of small molecules in mass spectrometry Source: SlidePlayer URL: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective glucuronidation of carvedilol by Chinese liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Techniques for the Separation and Differentiation of Carvedilol O- and N-Glucuronide Isomers
Mechanistic Background and Analytical Challenges
Carvedilol is a widely prescribed non-selective β-adrenergic and α1-adrenergic antagonist. Its clearance is heavily reliant on Phase II biotransformation, specifically 1[1]. Because the parent drug possesses multiple nucleophilic sites—a secondary amine and hydroxyl groups—it is susceptible to conjugation at either heteroatom, yielding positional 2[2]. Furthermore, because carvedilol is administered as a racemic mixture, this biotransformation produces multiple diastereomeric pairs[1].
The Analytical Bottleneck: Separating and identifying these isomers is notoriously difficult. O- and N-glucuronides are isobaric (sharing the exact mass of 582 Da) and exhibit highly similar polarities, which severely complicates baseline resolution in standard reversed-phase liquid chromatography. Furthermore, traditional collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) often yields identical fragmentation patterns (e.g., the neutral loss of 176 Da for the glucuronic acid moiety), failing to provide the 3 required for rigorous pharmacokinetic profiling[3].
Strategic Rationale: Gas-Phase Ion-Molecule Reactions
To establish a self-validating analytical system, this protocol bypasses the limitations of standard CID by integrating HPLC with 2 utilizing trichlorosilane (HSiCl₃) in a Linear Quadrupole Ion Trap (LQIT)[2].
Causality of the Experimental Choice: When deprotonated glucuronides ([M - H]⁻) react with HSiCl₃, the reaction pathways diverge based on the steric and electronic environment of the conjugation site:
-
N-Glucuronides: The nitrogen atom facilitates a specific rearrangement, leading to the formation of a highly diagnostic product ion via the loss of two HCl molecules: [M - H + HSiCl₃ - 2HCl]⁻[2].
-
O-Glucuronides: The oxygen linkage restricts this secondary elimination. Consequently, O-glucuronides predominantly form the primary adduct with the loss of only one HCl molecule: [M - H + HSiCl₃ - HCl]⁻[2].
This mechanistic divergence ensures that even if chromatographic resolution is incomplete, the MS/MS domain provides orthogonal, unambiguous differentiation.
Step-by-Step Methodology
Sample Preparation and System Suitability
-
Microsomal Incubation: Incubate 50 µM racemic carvedilol with human liver microsomes (HLMs) and UDP-glucuronic acid (UDPGA) in 0.05 M Tris-HCl buffer (pH 7.4) at 37°C for 60 minutes to generate the glucuronide pool[1].
-
Reaction Termination: Quench the reaction with an equal volume of ice-cold methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture for 2 minutes and centrifuge at 9,300 × g for 15 minutes at 4°C. Extract the supernatant for analysis[1].
-
Self-Validation Check (Critical): Before running biological samples, inject a synthetic mixture of carvedilol O-β-D-glucuronide and carvedilol N′-β-D-glucuronide standards. Verify the formation of the [M - H + HSiCl₃ - 2HCl]⁻ diagnostic ion specifically for the N-isomer to validate the LQIT reaction kinetics.
Chromatographic Separation (HPLC)
-
Column: Utilize a high-resolution C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Elution: Start at 10% B, ramp to 40% B over 20 minutes, then to 90% B over 5 minutes. Hold for 5 minutes before re-equilibration.
-
Flow Rate: 0.5 mL/min.
Mass Spectrometry and Ion-Molecule Reactions (LQIT)
-
Ionization: Operate the ESI source in negative ion mode to generate [M - H]⁻ precursor ions (m/z 581 for carvedilol glucuronides).
-
Reagent Introduction: Introduce HSiCl₃ vapor into the helium buffer gas line of the LQIT via a variable leak valve. Maintain the manifold pressure at approximately 1.0 × 10⁻⁵ Torr.
-
Isolation and Reaction: Isolate the m/z 581 precursor ion using a window of 1.5 Da. Set the ion-molecule reaction time (activation time) strictly to 2 to prevent over-reaction or signal degradation[2].
-
Detection: Scan the product ion spectrum from m/z 150 to 800. Monitor m/z 643 ([M - H + HSiCl₃ - HCl]⁻) for total glucuronides and m/z 607 ([M - H + HSiCl₃ - 2HCl]⁻) exclusively for the N-glucuronide[2].
Quantitative Data Presentation
Table 1: Mass Spectrometric Diagnostic Ions for Carvedilol Glucuronides [2]
| Metabolite Isomer | Precursor Ion [M - H]⁻ | Primary Product Ion (Loss of 1 HCl) | Diagnostic Product Ion (Loss of 2 HCl) | Identification Status |
| Carvedilol O-β-D-glucuronide | m/z 581 | m/z 643 | Not Observed | Confirmed O-linked |
| Carvedilol N′-β-D-glucuronide | m/z 581 | m/z 643 | m/z 607 | Confirmed N-linked |
Table 2: Stereoselective Kinetic Parameters of Carvedilol Glucuronidation [1]
| Enantiomer | Kₘ (µmol/L) | Vₘₐₓ (pmol/min·mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |
| (S)-Carvedilol | 118 ± 44 | 2500 ± 833 | 21.18 |
| (R)-Carvedilol | 24 ± 7 | 953 ± 399 | 39.70 |
Workflow Visualization
Analytical workflow for differentiating Carvedilol O- and N-glucuronides using HPLC-LQIT-MS.
References
-
[2] Title: Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry Source: nih.gov URL:[Link]
-
[1] Title: Stereoselective glucuronidation of carvedilol by Chinese liver microsomes Source: nih.gov URL:[Link]
-
[3] Title: Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation Source: acs.org URL:[Link]
Sources
Application Note: Utilizing Carvedilol-d5 N'-β-D-Glucuronide as a Stable Isotope-Labeled Internal Standard in Pharmacokinetic Studies
Executive Overview
Carvedilol is a non-selective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for the management of congestive heart failure and hypertension. Because of its extensive first-pass hepatic metabolism, the absolute bioavailability of carvedilol is limited to approximately 24% [1]. A critical aspect of its clearance involves Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.
Accurate quantification of carvedilol and its Phase II metabolites in biological matrices is essential for pharmacokinetic (PK) profiling and therapeutic drug monitoring. This application note details the mechanistic rationale and self-validating bioanalytical protocol for using Carvedilol-d5 N'-β-D-Glucuronide as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS workflows.
Mechanistic Rationale: The "Why" Behind the Isotope
Differentiating N- vs. O-Glucuronides
Carvedilol possesses both a hydroxyl group (-OH) and an aliphatic secondary amine (-NH). Consequently, it is susceptible to both O-glucuronidation and N-glucuronidation by hepatic enzymes such as UGT1A1 and UGT2B7 [2].
Because the resulting O- and N-glucuronides are exact isomers (isobaric at m/z 583.2), they cannot be distinguished by mass alone. Furthermore, these metabolites often undergo in-source fragmentation in the mass spectrometer, losing the 176 Da glucuronide moiety to revert to the parent drug mass (m/z 407.1). Utilizing the exact N'-glucuronide SIL-IS ensures that the internal standard perfectly tracks the chromatographic retention time and extraction recovery of the target N-isomer, preventing misquantification caused by co-eluting O-isomers.
Overcoming Matrix Effects with Deuterium (d5)
In positive Electrospray Ionization (ESI+), early-eluting polar metabolites like glucuronides suffer from severe ion suppression caused by endogenous plasma phospholipids. The +5 Da mass shift of the d5-label (m/z 588.2) provides a distinct Multiple Reaction Monitoring (MRM) channel entirely free of isotopic cross-talk from the natural 13 C abundance of the analyte. Because the physicochemical properties of the d5-labeled compound are virtually identical to the endogenous analyte, it experiences the exact same ionization matrix effects, allowing for flawless ratio-based quantification [3].
Fig 1. Phase II UGT-mediated glucuronidation pathways of Carvedilol into O- and N-isomers.
Self-Validating Bioanalytical Protocol
To ensure absolute trustworthiness, this extraction and LC-MS/MS protocol is designed as a self-validating system. Every batch must include a post-ULOQ (Upper Limit of Quantification) blank matrix injection to verify the absence of carryover.
Sample Preparation (Protein Precipitation)
-
Rationale: Acetonitrile (MeCN) actively denatures plasma albumin and globulins by disrupting hydrogen bonding, precipitating them out of solution while keeping the polar glucuronide metabolite soluble.
-
Aliquot: Transfer 50 µL of human plasma into a pre-chilled 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of Carvedilol-d5 N'-β-D-Glucuronide working solution (100 ng/mL in 50% Methanol). Self-Validation Check: Monitor the IS peak area across all samples; variance >15% indicates extraction failure or severe matrix anomalies.
-
Precipitation: Add 150 µL of ice-cold 100% Acetonitrile.
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Rationale: Maintaining 4°C prevents the ex vivo deconjugation of the chemically unstable glucuronide bond.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match initial mobile phase conditions.
Fig 2. Self-validating bioanalytical workflow for Carvedilol N'-glucuronide quantification.
LC-MS/MS Conditions
-
Analytical Column: Biphenyl column (100 mm × 2.1 mm, 1.7 µm). Rationale: Biphenyl stationary phases offer enhanced π-π interactions, which are critical for chromatographically resolving the structurally similar O- and N-glucuronide isomers prior to mass detection.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 10% B held for 0.5 min, ramped to 90% B over 3.5 min, held at 90% B for 1 min, and re-equilibrated at 10% B for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Quantitative Data & Method Parameters
To ensure rapid method transfer and accurate instrument tuning, the quantitative parameters and mass transitions are summarized below.
Table 1: Optimized LC-MS/MS MRM Transitions (ESI+)
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Carvedilol | 407.1 | 100.1 | 50 | 25 |
| Carvedilol-d5 | 412.2 | 105.1 | 50 | 25 |
| Carvedilol N'-Glucuronide | 583.2 | 407.1 | 50 | 15 |
| Carvedilol-d5 N'-Glucuronide (IS) | 588.2 | 412.2 | 50 | 15 |
Note: The primary transition for the glucuronides represents the neutral loss of the glucuronic acid moiety (176 Da).
Table 2: Pharmacokinetic Highlights of Carvedilol Metabolism
| PK Parameter | Observed Value | Clinical / Analytical Significance |
| Absolute Bioavailability | ~24% | Indicates extensive first-pass hepatic metabolism, necessitating sensitive LC-MS/MS methods. |
| Primary Clearance | Hepatic (UGT & CYP) | Clearance is highly dependent on liver function; UGT polymorphism affects exposure. |
| Urinary Excretion (Unchanged) | < 2% | Negligible renal clearance of the parent drug. |
| Urinary Excretion (Glucuronides) | ~5.2% | Represents a major Phase II elimination pathway, validating the need for glucuronide tracking. |
References
- Pharmacokinetics and disposition of carvedilol in humans.
- Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its Application to a Pharmacokinetic Study.
- Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry.
Sources
Application and Protocol for the Structural Analysis of Drug Glucuronides by Tandem Mass Spectrometry
A Senior Application Scientist's Guide to Navigating the Complexities of Phase II Metabolite Characterization
Introduction: The Critical Role of Glucuronidation in Drug Metabolism and the Analytical Challenge
Glucuronidation is a pivotal Phase II metabolic pathway that facilitates the detoxification and elimination of a vast array of drugs and other foreign compounds (xenobiotics) from the body.[1][2] This process, catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to a drug molecule, thereby increasing its water solubility and promoting its excretion. While generally a detoxification step, the specific site of glucuronidation and the nature of the resulting conjugate can have significant implications for a drug's efficacy, pharmacokinetics, and even potential toxicity. Consequently, the precise structural characterization of drug glucuronides is a cornerstone of modern drug discovery and development.[3][4]
However, the structural elucidation of these conjugates is not without its challenges. The labile nature of the glucuronide bond, particularly in the ion source and collision cell of a mass spectrometer, often leads to the facile neutral loss of the glucuronic acid moiety (176.0321 Da), providing limited information about the aglycone's structure and, crucially, the site of conjugation.[5] Furthermore, the potential for multiple sites of glucuronidation on a single drug molecule gives rise to isomeric conjugates that are often difficult to distinguish by conventional analytical techniques. This application note provides a comprehensive guide to leveraging the power of tandem mass spectrometry (MS/MS) for the in-depth structural analysis of drug glucuronides, with a focus on explaining the causality behind experimental choices and providing field-proven protocols.
The Tandem Mass Spectrometry Workflow for Glucuronide Analysis
The overall workflow for the structural analysis of drug glucuronides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a multi-step process that requires careful optimization at each stage to ensure the generation of high-quality, informative data. The following diagram illustrates the key steps involved, from sample introduction to structural elucidation.
Caption: General workflow for drug glucuronide analysis by LC-MS/MS.
Unveiling the Structure: A Deep Dive into MS/MS Fragmentation Techniques
The heart of structural analysis by tandem mass spectrometry lies in the controlled fragmentation of a selected precursor ion and the subsequent analysis of the resulting product ions. The choice of fragmentation technique is paramount, as different methods impart varying amounts of internal energy to the precursor ion, leading to distinct fragmentation pathways and, consequently, different pieces of structural information.
Collision-Induced Dissociation (CID): The Workhorse of Fragmentation
Collision-Induced Dissociation (CID) is the most widely used fragmentation technique in tandem mass spectrometry.[6][7] In CID, the selected precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision converts some of the ion's kinetic energy into internal energy, which, when sufficient, leads to bond cleavage.
For drug glucuronides, CID typically results in the characteristic neutral loss of the glucuronic acid moiety (176 Da), yielding the aglycone fragment. While this is a useful diagnostic for the presence of a glucuronide, it often provides little information about the aglycone itself or the specific site of conjugation, especially when the aglycone is stable.
Higher-Energy C-trap Dissociation (HCD): Accessing Richer Fragmentation
Higher-Energy C-trap Dissociation (HCD) is a beam-type CID technique available on Orbitrap mass spectrometers.[6][7] HCD generally provides richer fragmentation spectra compared to CID, with more extensive fragmentation of the aglycone. This can be particularly useful for elucidating the structure of the parent drug. However, like CID, HCD can still be dominated by the facile loss of the glucuronic acid, potentially obscuring other informative fragments.
Electron-Activated Dissociation (EAD): The Key to Unlocking Positional Isomers
Electron-Activated Dissociation (EAD) is a more recent and powerful fragmentation technique that is particularly well-suited for the analysis of labile molecules like drug glucuronides.[5][8][9] Unlike CID and HCD, which are collisional activation methods, EAD involves the interaction of precursor ions with electrons. This interaction leads to a more controlled and specific fragmentation, often preserving the labile glucuronide bond while inducing fragmentation of the aglycone.
The key advantage of EAD is its ability to generate fragment ions that are diagnostic of the site of glucuronidation.[8][9] This is a significant breakthrough, as it allows for the confident differentiation of isomeric glucuronides, a task that is often challenging with CID or HCD alone.
The following diagram illustrates the characteristic fragmentation pathways of a hypothetical drug glucuronide under different fragmentation regimes.
Caption: Fragmentation of drug glucuronides by CID/HCD vs. EAD.
A Practical Protocol for LC-MS/MS Analysis of Drug Glucuronides
This protocol provides a general framework for the analysis of drug glucuronides in a biological matrix (e.g., plasma or urine) using a C18 reversed-phase column coupled to a high-resolution mass spectrometer. Optimization of specific parameters will be required for individual compounds.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for a wide range of drug metabolites.[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency for many compounds.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5-95% B over 15 minutes | A generic gradient suitable for screening; should be optimized for specific analytes. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity.[10] |
| Injection Volume | 5 µL | A standard injection volume; can be adjusted based on sample concentration and instrument sensitivity. |
Mass Spectrometry
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Ion ESI | Glucuronides are readily deprotonated. Positive ion mode can also be used. |
| MS1 Scan Range | m/z 100-1000 | A wide scan range to detect the precursor ions of interest. |
| MS/MS Scan Type | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense precursor ions. |
| CID Collision Energy | 20-40 eV | A starting range to induce the neutral loss of glucuronic acid; should be optimized. |
| HCD Collision Energy | Stepped NCE (20, 30, 40) | Provides a broader range of fragment ions. |
| EAD Reaction Time | 10-50 ms | A typical range; should be optimized for the specific analyte and instrument. |
Data Analysis and Interpretation
The interpretation of MS/MS spectra is the final and most critical step in the structural elucidation of drug glucuronides.
-
CID/HCD Spectra: Look for the characteristic neutral loss of 176 Da. The remaining fragment ions will correspond to the aglycone.
-
EAD Spectra: Search for fragment ions that retain the glucuronic acid moiety or parts of it, as these are indicative of the conjugation site. Software tools can aid in the prediction and interpretation of fragmentation patterns.[5][12]
By comparing the fragmentation patterns obtained from different MS/MS techniques, a comprehensive and confident structural assignment of drug glucuronides can be achieved.
Conclusion
Tandem mass spectrometry is an indispensable tool for the structural analysis of drug glucuronides. While traditional CID and HCD methods provide valuable information, the advent of EAD has revolutionized the field by enabling the confident differentiation of isomeric conjugates. By carefully selecting and optimizing the LC-MS/MS methodology, researchers can gain deep insights into the metabolic fate of drug candidates, thereby accelerating the drug development process.
References
-
Cuyckens, F. (2018). Mass spectrometry in drug metabolism and pharmacokinetics: Current trends and future perspectives. Rapid Communications in Mass Spectrometry, 33(S3), 90-95. Available from: [Link]
- Di, L., & Obach, R. S. (2020). Drug Metabolism and Pharmacokinetics in Drug Discovery. John Wiley & Sons.
-
Hu, Y., et al. (2024). Application of Electro-Activated Dissociation Fragmentation Technique to Identifying Glucuronidation and Oxidative Metabolism Sites of Vepdegestrant by Liquid Chromatography-High Resolution Mass Spectrometry. Drug Metabolism and Disposition. Available from: [Link]
- Kostiainen, R., et al. (2003). Liquid chromatography/atmospheric pressure ionization–mass spectrometry in drug metabolism studies. Journal of Mass Spectrometry, 38(4), 357-372.
-
SCIEX. (n.d.). Confident characterization and identification of glucuronide metabolites using diagnostic fragments from electron activated dissociation (EAD). Available from: [Link]
- Smith, D. A., & Obach, R. S. (2006). Seeing the C-forest for the trees: The role of drug metabolism in drug discovery. Drug Discovery Today, 11(9-10), 406-412.
-
Waters. (n.d.). Waters Application Solutions for Metabolite Identification. Available from: [Link]
-
Zhang, H., et al. (2022). Comparison of CID and EAD MS/MS fragmentation patterns for diclofenac glucuronide to confirm glucuronidation site. Journal of the American Society for Mass Spectrometry, 33(10), 1856-1864. Available from: [Link]
-
Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Available from: [Link]
-
SCIEX. (2022). Innovative drug metabolite identification and characterization using electron activated dissociation. Available from: [Link]
-
Zamora, I., et al. (2022). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. 70th ASMS Conference on Mass Spectrometry. Available from: [Link]
-
Chen, G., et al. (2024). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Analytical Chemistry. Available from: [Link]
-
Waters. (n.d.). Developing liquid Chromatography methoDs for Food AnAlysis. Available from: [Link]
- George, G. A., & Lunn, G. (2004). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
ResearchGate. (n.d.). What mobile phase should be used for HPLC with a C18 column to detect formate in a 0.5M KHCO₃ solution?. Retrieved from [Link]
-
Hecht, E. S., et al. (2024). Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics. bioRxiv. Available from: [Link]
-
Zhang, Y., et al. (2024). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Analytical Chemistry. Available from: [Link]
-
Waters Corporation. (n.d.). Developing liquid Chromatography methoDs for Food AnAlysis. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry in drug metabolism and pharmacokinetics: Current trends and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. sciex.com [sciex.com]
- 6. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. Application of Electro-Activated Dissociation Fragmentation Technique to Identifying Glucuronidation and Oxidative Metabolism Sites of Vepdegestrant by Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
Application Note: In Vitro UGT Enzyme Assay for the Synthesis and Kinetics of Carvedilol N'-beta-D-Glucuronide
Introduction & Mechanistic Causality
Carvedilol is a highly lipophilic, nonselective β-adrenergic and α1-adrenergic receptor antagonist utilized extensively in the management of chronic heart failure and hypertension. While its oxidative metabolism is primarily driven by CYP2D6, carvedilol undergoes extensive Phase II biotransformation via glucuronidation, which serves as its primary deactivation and clearance pathway [1].
The synthesis of Carvedilol N'-beta-D-Glucuronide is catalyzed by specific Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms. In vitro studies utilizing human liver microsomes (HLMs) and recombinant enzymes have identified UGT1A1, UGT2B4, and UGT2B7 as the principal isoforms responsible for this conjugation [1].
The Causality of Stereoselectivity: Carvedilol is administered as a racemate. The glucuronidation of carvedilol is highly stereoselective, with the S-enantiomer undergoing significantly higher presystemic clearance than the R-enantiomer in both hepatic and intestinal microsomes [2]. Intriguingly, the two enantiomers exhibit mutual metabolic inhibition at the UGT level [3]. Designing a robust, self-validating in vitro UGT assay is critical for researchers aiming to quantify intrinsic clearance ( CLint ), evaluate drug-drug interactions (DDIs), and synthesize the N-glucuronide metabolite for downstream pharmacokinetic profiling.
Experimental Workflow Visualization
Fig 1: In vitro UGT assay workflow for Carvedilol N'-beta-D-Glucuronide synthesis.
Materials and Reagents
To ensure reproducibility and baseline accuracy, the following reagents must be prepared with analytical-grade water (Milli-Q, 18.2 MΩ·cm):
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human UGTs (UGT1A1, UGT2B4, UGT2B7) expressed in baculovirus-infected insect cells.
-
Substrate: Carvedilol (Racemate, R-(+), or S-(-)-enantiomer) dissolved in DMSO (final assay DMSO concentration <1% to prevent enzyme inhibition).
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), 20 mM stock in water.
-
Activator: Alamethicin, 5 mg/mL stock in methanol.
-
Buffer: 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl2 .
Expertise Insight - The Role of Alamethicin & Magnesium: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). In intact microsomes, the highly polar UDPGA cofactor cannot cross the ER membrane, leading to artificial "latency." Alamethicin is a pore-forming peptide that permeabilizes the membrane, allowing UDPGA access to the active site. Concurrently, Mg2+ acts as an essential divalent cation that stabilizes the UDPGA-enzyme complex, maximizing Vmax .
Self-Validating Protocol: In Vitro Glucuronidation Assay
This protocol is designed as a self-validating system. By incorporating specific controls at each phase, researchers can isolate variables (e.g., non-enzymatic degradation vs. true UGT activity).
Step 1: Microsomal Activation (Overcoming Latency)
-
Dilute HLMs or recombinant UGTs in 50 mM Tris-HCl buffer (pH 7.4) to a protein concentration of 2.0 mg/mL.
-
Add Alamethicin to achieve a ratio of 50 µg alamethicin per mg of microsomal protein .
-
Incubate the mixture on ice for 15 minutes.
-
Validation Checkpoint: Always run a parallel "Minus-Alamethicin" control during initial assay validation. A functional assay should show a 3- to 5-fold increase in glucuronide formation in the alamethicin-treated arm compared to the untreated arm.
Step 2: Reaction Assembly
-
In a 1.5 mL microcentrifuge tube, combine the following to a final volume of 180 µL:
-
Activated microsomes (Final assay concentration: 0.25 mg/mL).
-
50 mM Tris-HCl buffer with 5 mM MgCl2 .
-
Carvedilol substrate (Concentration range: 1 – 200 µM for Michaelis-Menten kinetic profiling).
-
-
Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
Step 3: Initiation and Incubation
-
Initiate the enzymatic reaction by adding 20 µL of 20 mM UDPGA (Final concentration: 2 mM).
-
Incubate at 37°C with gentle shaking.
-
Validation Checkpoint: Run a "Minus-UDPGA" control. Any depletion of carvedilol in this tube indicates non-UGT-mediated loss (e.g., non-specific binding to plastic or residual CYP activity if NADPH is inadvertently present).
Step 4: Termination and Extraction
-
At designated time points (e.g., 10, 20, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold Acetonitrile containing an internal standard (e.g., Carvedilol-d5).
-
Causality: The organic solvent instantly denatures the UGT enzymes, halting the reaction, and precipitates the microsomal proteins for clean downstream analysis.
-
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant into an LC vial for LC-MS/MS quantification.
Quantitative Data Presentation
Different UGT isoforms exhibit distinct affinities ( Km ) and capacities ( Vmax ) for carvedilol. In human liver microsomes, two primary glucuronide forms (G1 and G2) are observed, mapping to specific UGTs [1].
Table 1: Kinetic Parameters of Carvedilol Glucuronidation by Human Liver Microsomes and Recombinant UGTs
| Enzyme Source | Metabolite Form | Km (µM) | Vmax (pmol/min/mg protein) | Primary Role / Preference |
| HLM | G1 | 26.6 | 106.0 | Major hepatic pathway |
| HLM | G2 | 46.0 | 44.5 | Secondary hepatic pathway |
| UGT1A1 | G2 | 55.1 | 3.33 | Low affinity, forms G2 |
| UGT2B7 | G1 | 22.1 | 7.88 | High affinity, forms G1 |
| UGT2B4 | G1 & G2 | ~30.0 | ~6.50 | Catalyzes both G1 and G2 |
*Note: UGT2B4 kinetic values are approximate composites derived from its dual-formation capacity, featuring a lower Km and higher intrinsic clearance ( Vmax/Km ) for G2 compared to UGT1A1 [1].
LC-MS/MS Analytical Strategy
To accurately quantify the synthesized Carvedilol N'-beta-D-Glucuronide, a highly sensitive LC-MS/MS method is required.
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm) to separate the highly polar glucuronide from the lipophilic parent drug.
-
Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (100% Acetonitrile).
-
Mass Spectrometry: Electrospray Ionization in positive mode (ESI+).
-
MRM Transitions: Carvedilol has a molecular weight of 406.5 g/mol . The addition of a glucuronic acid moiety (+176 Da) yields a protonated parent ion [M+H]+ of m/z 583.2. Set the Multiple Reaction Monitoring (MRM) transition to 583.2 → 407.2 (representing the collision-induced loss of the glucuronic acid moiety).
References
-
Ohno, A., et al. (2004). "Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol." Drug Metabolism and Disposition, 32(2), 235-239.[Link]
-
Hanioka, N., et al. (2012). "Mutual inhibition between carvedilol enantiomers during racemate glucuronidation mediated by human liver and intestinal microsomes." Biological and Pharmaceutical Bulletin, 35(2), 151-163.[Link]
-
Honda, M., et al. (2018). "Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle." Journal of Pharmacogenomics, 19(14), 1061-1073.[Link]
Technical Support Center: Differentiating Isomeric Carvedilol Glucuronides via Ion/Molecule Reactions
Welcome to the Technical Support Center for advanced mass spectrometry workflows. This guide is designed for researchers, scientists, and drug development professionals tasked with characterizing phase II drug metabolites.
Carvedilol is a racemic beta-blocker that undergoes extensive glucuronidation, forming both O-glucuronides and N-glucuronides. Because the site of glucuronidation dictates the metabolite's stability and potential to induce idiosyncratic drug toxicity (IDT), distinguishing these positional isomers is a critical regulatory requirement. Traditional collision-activated dissociation (CAD) often fails to produce distinguishing fragments. To solve this, we utilize 1 within a tandem mass spectrometer to unambiguously differentiate these isomers[1].
Part 1: Core Experimental Workflow
The following protocol outlines the step-by-step methodology for differentiating carvedilol glucuronides using trichlorosilane ( HSiCl3 ) and boron trifluoride ( BF3 ) as neutral reagent gases in a linear quadrupole ion trap (LQIT).
Step 1: HPLC Separation & Ionization
-
Sample Preparation: Prepare carvedilol glucuronide mixtures (e.g., extracted from human liver microsomes) in LC-MS grade water and acetonitrile.
-
Chromatography: Separate the diastereomers using a standard C18 reversed-phase column.
-
Ionization: Introduce the eluent into the mass spectrometer using Electrospray Ionization (ESI) in negative ion mode . This generates the deprotonated glucuronide precursor ions ([M - H]⁻) at m/z 581.
Step 2: Precursor Isolation
-
Isolate the m/z 581 precursor ion in the LQIT with an isolation width of 2 Da to ensure isotopic envelope fidelity.
Step 3: Gas-Phase Ion/Molecule Reaction (IMR)
-
Reagent Introduction: Using a 2, pulse the neutral reagent gas ( HSiCl3 or BF3 ) directly into the ion trap[2].
-
Reaction Time: Allow the trapped ions to react with the neutral gas for 30 to 100 ms .
-
Causality Note: Reaction time is the most critical variable. A time <10 ms yields insufficient adduct formation, while >150 ms leads to excessive secondary fragmentation and signal degradation.
-
Step 4: Self-Validating Detection
-
Internal Control: Monitor the MS2 spectra for the primary adduct [M - H + HSiCl3 - HCl]⁻ at m/z 679. Both O- and N-glucuronides must form this ion. If m/z 679 is absent, the reagent is not reaching the trap, invalidating the run.
-
Diagnostic Identification: Scan for the diagnostic secondary product ion [M - H + HSiCl3 - 2HCl]⁻ at m/z 643. Its presence confirms the N-glucuronide isomer.
Part 2: Diagnostic Data & Interpretation
Use the following reference table to interpret your MS2/MS3 spectral data rapidly.
| Isomer Target | Precursor Ion | Neutral Reagent | Primary Adduct (Internal Control) | Diagnostic Product Ion | Result Interpretation |
| Carvedilol N-Glucuronide | m/z 581 | HSiCl3 | m/z 679 (Loss of 1 HCl) | m/z 643 (Loss of 2 HCl) | Positive ID for N-isomer |
| Carvedilol O-Glucuronide | m/z 581 | HSiCl3 | m/z 679 (Loss of 1 HCl) | None | Negative ID (O-isomer confirmed) |
| Carvedilol N-Glucuronide | m/z 581 | BF3 | m/z 649 (Adduct formed) | [M-H+BF3-2HF]⁻ & [M-H+2BF3-3HF]⁻ | Positive ID for N-isomer |
| Carvedilol O-Glucuronide | m/z 581 | BF3 | m/z 649 (Adduct formed) | None | Negative ID (O-isomer confirmed) |
Part 3: Troubleshooting Guides & FAQs
Q1: Why does the N-glucuronide lose two HCl molecules with HSiCl3 , while the O-glucuronide only loses one? A1: This is driven by structural causality. The initial reaction involves the covalent attachment of the silicon atom to the deprotonated glucuronic acid moiety, expelling one HCl molecule. In N-glucuronides, the proximity and strong nucleophilicity of the nitrogen atom facilitate a secondary intramolecular ring-closure or elimination event, expelling a second HCl molecule. The oxygen atom in O-glucuronides lacks the necessary nucleophilicity and steric flexibility to drive this secondary elimination.
Q2: My HSiCl3 signal is incredibly weak, and the baseline is noisy. What is causing this? A2: Trichlorosilane is highly moisture-sensitive. If your reagent lines or the pulsed-valve manifold have microscopic leaks, HSiCl3 will hydrolyze into siloxanes and HCl before ever reaching the trap. Ensure the external reagent mixing manifold is purged with ultra-high purity (UHP) nitrogen and verify the integrity of all PEEK tubing and O-rings.
Q3: Can I differentiate acyl-glucuronides from N-glucuronides using this HSiCl3 setup? A3: No. HSiCl3 cannot reliably differentiate N-glucuronides from acyl-glucuronides. If acyl migration is suspected in your sample,3[3]. BF3 reacts with both, but subsequent CAD of the diagnostic product ions yields distinct fragmentation patterns that unambiguously separate migrated acyl-glucuronides from N-glucuronides.
Part 4: Mechanistic Workflow Visualization
Workflow for differentiating carvedilol O- and N-glucuronides using HSiCl3 ion/molecule reactions.
References
- Title: Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation Source: Analytical Chemistry - ACS Publications URL
- Title: Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry Source: PMC - NIH URL
- Title: Integration of a Multichannel Pulsed-Valve Inlet System to a Linear Quadrupole Ion Trap Mass Spectrometer for the Rapid Consecutive Introduction of Nine Reagents for Diagnostic Ion/Molecule Reactions Source: Analytical Chemistry - ACS Publications URL
Sources
Technical Support Center: Resolving Uninformative MS/MS Fragmentation of Carvedilol N'-β-D-Glucuronide
Welcome to the Advanced Mass Spectrometry Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that distinguishing isomeric phase II metabolites—specifically O- and N-glucuronides—is a notorious bottleneck in drug metabolism and pharmacokinetics (DMPK) studies.
This guide addresses the specific challenge of poor or uninformative fragmentation of Carvedilol N'-β-D-Glucuronide under standard tandem mass spectrometry (MS/MS) conditions, providing field-proven, self-validating methodologies to overcome it.
Part 1: The Mechanistic Bottleneck (FAQ)
Q1: Why does Carvedilol N'-β-D-Glucuronide exhibit "poor" fragmentation under standard Collision-Activated Dissociation (CAD)? A1: The issue is not a lack of fragmentation, but a lack of diagnostic fragmentation. In standard CAD or Collision-Induced Dissociation (CID), the collision energy is absorbed by the weakest bond in the molecule: the glycosidic bond. This results in the preferential cleavage and neutral loss of the glucuronyl moiety (176 Da)[1]. Because the charge is retained on the aglycone (deprotonated carvedilol at m/z 405), the resulting MS/MS spectra for both N- and O-glucuronides are essentially identical. The structural information regarding the exact site of conjugation is lost during this dominant neutral loss pathway.
Q2: If CAD spectra are identical, how can we differentiate the N-glucuronide from the O-glucuronide isomer? A2: We must bypass standard collision-based fragmentation and instead utilize Gas-Phase Ion/Molecule Reactions within a Linear Quadrupole Ion Trap (LQIT)[1]. By introducing a volatile, reactive reagent gas such as Trichlorosilane (HSiCl 3 ) or Boron trifluoride (BF 3 ) into the trap, we can chemically derivatize the isolated precursor ions before they are subjected to dissociation[2].
Q3: What is the exact chemical mechanism that makes this gas-phase reaction diagnostic? A3: Causality lies in the spatial geometry and nucleophilicity of the isomers. When deprotonated carvedilol N'-β-D-glucuronide (m/z 581) reacts with HSiCl 3 , the silicon atom undergoes a nucleophilic attack. The specific steric arrangement of the N-glucuronide allows it to form a highly stable cyclic silicon intermediate, which thermodynamically drives the elimination of two HCl molecules to form [M − H + HSiCl3 − 2HCl]−[1]. O-glucuronides lack this specific geometry and cannot bridge the silicon center effectively, meaning they completely fail to exhibit this -2HCl neutral loss.
Part 2: Visualizing the Analytical Logic
To successfully implement this workflow, it is critical to understand both the instrumental sequence and the diagnostic logic.
Caption: Workflow for gas-phase ion/molecule reactions in a linear quadrupole ion trap.
Caption: Diagnostic fragmentation logic for differentiating Carvedilol N- and O-glucuronides.
Part 3: Diagnostic Data & Expected Outcomes
When analyzing Carvedilol glucuronide isomers (m/z 581), rely on the following quantitative mass shifts to confirm your structural assignments.
| Metabolite Isomer | Standard CAD Major Fragment | HSiCl 3 Reaction Product (30 ms) | BF 3 Reaction Product (30 ms) |
| Carvedilol O-β-D-Glucuronide | m/z 405 (Loss of 176 Da) | m/z 679 [M-H+HSiCl3-HCl]- | m/z 629 [M-H+BF3-HF]- |
| Carvedilol N'-β-D-Glucuronide | m/z 405 (Loss of 176 Da) | m/z 643 [M-H+HSiCl3-2HCl]- | m/z 609 [M-H+BF3-2HF]- |
| Diagnostic Value | None (Indistinguishable) | Highly Specific for N-conjugation | Highly Specific for N-conjugation |
Note: Trace levels of water in the ion trap may cause partial hydrolysis of the primary product ions. Always monitor for secondary hydrolysis peaks (e.g., [M − H + HSiCl3 − HCl − Cl + OH]−)[1].
Part 4: Step-by-Step Methodology (Self-Validating Protocol)
To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It uses internal logic gates to prevent false positives caused by isobaric interference or environmental contamination (such as trap moisture).
Phase 1: Instrument Preparation
-
Ion Source Setup: Configure the mass spectrometer (e.g., Thermo Scientific LQIT) for Electrospray Ionization (ESI) in negative ion mode[2].
-
Reagent Introduction: Connect a leak valve to the helium buffer gas line of the LQIT. Introduce HSiCl 3 (or BF 3 ) vapor into the trap until the pressure gauge indicates a stable, optimized partial pressure (typically a 10-20% increase over baseline He pressure).
-
Precursor Isolation: Set the quadrupole to isolate the deprotonated carvedilol glucuronide precursor at m/z 581 with an isolation width of 1.5 Da.
Phase 2: The Self-Validation & Quality Control Loop
Do not proceed to unknown samples until this loop is satisfied.
-
Baseline Verification: Run standard CAD on the isolated m/z 581 ion.
-
Validation Gate: If m/z 405 is not the base peak, your isolation window is capturing an interfering isobar. Recalibrate isolation.
-
-
Negative Control (Specificity): Infuse a confirmed standard of Carvedilol O-β-D-Glucuronide and allow it to react with HSiCl 3 for 30 ms[1].
-
Validation Gate: Observe the spectrum. If the diagnostic m/z 643 (-2HCl loss) appears, your trap contains excessive moisture causing secondary hydrolysis that mimics the diagnostic mass shift. Purge the helium line and bake out the trap before proceeding.
-
-
Positive Control (Sensitivity): Infuse a confirmed standard of Carvedilol N'-β-D-Glucuronide.
-
Validation Gate: Confirm the dominant presence of m/z 643. This validates that the reagent pressure and reaction time (30 ms) are optimal.
-
Phase 3: Sample Analysis
-
Introduce your experimental Carvedilol metabolite sample via direct infusion or HPLC coupling.
-
Isolate the m/z 581 peak as it elutes.
-
Apply the 30 ms gas-phase reaction with HSiCl 3 .
-
Interpretation: The definitive presence of the m/z 643 product ion confirms the structural assignment of Carvedilol N'-β-D-Glucuronide[1].
Part 5: References
-
Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. National Institutes of Health (PMC).
-
Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation. Analytical Chemistry (ACS Publications).
Sources
Technical Support Center: HPLC Resolution of Carvedilol & Polar Metabolites
Welcome to the Technical Support Center for chromatographic method development. Separating carvedilol—a highly lipophilic, basic beta-blocker—from its highly polar phase-I (hydroxylated) and phase-II (glucuronidated) metabolites in a single run presents a significant "polarity gap" challenge[1].
This guide provides authoritative troubleshooting, mechanistic explanations, and self-validating protocols to help you achieve baseline resolution without compromising peak shape or run times.
Method Development Workflow
The following workflow outlines the logical progression for resolving the polarity gap between parent carvedilol and its metabolites.
Workflow for resolving carvedilol and its polar metabolites via HPLC.
Troubleshooting Guide & FAQs
Q1: My polar metabolites (e.g., 4'-hydroxyphenyl carvedilol and glucuronides) are co-eluting with the solvent front. How can I increase their retention without causing the parent carvedilol to remain on the column indefinitely?
-
The Causality: This is a fundamental polarity gap issue. Carvedilol has a high logP of ~4.19, driving strong hydrophobic interactions with C18 stationary phases[2]. Conversely, its active 4'-hydroxyphenyl metabolite (which is 13 times more potent for β -blockade)[3] and its phase-II glucuronides are highly polar[1]. Isocratic elution cannot accommodate both extremes; a high-aqueous mobile phase retains the metabolites but traps the parent drug, while a high-organic phase elutes the parent but causes metabolites to wash out in the void volume.
-
The Solution:
-
Implement a Steep Gradient: Start with a highly aqueous mobile phase (e.g., 5–10% organic modifier) to ensure the polar metabolites partition into the stationary phase. Ramp up to 80–90% organic modifier to rapidly elute the parent carvedilol[4].
-
Use an Aqueous-Compatible Column: Standard C18 columns undergo "phase collapse" (ligand matting) in <10% organic conditions. Utilize a polar-embedded C18 column or a core-shell C8 column (e.g., Zorbax Eclipse XDB-C8) that tolerates highly aqueous conditions while providing high efficiency[5].
-
Q2: I am experiencing severe peak tailing for the parent carvedilol, which compromises the resolution from closely eluting late-stage metabolites. What is causing this?
-
The Causality: Peak tailing for carvedilol is primarily caused by secondary interactions between the drug and the stationary phase. Carvedilol contains a secondary amine with a pKa of 8.74[2]. At a neutral pH, a fraction of the drug remains protonated and interacts via ion-exchange mechanisms with unreacted, acidic silanol groups (pKa ~4–5) on the silica support.
-
The Solution: Lower the mobile phase pH to 3.0–4.5 using volatile acidic modifiers like 0.01% formic acid[6] or 0.1% trifluoroacetic acid (TFA)[5]. The acidic pH fully protonates the amine, while the excess protons in the mobile phase neutralize the surface silanols, shutting down secondary ion-exchange interactions and sharpening the peak[5].
Q3: When transitioning from HPLC-UV to LC-MS/MS to detect trace metabolites, I am seeing massive signal suppression and poor recovery. How do I fix this?
-
The Causality: You are experiencing matrix effects caused by endogenous plasma components (like phospholipids) co-eluting with your analytes. Simple protein precipitation (PPT) leaves behind phospholipids that compete with carvedilol and its metabolites for ionization energy in the Electrospray Ionization (ESI) source.
-
The Solution: Switch to Solid Phase Extraction (SPE). SPE using a mixed-mode cation exchange cartridge is highly effective because it exploits carvedilol's basic amine to wash away neutral lipids before eluting the purified analytes[7].
Mechanistic Causality of Mobile Phase pH
The diagram below illustrates exactly how an acidic mobile phase simultaneously solves retention issues for polar metabolites and peak tailing issues for the parent drug.
Mechanistic effect of acidic mobile phase on carvedilol and metabolite retention.
Quantitative Data Summaries
Table 1: Physicochemical Properties Dictating Chromatographic Behavior
| Compound | Log P | pKa | Relative Polarity | Retention Challenge |
| Carvedilol | 4.19[2] | 8.74 (amine)[2] | Highly Lipophilic | Excessive retention on C18; severe peak tailing due to silanols. |
| 4'-Hydroxyphenyl Carvedilol | < 4.19 | ~8.7 (amine) | Moderate | Elutes too early if the initial organic gradient is too high. |
| Carvedilol Glucuronide | < 1.0 | ~3.2 (acid) | Highly Polar | Elutes in the void volume at neutral pH; requires acidic conditions. |
Table 2: Summary of Validated Chromatographic Parameters from Literature
| Column Type | Mobile Phase Composition | Elution | Detection | LLOQ | Ref |
| ACE5 C18 (50 × 4.6 mm, 5 µm) | 0.01% Formic Acid / Acetonitrile | Gradient | LC-MS/MS (ESI+) | 0.1 ng/mL | [6] |
| Zorbax Eclipse XDB-C8 (150 × 4.6 mm, 5 µm) | 0.1% TFA / ACN / MeOH (60:20:20) | Isocratic | HPLC-Fluorescence | 2.5 ng/mL | [5] |
| Inertsil ODS-3 C18 (250 × 4.6 mm, 3 µm) | 10 mM Phosphate pH 4.0 / ACN (50:50) | Isocratic | HPLC-UV | 3.7 ng/mL | [2] |
Self-Validating Experimental Protocol
Protocol: Simultaneous Extraction and LC-MS/MS Analysis of Carvedilol and 4'-Hydroxyphenyl Carvedilol
This protocol is designed as a self-validating system. It includes built-in system suitability checks to ensure that matrix effects, carryover, and resolution are mathematically verified before sample analysis begins.
Step 1: Sample Preparation (Solid Phase Extraction)
-
Condition mixed-mode cation exchange SPE cartridges with 1.0 mL methanol, followed by equilibration with 1.0 mL HPLC-grade water.
-
Load 500 µL of human plasma spiked with the internal standard (e.g., Carvedilol-d5)[6].
-
Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar interferences and salts.
-
Elute the analytes with 1.0 mL of 2% ammonium hydroxide in methanol (the high pH disrupts the ionic interactions between the protonated amine and the SPE sorbent).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Step 2: Chromatographic Setup
-
Column: ACE5 C18 (50 × 4.6 mm, 5 µm)[6].
-
Mobile Phase A: 0.01% Formic acid in water (pH ~3.2).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 38 °C[4].
Step 3: Gradient Program
-
0.0 – 1.0 min: Hold at 10% B (Ensures retention and focusing of 4'-hydroxyphenyl carvedilol).
-
1.0 – 4.0 min: Linear ramp to 90% B (Rapidly elutes the lipophilic parent carvedilol).
-
4.0 – 5.0 min: Hold at 90% B (Column wash to remove highly lipophilic matrix lipids).
-
5.0 – 7.0 min: Return to 10% B (Re-equilibration).
Step 4: System Suitability & Validation (The Self-Validation Loop) Before injecting biological samples, the system must pass the following checks:
-
Carryover Check: Inject a reconstituted blank matrix immediately after the highest calibration standard. The peak area at the retention times of carvedilol and its metabolites must be <20% of the LLOQ [5].
-
Resolution Check ( Rs ): Calculate the resolution between 4'-hydroxyphenyl carvedilol and carvedilol. The system validates itself for the run only if Rs > 2.0 .
-
Matrix Effect Calculation: Compare the peak area of post-extraction spiked blank plasma to neat standards prepared in the mobile phase. The calculated matrix factor must fall between 0.85 and 1.15 to confirm that ion suppression has been successfully mitigated by the SPE protocol[7].
References
-
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry | Source: ResearchGate | URL: 7
-
High-Throughput Liquid Chromatography – Tandem Mass Spectrometric Method for Simultaneous Quantification of Carvedilol and Its Metabolite 4-Hydroxyphenyl Carvedilol | Source: JOCPR | URL: 3
-
Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles | Source: MDPI | URL: 4
-
Simultaneous determination of Carvedilol and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionization method and its application to a bioequivalence study | Source: Hilaris Publisher | URL: 6
-
UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 | Source: MDPI | URL: 1
-
Quantitative determination of carvedilol in human plasma by high-performance liquid chromatography using fluorescence detection | Source: Huejmp | URL: 5
-
Hollow Fiber Based Liquid Phase Microextraction with High Performance Liquid Chromatography for the Determination of Trace Carvedilol | Source: AKJournals | URL: 2
Sources
- 1. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 [mdpi.com]
- 2. akjournals.com [akjournals.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. huejmp.vn [huejmp.vn]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: ESI Optimization for Carvedilol N'-β-D-Glucuronide
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the electrospray ionization (ESI) and LC-MS/MS analysis of Carvedilol N'-β-D-Glucuronide. Designed for drug development professionals, this document bridges the gap between theoretical mass spectrometry and practical benchtop application.
Workflow Visualization
Workflow for ESI optimization and isomer differentiation of Carvedilol N'-Glucuronide.
Knowledge Base & FAQs
Q1: Why am I experiencing severe signal loss or in-source fragmentation of Carvedilol N'-β-D-Glucuronide?
-
Causality: Carvedilol N'-glucuronides are highly susceptible to hydrolysis under acidic mobile phase conditions and high ESI source temperatures ()[1]. If your mobile phase contains strong acids (e.g., >0.1% formic acid), or if the capillary temperature/cone voltage is too high, the delicate N-glucuronide bond cleaves. This yields the parent Carvedilol peak (m/z 407.4) and a neutral loss of the glucuronic acid moiety (176 Da) ()[2].
-
Solution: Optimize capillary voltage and decrease source temperature. Use a milder buffer like 5 mM ammonium formate (pH ~5.0 - 6.0) instead of strong acids to maintain the intact [M+H]+ precursor at m/z 583.5[2].
Q2: How do I definitively differentiate Carvedilol N'-β-D-Glucuronide from its O-glucuronide isomer?
-
Causality: Both the O-glucuronide and N'-glucuronide isomers share the same precursor mass ([M+H]+ at m/z 583.5, [M-H]- at m/z 581.5) and primary collision-induced dissociation (CID) fragments (e.g., loss of 176 Da). Chromatographic resolution alone is often insufficient to resolve these peaks[1].
-
Solution: Utilize negative ion mode (ESI-) coupled with gas-phase ion/molecule reactions. By introducing trichlorosilane (HSiCl3) into a linear quadrupole ion trap, deprotonated Carvedilol N'-β-D-glucuronide reacts to form a diagnostic product ion[M − H + HSiCl3 − 2HCl]−. The O-glucuronide isomer does not form this adduct, allowing for unambiguous differentiation ()[3].
Q3: What are the optimal ESI polarity and MRM transitions for quantifying this metabolite?
-
Causality: Carvedilol contains a secondary amine that readily protonates in positive ESI (ESI+), yielding higher absolute sensitivity for quantification. Conversely, ESI- is better suited for structural elucidation of the glucuronic acid moiety[1].
-
Solution: For quantification, use ESI+ to monitor the [M+H]+ precursor m/z 583.5. The primary quantitative transition should be 583.5 → 407.4 (loss of the glucuronide moiety) using a collision energy of approximately 20 eV ()[2].
Step-by-Step Methodology: ESI Optimization and LC-MS/MS Method
Step 1: Mobile Phase Preparation & pH Control
-
Action: Prepare a mobile phase consisting of Acetonitrile and 5 mM ammonium formate. Adjust the aqueous phase to pH 5.0–6.0.
-
Self-Validation Checkpoint: Measure the pH before mixing with organic modifiers. A pH < 4.0 will induce on-column hydrolysis, visible as a free glucuronic acid peak eluting in the void volume during initial test injections[1].
Step 2: Compound Infusion and ESI Parameter Tuning
-
Action: Infuse the Carvedilol N'-glucuronide standard at 10 µL/min. Set the ESI source to positive mode (ESI+). Start with a low cone voltage (e.g., 20 V) and gradually increase.
-
Self-Validation Checkpoint: Monitor the ratio of m/z 583.5 (intact precursor) to 407.4 (fragment). The optimal cone voltage is reached just before the 407.4 m/z signal begins to exponentially increase, which would indicate excessive in-source fragmentation[2].
Step 3: Chromatographic Separation
-
Action: Run a gradient elution (e.g., 30% to 70% Acetonitrile over 10 minutes) at a flow rate of 0.5 mL/min on a C18 or C8 column.
-
Self-Validation Checkpoint: Ensure the retention time of the N'-glucuronide (typically eluting earlier) is distinct from the parent Carvedilol (which elutes later due to higher lipophilicity). Baseline separation confirms that any observed 407.4 m/z signal at the glucuronide retention time is due to MS/MS fragmentation, not co-eluting parent drug[2].
Step 4: Isomer Differentiation via Ion/Molecule Reaction (Qualitative)
-
Action: Switch to negative mode (ESI-). Isolate the deprotonated glucuronide (m/z 581.5) in a linear quadrupole ion trap. Introduce HSiCl3 via an external reagent mixing manifold for 30–100 ms[1].
-
Self-Validation Checkpoint: The appearance of the[M − H + HSiCl3 − 2HCl]− ion definitively confirms the presence of the N'-glucuronide isomer, validating the structural identity of the peak[3].
Quantitative Data Presentation
Table 1: Optimized ESI-MS/MS Parameters for Carvedilol and Glucuronide Metabolites
| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Diagnostic Feature |
| Carvedilol | ESI+ | 407.4 | 222.1 | 45 | 20 | Parent Drug Quantitation |
| Carvedilol N'-Glucuronide | ESI+ | 583.5 | 407.4 | 40 | 20 | Neutral loss of 176 Da |
| Carvedilol N'-Glucuronide | ESI- | 581.5 | [M-H+HSiCl₃-2HCl]⁻ | 40 | N/A (Ion Trap) | Specific to N-isomer |
| Carvedilol O-Glucuronide | ESI- | 581.5 | [M-H+HSiCl₃-HCl]⁻ | 40 | N/A (Ion Trap) | Lacks -2HCl loss |
References
-
You, L.-Y., Yu, C.-N., Xie, S.-G., Chen, S.-Q., & Zeng, S. "Stereoselective glucuronidation of carvedilol by Chinese liver microsomes." Journal of Zhejiang University SCIENCE B, 2007, 8(10), 756-764. Available at:[Link]
-
Kong, J. Y., Yu, Z., Easton, M. W., Niyonsaba, E., Ma, X., Yerabolu, R., Sheng, H., Jarrell, T. M., Zhang, Z., & Ghosh, A. K. "Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry." Analytical Chemistry, 2018, 90(15), 9426–9433. Available at:[Link]
Sources
Troubleshooting matrix effects in bioanalysis of carvedilol metabolites
Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you systematically diagnose and resolve matrix effects encountered during the LC-MS/MS bioanalysis of carvedilol and its primary metabolites (e.g., 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethyl carvedilol).
In regulated bioanalysis, managing matrix effects is not just about achieving sensitivity; it is about ensuring data integrity. The 1[1] strictly mandates the evaluation of matrix factors to prove that endogenous components do not compromise the accuracy of your pharmacokinetic data.
Below, you will find our diagnostic workflows, step-by-step methodologies, and causality-driven FAQs to troubleshoot your assays.
System Architecture: The Matrix Effect Zone
To troubleshoot effectively, we must first visualize where the failure occurs. Matrix effects rarely happen in the sample preparation or chromatographic phases; they are a physical phenomenon localized entirely within the Electrospray Ionization (ESI) source.
Figure 1: LC-MS/MS workflow highlighting the ESI matrix effect zone.
Diagnostic Methodology: Post-Column Infusion Mapping
Before changing your sample preparation, you must map the exact chromatographic retention times where matrix suppression occurs. This protocol is a self-validating system : by continuously infusing the analyte, any fluctuation in the baseline signal upon injecting a blank matrix definitively pinpoints the exact retention time of ionizing suppressors, ruling out instrument drift.
Step-by-Step Protocol:
-
Hardware Setup: Install a zero-dead-volume T-piece between the UHPLC column effluent and the ESI source inlet. Connect a syringe pump to the third port of the T-piece.
-
Analyte Infusion: Fill a syringe with a neat solution of carvedilol and 4'-hydroxyphenyl carvedilol (e.g., 100 ng/mL in 50:50 Water:Acetonitrile). Infuse at a constant rate of 10 µL/min.
-
Equilibration: Start the LC flow and monitor the specific MRM transitions for the analytes (e.g., m/z 407 → 222 for carvedilol). Wait until a stable, flat baseline is achieved.
-
Matrix Injection: Inject a blank plasma extract prepared via your current sample preparation method (e.g., Protein Precipitation).
-
Data Interpretation: Monitor the baseline. A sudden dip in the MRM signal indicates a zone of ion suppression. If your carvedilol metabolites elute within this specific time window, your current chromatography or sample preparation is inadequate and must be optimized.
Troubleshooting FAQs
Q1: We are observing severe ion suppression for 4'-hydroxyphenyl carvedilol, but the parent carvedilol is unaffected. Why is this happening, and how do we fix it? The Causality: Carvedilol metabolites are significantly more polar than the parent drug[2]. In reversed-phase UHPLC, 4'-hydroxyphenyl carvedilol elutes earlier, often co-eluting directly with the massive solvent front of endogenous glycerophosphocholines. These phospholipids possess highly surface-active polar heads and hydrophobic tails. Inside the ESI droplet, they aggressively compete for surface charge and space, preventing the polar metabolite from reaching the droplet surface and entering the gas phase[3]. The Solution: Switch from standard Protein Precipitation (PPT) to a targeted phospholipid removal strategy.3[3] utilize zirconia-coated silica or specific polymer chemistries that act as Lewis acids, selectively binding the phosphate moiety of the phospholipids while allowing the carvedilol metabolites to pass through.
Q2: We use d5-carvedilol as our Stable Isotope-Labeled Internal Standard (SIL-IS), but our IS-normalized matrix factor fails FDA acceptance criteria (CV > 15%). Shouldn't a SIL-IS perfectly correct for matrix effects? The Causality: While a SIL-IS is the gold standard for bioanalysis, it is not immune to the "deuterium isotope effect"[4]. Deuterium ( 2H ) atoms form slightly shorter, less polar bonds than protium ( 1H ). In high-resolution reversed-phase LC, this causes d5-carvedilol to elute a few seconds earlier than unlabeled carvedilol. If this slight retention time shift pushes the IS out of a narrow phospholipid suppression zone that the analyte is still trapped in, the analyte and IS will experience different degrees of ionization suppression. This breaks the self-validating ratio assumption. The Solution: You have two options. First, flatten your LC gradient slightly around the elution time to separate both the analyte and the IS away from the suppression zone. Alternatively, switch to a 13C or 15N labeled internal standard, which do not suffer from chromatographic isotope effects.
Q3: Our standard curve looks great, but clinical samples with visible hemolysis show complete loss of the metabolite signal. How do we salvage these samples? The Causality: Hemolysis ruptures red blood cells, releasing high concentrations of intracellular heme proteins and iron into the plasma. Iron is highly redox-active and alters the charge state distribution in the ESI source, acting as a severe charge-scavenger that quenches the protonation of basic analytes[5]. The Solution: If the hemolysis is marginal, a simple dilution with blank plasma prior to extraction can restore the signal[5]. For severely hemolyzed samples, you must abandon PPT and utilize Liquid-Liquid Extraction (LLE) using a non-polar solvent (e.g., Methyl tert-butyl ether). LLE will leave the highly polar heme complexes and iron salts in the aqueous waste, extracting only the carvedilol and its metabolites.
Quantitative Data: Sample Preparation Comparison
To guide your method development, we have compiled the average performance metrics of various sample preparation techniques specifically for carvedilol metabolite bioanalysis.
Table 1: Quantitative Comparison of Sample Preparation Strategies for Carvedilol Metabolites
| Sample Preparation Technique | Phospholipid Removal Efficiency | Average Analyte Recovery (%) | IS-Normalized Matrix Factor (MF)* | Workflow Complexity & Time |
| Protein Precipitation (PPT) | < 5% | 90 - 98% | 0.45 - 0.65 (High Suppression) | Low (15 mins) |
| Liquid-Liquid Extraction (LLE) | ~ 60% | 75 - 85% | 0.80 - 0.95 (Moderate) | High (60 mins) |
| Solid Phase Extraction (RP-SPE) | ~ 70% | 85 - 90% | 0.85 - 0.98 (Low Suppression) | High (90 mins) |
| Phospholipid Removal Plates | > 95% | 88 - 95% | 0.98 - 1.02 (Negligible) | Medium (20 mins) |
*Note: An IS-Normalized MF of 1.0 indicates zero matrix effect. Values < 1.0 indicate suppression.
References
-
Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link][1]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: National Institutes of Health (NIH / PMC) URL:[Link][3]
-
Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma Source: ResearchGate URL:[Link][2]
-
Assessing the matrix effects of hemolyzed samples in bioanalysis Source: PubMed URL:[Link][5]
-
Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method Source: Ovid / Journal of Chromatography B URL:[Link][4]
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism Technical Support Center: Advanced Quenching Strategies
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter in vitro metabolism assays that are compromised not by the incubation itself, but by the precise moment it is terminated. Quenching is not merely "stopping the clock"; it is a critical physicochemical intervention. Poor quenching leads to residual enzyme activity, analyte degradation, and severe LC-MS/MS matrix effects.
This guide addresses the mechanistic causality behind quenching choices, providing troubleshooting FAQs and self-validating protocols to ensure your data maintains absolute scientific integrity.
Visual Workflow: The Quenching Decision Tree
Decision matrix for selecting optimal in vitro quenching strategies.
Section 1: Solvent Selection & Protein Precipitation
Q: I'm seeing residual CYP450 activity even after adding my quenching solvent. Why is my reaction not stopping completely? A: Incomplete quenching usually stems from insufficient solvent volume ratios or the choice of solvent. While both acetonitrile (ACN) and methanol (MeOH) precipitate proteins by lowering the dielectric constant of the aqueous medium, their denaturing kinetics differ. Cytochrome P450 enzymes can tolerate low concentrations of organic solvents. For instance, studies on hepatic microsomes indicate that enzyme activity can persist if the final organic solvent concentration is too low; EROD (7-ethoxyresorufin-O-deethylase) activity is significantly decreased but may not be entirely abolished unless the solvent concentration is sufficiently high [1]. To ensure complete denaturation, the organic solvent must be added at a minimum of 3:1 (v/v) relative to the incubation volume. ACN generally yields a tighter protein pellet and sharper precipitation than MeOH, reducing the risk of enzyme reactivation.
Q: When should I choose Acetonitrile over Methanol, or vice versa? A: The choice depends on the downstream LC-MS/MS requirements and the polarity of your analytes. ACN is a non-protic solvent with strong elution strength and tends to produce sharper peaks in reverse-phase chromatography[2]. However, ACN can cause the precipitation of buffer salts (like potassium phosphate used in microsomal incubations) if the concentration is too high, potentially clogging the LC system [2]. Methanol, a protic solvent, is better at keeping salts in solution but may lead to broader peaks and higher system backpressure due to its exothermic reaction and viscosity peak when mixed with water[3].
Table 1: Quantitative and Qualitative Comparison of Quenching Solvents
| Solvent | Precipitation Efficiency | Salt Solubility (Phosphate) | LC-MS Backpressure (Mixed w/ H2O) | Recommended Vol. Ratio (Solvent:Sample) |
| Acetonitrile (ACN) | High (Tight pellet) | Poor (Risk of precipitation) | Lower | 3:1 to 4:1 |
| Methanol (MeOH) | Moderate (Fluffy pellet) | Good | Higher (Viscosity peak at 50:50) | 3:1 to 4:1 |
| ACN + 1% Formic Acid | Very High | Poor | Lower | 3:1 |
Section 2: Matrix Effects & LC-MS/MS Suppression
Q: My metabolite recovery is highly variable. How do I know if my quenching method is causing LC-MS/MS matrix effects? A: Matrix effects (ion suppression or enhancement) occur when co-eluting endogenous components (e.g., phospholipids, residual proteins) compete with your analyte for ionization in the Electrospray Ionization (ESI) source [4]. If you quench with a solvent that poorly precipitates certain lipid classes, these lipids will saturate the MS source. To diagnose this, you must evaluate the Matrix Factor (MF) using a post-extraction spiking approach.
Protocol: Self-Validating Post-Extraction Spiking Assay for Matrix Effects
This protocol acts as a self-validating system by using the calculated Matrix Factor (MF) to definitively prove whether your quenching matrix is suppressing your signal [4].
-
Prepare Blank Matrix: Incubate blank microsomes (without the drug) in phosphate buffer with cofactors for the standard assay time (e.g., 30 min at 37°C).
-
Quench & Extract: Add your chosen quenching solvent (e.g., 3 volumes of ice-cold ACN). Vortex for 30 seconds and centrifuge at 10,000 × g for 10 min at 4°C.
-
Spike Post-Extraction: Transfer the supernatant to a clean vial. Spike your target analyte and internal standard (IS) into this extracted matrix at known low, mid, and high concentrations.
-
Prepare Neat Standard: Spike the exact same concentrations of analyte and IS into a neat solvent equivalent to the final sample composition (e.g., 75% ACN / 25% Buffer).
-
Analyze & Calculate: Run both sets via LC-MS/MS.
-
Calculation: Matrix Factor (MF) = (Peak Area of Analyte in Extracted Matrix) / (Peak Area of Analyte in Neat Solvent).
-
Interpretation: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant ion suppression, necessitating a change in your quenching method (e.g., switching to liquid-liquid extraction or using phospholipid removal plates) [4].
-
Section 3: Trapping and Stabilizing Reactive Metabolites (Acyl Glucuronides)
Q: I am studying a carboxylic acid drug, but I cannot detect its acyl glucuronide metabolite. Is it not forming, or is it degrading during quenching? A: Acyl glucuronides (AGs) are notoriously unstable. They are prone to rapid hydrolysis (reverting to the parent drug) and intramolecular acyl migration (forming 2-, 3-, and 4-O-acyl isomers) at physiological pH (7.4) [5]. If you quench with a neutral solvent, the AG will continue to degrade in the autosampler. Furthermore, these reactive metabolites can covalently bind to microsomal proteins via transacylation, rendering them undetectable by standard LC-MS/MS [6].
Degradation and bioactivation pathways of reactive acyl glucuronides.
Q: How can I refine my quenching method to stabilize or trap these acyl glucuronides? A: You must implement a dual-strategy: pH control and chemical trapping.
-
Acidic Quenching: Because AG degradation is base-catalyzed, quenching must immediately drop the pH. Use ACN containing 1-5% formic acid or acetic acid. This denatures the UGT enzymes and locks the AG in its 1-O-acyl form, preventing acyl migration [6].
-
Chemical Trapping: To prove that reactive AGs were formed and subsequently bound to proteins, you must intercept them using a nucleophilic trapping agent. In vitro UGT-mediated bioactivation can be evaluated by adding L-cysteine or N-acetylcysteine (NAC) to the incubation. The reactive AG will transacylate the cysteine, forming a stable S-acyl-cysteine thioester or N-acyl-cysteine amide adduct that can be easily quantified via LC-MS/MS [7].
Protocol: Acidic Quenching and Cysteine Trapping for Acyl Glucuronides
This protocol is self-validating: the detection of the N-acyl-cysteine adduct confirms both the formation of the reactive intermediate and the successful interception before protein binding occurs.
-
Incubation: Incubate the carboxylic acid drug (1-10 µM) with human liver microsomes (1 mg/mL), UDPGA (2 mM), and L-cysteine (10 mM) in phosphate buffer (pH 7.4) at 37°C [7].
-
Acidic Quench: At designated time points (e.g., 0, 15, 30, 60 min), immediately transfer 50 µL of the incubation mixture into 150 µL of ice-cold Acetonitrile containing 2% Formic Acid.
-
Precipitation: Vortex vigorously for 30 seconds to ensure rapid pH drop and protein denaturation. Centrifuge at 10,000 × g for 10 min at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial maintained at 4°C. Analyze via UPLC-QTOF/MS, scanning for both the intact 1-O-acyl glucuronide and the stable N-acyl-cysteine adduct [7].
References
-
Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout hepatic microsomes. PubMed - NIH.1
-
Methanol vs Acetonitrile in HPLC: Which Mobile Phase Should You Choose? Bodie Instruments.2
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu.3
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.4
-
Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. ResearchGate.5
-
The Nonenzymatic Reactivity of the Acyl-Linked Metabolites of Mefenamic Acid toward Amino and Thiol Functional Group Bionucleophiles. PMC - NIH.6
-
Cysteine amide adduct formation from carboxylic acid drugs via UGT-mediated bioactivation in human liver microsomes. IMR Press.7
Sources
- 1. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methanol vs Acetonitrile in HPLC: Which Mobile Phase Should You Choose? - https://bodieinstruments.com/ [bodieinstruments.com]
- 3. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nonenzymatic Reactivity of the Acyl-Linked Metabolites of Mefenamic Acid toward Amino and Thiol Functional Group Bionucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
The Physics of the Problem: What is In-Source Fragmentation?
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most pervasive challenges in bioanalytical LC-MS/MS: the in-source fragmentation (ISF) of labile Phase II metabolites.
This guide bypasses generic advice, focusing instead on the mechanistic causality of ISF, self-validating experimental protocols, and field-proven strategies to ensure the scientific integrity of your pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.
Glucuronides—especially acyl-glucuronides—are thermally and collisionally labile. During Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), these conjugates can undergo premature cleavage in the ion source before reaching the first mass filter (Q1). This cleavage results in the neutral loss of the glucuronic acid moiety (-176 Da), reverting the molecule back to the aglycone (parent drug) ion[1].
If the glucuronide and the parent drug co-elute chromatographically, the mass spectrometer will mistakenly quantify the in-source fragmented glucuronide as the parent drug, leading to critical overestimations of drug concentration[2].
Fig 1. Mechanism of In-Source Fragmentation (ISF) of glucuronide conjugates.
Frequently Asked Questions (Mechanisms & Causality)
Q1: Why do I see my parent drug signal at the retention time of the glucuronide? A: This is the classic hallmark of ISF. When the glucuronide conjugate enters the atmospheric pressure ionization (API) source, it is subjected to electrical potentials (e.g., Declustering Potential or Cone Voltage) designed to desolvate the ions. These voltages accelerate the ions, causing collisions with residual solvent gas. Because the ester/ether bond connecting the glucuronic acid to the aglycone is weak, this collisional activation provides enough internal energy to cleave the bond before the ion reaches Q1[3].
Q2: How do I distinguish between true metabolic conversion (ex vivo degradation) and in-source fragmentation? A: True hydrolysis (degradation of the sample in the vial or matrix) results in the parent drug eluting at the parent drug's retention time. In contrast, ISF occurs instantaneously inside the MS source. Therefore, the artificially generated parent drug ion will appear at the glucuronide's retention time[1].
Q3: What MS parameters should I adjust to minimize ISF, and what is the trade-off? A: The primary parameters driving ISF are the Declustering Potential (DP) / Cone Voltage (CV) and the Source Temperature. Lowering the DP/CV reduces the kinetic energy imparted to the ions, thereby minimizing collisional cleavage. However, the causality tradeoff is that lower voltages also reduce the efficiency of ion declustering, which can decrease the overall signal-to-noise (S/N) ratio and sensitivity for the parent drug[2][3].
Q4: Can mobile phase chemistry help stabilize glucuronides? A: Yes. Pure acidic modifiers (like 0.1% formic acid) can protonate the conjugate in a way that makes the leaving group more labile. Using buffered mobile phases, such as 2 mM to 10 mM ammonium acetate or ammonium formate, can stabilize the molecule, reducing the propensity for the 176 Da neutral loss during desolvation.
Troubleshooting Workflow & Self-Validating Protocols
To establish a trustworthy assay, you must rely on self-validating experimental designs. Follow this workflow and the subsequent protocols to eliminate ISF interference.
Fig 2. Step-by-step troubleshooting workflow to resolve ISF interference.
Protocol A: ISF Diagnostic & Quantification Assay
Purpose: To definitively distinguish true ex vivo degradation from ISF, and quantify the extent of the fragmentation.
-
Prepare a 100 ng/mL solution of a pure reference standard of the glucuronide metabolite in the initial mobile phase conditions.
-
Inject the sample using your established LC-MS/MS method, monitoring both the Glucuronide MRM transition and the Parent Drug MRM transition.
-
Observe the chromatogram. If a peak appears in the Parent Drug MRM channel at the exact RT of the Glucuronide, ISF is occurring[1].
-
Self-Validation Check: Calculate the ISF ratio: (Area of Parent MRM at Glucuronide RT) / (Area of Glucuronide MRM at Glucuronide RT) × 100. Note: If a peak appears at the expected Parent Drug RT, your standard has degraded in the vial (hydrolysis), and a fresh standard must be prepared.
Protocol B: Chromatographic Baseline Separation (The Fail-Safe)
Purpose: To mathematically eliminate ISF interference by ensuring the glucuronide and parent drug enter the MS source at different times[4].
-
Analyze your current gradient. Glucuronides are highly polar and will elute earlier than their aglycones on reversed-phase (C18) columns.
-
Decrease the initial organic percentage (e.g., from 10% B to 2% B) to increase the retention of the polar glucuronide.
-
Decrease the gradient slope (e.g., 2% to 40% B over 5 minutes instead of 2 minutes) to maximize resolution between the two peaks.
-
Self-Validation Check: Inject a mixed standard of Parent Drug and Glucuronide. Calculate the resolution ( Rs ). An Rs≥1.5 (baseline separation) guarantees that even if 100% of the glucuronide fragments in the source, it will not contribute to the quantitative integration of the true parent drug peak.
Protocol C: Voltage Titration (DP / Cone Voltage Optimization)
Purpose: To find the optimal balance between minimizing ISF and maintaining parent drug sensitivity[2][3].
-
Configure the mass spectrometer for a post-column infusion (T-piece setup) combining the LC flow (at starting gradient conditions) with a syringe pump infusing the pure glucuronide standard at 10 µL/min.
-
Set the mass spectrometer to monitor the Parent Drug precursor ion.
-
Starting from a high Declustering Potential / Cone Voltage (e.g., 80 V), acquire data for 30 seconds.
-
Stepwise decrease the voltage in 10 V increments down to 10 V, acquiring 30 seconds of data per step.
-
Repeat the process infusing the pure Parent Drug standard to monitor its signal loss.
-
Self-Validation Check: Plot the signal intensities of both the ISF-generated parent ion and the true parent ion against the voltage. Select the inflection point where the ISF signal drops to near-baseline, but the true parent drug signal retains at least 80% of its maximum intensity.
Quantitative Data & Parameter Summary
Use the following table to predict how adjusting specific LC-MS/MS parameters will impact both your ISF levels and your overall assay sensitivity.
| MS/LC Parameter | Typical Optimization Range | Effect on ISF % | Effect on Parent Drug Sensitivity | Mechanistic Causality |
| Declustering Potential (DP) / Cone Voltage | 10 V to 100 V | Decreases as voltage drops | Decreases at very low voltages | Lower voltages reduce the kinetic energy of ions in the intermediate pressure region, preventing collisional cleavage of the glucuronic acid moiety[3]. |
| Source Temperature | 300 °C to 600 °C | Decreases as temp drops | Decreases due to poor desolvation | Lower temperatures reduce the thermal energy available to break the labile ester/ether bonds during droplet evaporation. |
| Mobile Phase Additive | 0.1% Formic Acid vs. 2-10 mM NH₄OAc | Decreases with NH₄OAc | Variable (Compound dependent) | Ammonium acetate/formate buffers the pH and forms stable adducts, reducing the protonation-driven lability of the conjugate. |
| Chromatographic Gradient Slope | 2% to 5% organic change per minute | N/A (Bypasses the MS issue) | Maintained | Shallower gradients increase the retention time difference, ensuring ISF-generated parent ions do not co-elute with true parent ions[4]. |
References
-
Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis. 1
-
Liquid Chromatography− and Capillary Electrophoresis−Mass Spectrometry in Glucuronide Analysis. University of Helsinki. 3
-
Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine (CCLM). 2
-
Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows. MDPI. Link
-
A High-Throughput U-HPLC-MS/MS Assay for the Quantification of Mycophenolic Acid and its Major Metabolites. PMC / NIH. 4
-
A Clinical Research Method for the Analysis of Plasma Mycophenolic Acid. Waters Corporation. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. A High-Throughput U-HPLC-MS/MS Assay for the Quantification of Mycophenolic Acid and its Major Metabolites Mycophenolic Acid Glucuronide and Mycophenolic Acid Acyl-Glucuronide in Human Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Carvedilol Metabolite Isomer Co-elution
Welcome to the technical support center dedicated to resolving the complex issue of co-elution among carvedilol's metabolite isomers. Carvedilol, a widely used beta-blocker, is administered as a racemic mixture of its R(+) and S(-) enantiomers. These enantiomers exhibit different pharmacological effects and are metabolized stereoselectively in the body, leading to a complex mixture of parent enantiomers and their structurally similar metabolite isomers. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in achieving robust and reliable separation of these critical analytes.
I. Understanding the Challenge: The Stereoselective Metabolism of Carvedilol
Carvedilol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9. This process results in several active metabolites, including 4'-hydroxyphenyl carvedilol (4'-OHC), 5'-hydroxyphenyl carvedilol (5'-OHC), and O-desmethyl carvedilol (DMC). Each of these metabolites also exists as a pair of enantiomers. The inherent structural similarities and subtle differences in physicochemical properties among these isomers present a significant analytical challenge, often leading to co-elution in chromatographic separations.
The S-(-)-enantiomer of carvedilol is primarily responsible for its beta-blocking activity, while both R(+) and S(-) enantiomers contribute to its alpha-1 blocking effects. The 4'-hydroxyphenyl metabolite is also a potent beta-blocker. Therefore, the ability to accurately quantify each of these chiral species is crucial for comprehensive pharmacokinetic and pharmacodynamic studies.
Carvedilol Metabolism Pathway
Caption: Metabolic pathways of carvedilol leading to its major active metabolite isomers.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when embarking on the analysis of carvedilol and its metabolites.
Q1: Why is the separation of carvedilol enantiomers and their metabolite isomers so important?
A1: The pharmacological activity of carvedilol is stereospecific. The S-(-)-enantiomer is a potent β- and α1-adrenergic antagonist, while the R-(+)-enantiomer primarily exhibits α1-adrenergic antagonist activity. Furthermore, metabolism of carvedilol is stereoselective, leading to different plasma concentrations of the enantiomers and their metabolites. To accurately understand the drug's efficacy, safety, and individual patient responses, it is essential to quantify each of these chiral compounds separately.
Q2: What are the primary analytical techniques used for this separation?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques, often coupled with mass spectrometry (MS) for sensitive and selective detection. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful tool for chiral separations due to its speed and reduced solvent consumption. Capillary electrophoresis (CE) has also been successfully applied for the enantiomeric separation of carvedilol.
Q3: What makes the metabolite isomers particularly difficult to separate from each other?
A3: The primary challenge lies in their structural similarity. The hydroxylated metabolites, 4'-OHC and 5'-OHC, are positional isomers, differing only in the location of a hydroxyl group on the phenyl ring. This subtle difference makes achieving baseline separation difficult. Furthermore, each of these exists as enantiomers, adding another layer of complexity.
III. Troubleshooting Guide: A Problem-Solution Approach
This guide is structured to address specific co-elution problems you may encounter during your method development and analysis.
Problem 1: Co-elution of Carvedilol Enantiomers
Q: My chromatogram shows a single, broad peak for carvedilol, or two poorly resolved peaks. How can I improve the separation of the R(+) and S(-) enantiomers?
A: This is a classic chiral separation challenge. The key is to create a stereoselective environment where the two enantiomers interact differently.
Solution 1.1: Chiral Stationary Phase (CSP) Selection and Optimization
The choice of the chiral stationary phase is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating carvedilol enantiomers.
-
Expert Insight: The interaction between the enantiomers and the CSP is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The specific structure of the CSP creates chiral cavities or surfaces that preferentially interact with one enantiomer over the other.
Experimental Protocol: CSP Screening
-
Column Selection: Procure a set of chiral columns with different polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)).
-
Initial Mobile Phase: Start with a simple mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) for normal-phase chromatography, or acetonitrile and water for reversed-phase.
-
Screening: Inject a standard solution of racemic carvedilol onto each column under the same initial conditions.
-
Evaluation: Compare the chromatograms for any signs of peak splitting or separation. The column that shows the best initial resolution should be selected for further optimization.
Solution 1.2: Mobile Phase Modification
The composition of the mobile phase significantly influences chiral recognition.
-
Mobile Phase Additives: Small amounts of acidic or basic additives can dramatically alter the separation. For carvedilol, which has a basic secondary amine, an acidic additive like formic acid or a basic additive like diethylamine can improve peak shape and resolution. However, be aware of "memory effects," where additives can strongly bind to the stationary phase and affect subsequent analyses.
-
Alcohol Modifier: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. A systematic variation of the alcohol percentage can fine-tune the retention and resolution.
Solution 1.3: Temperature Optimization
Temperature affects the thermodynamics of the chiral recognition process.
-
Causality: Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution. However, this is not a universal rule, and in some cases, increasing the temperature may improve separation. A temperature screening study is therefore highly recommended.
Experimental Protocol: Optimization of Resolution by Temperature Adjustment
-
Initial Conditions: Use the mobile phase and flow rate that provided the best initial separation from your CSP screening.
-
Temperature Range: Set the column temperature to a low value (e.g., 10°C) and allow the system to equilibrate.
-
Injection: Inject the sample and record the chromatogram.
-
Temperature Increments: Increase the column temperature in 5-10°C increments (e.g., 20°C, 30°C, 40°C), allowing for equilibration at each step before injection.
-
Analysis: Evaluate the resolution at each temperature to determine the optimum.
Problem 2: Co-elution of Hydroxylated Metabolite Isomers (4'-OHC and 5'-OHC)
Q: I have successfully separated the carvedilol enantiomers, but the 4'-OHC and 5'-OHC metabolites are eluting as a single peak. How can I resolve these positional isomers?
A: Separating positional isomers requires exploiting the subtle differences in their polarity and interaction with the stationary phase. While a chiral column is necessary for the enantiomers, resolving the positional isomers may depend more on the overall chromatographic system.
Solution 2.1: Gradient Elution and Mobile Phase Optimization
A gradient elution program can be highly effective in separating compounds with small differences in polarity.
-
Expert Insight: By gradually increasing the proportion of the stronger eluting solvent, you can modulate the retention of the metabolites. The slightly different polarities of 4'-OHC and 5'-OHC will cause them to respond differently to the changing mobile phase composition, enabling their separation.
Experimental Protocol: Gradient Method Development
-
Initial Conditions: Start with a high percentage of the weaker solvent (e.g., 95% aqueous mobile phase in reversed-phase).
-
Gradient Slope: Program a linear gradient to a high percentage of the organic solvent (e.g., 95% acetonitrile) over 10-15 minutes.
-
Optimization: Adjust the gradient slope and duration to maximize the separation between the 4'-OHC and 5'-OHC peaks. A shallower gradient often provides better resolution for closely eluting compounds.
Solution 2.2: Stationary Phase Chemistry
While a chiral column is needed for the enantiomers, the underlying chemistry of the stationary phase (e.g., C18, C8) also plays a role.
-
Column Screening: If co-elution persists, consider screening different reversed-phase columns with different bonding chemistries (e.g., C18, phenyl-hexyl, pentafluorophenyl). These different stationary phases will offer alternative selectivities that may resolve the positional isomers. A UHPLC method on a Zorbax SB-C18 column has been reported for the separation of carvedilol. Another study utilized a Discovery C8 column.
Problem 3: Simultaneous Co-elution of All Isomers
Q: I am analyzing a complex biological sample, and my chromatogram is a single unresolved peak containing carvedilol enantiomers and all metabolite isomers. Where do I begin?
A: This is the most complex scenario, requiring a systematic, multi-parameter optimization approach. The goal is to develop a method that can resolve all eight compounds (R/S-carvedilol, R/S-4'-OHC, R/S-5'-OHC, and R/S-DMC).
Solution 3.1: Leveraging Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative to HPLC for complex chiral separations. It often provides unique selectivity and higher efficiency.
-
Advantages of SFC:
-
Speed: Faster separations due to the low viscosity of supercritical CO2.
-
Green Chemistry: Reduced use of organic solvents.
-
Orthogonal Selectivity: SFC can often separate compounds that are difficult to resolve by HPLC.
-
SFC Method Development Starting Point
| Parameter | Recommended Starting Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak series) |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) |
| Co-solvent % | Start with a gradient from 5% to 40% |
| Additive | 0.1% Diethylamine or Trifluoroacetic Acid |
| Temperature | 40°C |
| Back Pressure | 150 bar |
Solution 3.2: Two-Dimensional Liquid Chromatography (2D-LC)
For extremely complex mixtures, 2D-LC can provide the peak capacity needed for complete resolution.
-
Workflow: In a typical 2D-LC setup, the first dimension separation might use a reversed-phase column to separate the parent drug from its more polar metabolites. Fractions containing the metabolites are then automatically transferred to a second dimension column, which would be a chiral column, to separate the enantiomers and positional isomers.
Caption: A simplified workflow for 2D-LC separation of carvedilol and its metabolites.
IV. Quantitative Data and Method Summaries
The following tables provide examples of starting conditions for method development based on published literature.
Table 1: Example HPLC Conditions for Carvedilol Enantiomer Separation
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |
| Column | Chiralcel OD-R (250 x 4.6 mm) | Chiralpak IB N-5 |
| Mobile Phase | Acetonitrile/Isopropanol/Diethylamine (95:5:0.1 v/v/v) | 80% Organic (87% ACN, 13% MeOH), 20% Aqueous K-Phosphate Buffer (pH 7) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | Room Temperature | 25°C |
| Detection | UV | UV |
Table 2: Example LC-MS/MS Conditions for Carvedilol and Metabolite Quantification
| Parameter | Method 1 | Method 2 |
| Technique | UPLC-MS/MS | HPLC-MS/MS |
| Column | UPLC C18 (50 x 2.1 mm, 1.7 µm) | Discovery C8 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/4.0 mM Ammonium Formate, pH 3.0 (78:22 v/v) | Acetonitrile/0.1% Formic Acid in Water (70:30 v/v) |
| Flow Rate | Not specified | Not specified |
| Detection | Positive ESI, MRM | Positive ESI, MRM |
| Analytes | Carvedilol, 4'-OHC | Carvedilol, 4'-OHC |
V. Conclusion
The successful separation of carvedilol and its metabolite isomers is a challenging but achievable goal. It requires a systematic approach to method development, a thorough understanding of the principles of chiral chromatography, and a willingness to explore different analytical techniques and parameters. By leveraging the troubleshooting strategies, protocols, and reference methods provided in this guide, researchers can develop robust and reliable analytical methods to accurately quantify these critical compounds, ultimately contributing to a deeper understanding of carvedilol's pharmacology and its clinical applications.
VI. References
-
Imre, S., et al. (2015). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 63(2), 269-274. Available at: [Link]
-
Al-zaghrier, F., & Al-ani, F. (2016). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 9(7), 835-840. Available at: [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]
-
Popa, D. S., et al. (2012). New high-throughput liquid chromatographic tandem mass spectrometry assay for therapeutic drug monitoring of carvedilol in child. Farmacia, 60(5), 638-648. Available at: [Link]
-
Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Available at: [Link]
-
Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Available at: [Link]
-
Spectroscopy. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
Wang, T., & Wainer, I. W. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 63-69. Available at: [Link]
-
Wikipedia. (n.d.). Carvedilol. Available at: [Link]
-
Tenero, D., et al. (2000). Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure. Journal of Clinical Pharmacology, 40(8), 844-853. Available at: [Link]
-
Imre, S., et al. (2015). Cyclodextrine screening for the chiral separation of carvedilol by capillary electrophoresis. Farmacia, 63(2), 269-274. Available at: [Link]
-
ResearchGate. (n.d.). Capillary electrophoretic separation of carvedilol enantiomers using β-CD as chiral selector. Available at: [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Available at: [Link]
-
Iuga, C., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5029. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). (carvedilol) Tablets. Available at: [Link]
-
Tan, S. K., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLoS ONE, 5(11), e15441. Available at: [Link]
-
Sivem Pharmaceuticals. (2012, May 1). PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). Available at: [Link]
-
Janjanam, K. C., & P, S. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. Available at: [Link]
-
SciSpace. (n.d.). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Available at: [Link]
-
Shah, P. A., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-986. Available at: [Link]
-
Wang, L., et al. (2024). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Molecules, 29(5), 1083. Available at: [Link]
-
Shin, H. S., & Kim, Y. J. (2005). Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine. Journal of Chromatography B, 822(1-2), 234-240. Available at: [Link]
-
ResearchGate. (n.d.). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Available at: [Link]
-
PharmGKB. (n.d.). Carvedilol Pathway, Pharmacokinetics. Available at: [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Available at: [Link]
-
ResearchGate. (n.d.). Structure of carvedilol and its metabolites. Available at: [Link]
-
Wang, F., & Tang, G. (2009). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 32(11), 1584-1595. Available at: [Link]
-
McTavish, D., et al. (1993). Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 45(2), 232-258. Available at: [Link]
-
Scribd. (2022, May 1). Analysis of Carvedilol and Its Metabolite in Human. Available at: [Link]
-
Gehr, T. W., et al. (1999). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. European Journal of Clinical Pharmacology, 55(4), 269-277. Available at: [Link]
-
Lomenová, K., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 137-145. Available at: [Link]
-
Tan, S. K., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLoS ONE, 5(11), e15441. Available at: [Link]
-
ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some. Available at: [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human
Comparative Stability Guide: Carvedilol N'-β-D-Glucuronide vs. O-Glucuronide
Executive Summary
In the drug development and bioanalytical fields, distinguishing between isomeric phase II metabolites is critical for accurate pharmacokinetic profiling. Carvedilol, a nonselective β-adrenergic and α₁-blocking agent, is extensively metabolized by hepatic uridine 5'-diphospho-glucuronosyltransferases (UGTs) [1]. Because its chemical structure contains both an aliphatic hydroxyl group and a secondary aliphatic amine, it undergoes both O- and N-glucuronidation.
This guide provides an objective, data-driven comparison of the stability profiles of Carvedilol O-glucuronide and Carvedilol N'-β-D-glucuronide . The critical differentiator between these two metabolites is their behavior in acidic environments: the O-glucuronide is highly stable, whereas the N-glucuronide is acid-labile. Understanding this divergence is essential to prevent analytical artifacts during LC-MS/MS quantification, where acidic mobile phases can trigger the premature hydrolysis of N-glucuronides back into the parent drug [2].
Mechanistic Causality of Stability Differences
The stability of glucuronide conjugates is fundamentally dictated by the nature of their covalent linkages to the glucuronic acid moiety:
-
O-Glucuronide (Ether Linkage): Conjugation at the aliphatic hydroxyl group of carvedilol forms an ether linkage. This bond is thermodynamically stable across a wide physiological and analytical pH range. It does not undergo spontaneous cleavage or acyl migration.
-
N'-β-D-Glucuronide (N-Glycosidic Bond): Conjugation at the secondary aliphatic amine forms an N-glycosidic bond. Under acidic conditions (pH < 5), the anomeric nitrogen is readily protonated. This protonation transforms the nitrogen into an excellent leaving group, facilitating the cleavage of the N-glycosidic bond via an oxocarbenium intermediate, ultimately hydrolyzing the molecule back into parent carvedilol and free glucuronic acid.
Caption: Carvedilol glucuronidation pathways and the specific acid-catalyzed hydrolysis of the N-isomer.
Comparative Stability Profile
The quantitative and qualitative differences between the two metabolites are summarized below.
Table 1: Comparative Stability and Analytical Profile
| Property / Condition | Carvedilol O-Glucuronide | Carvedilol N'-β-D-Glucuronide |
| Site of Conjugation | Aliphatic hydroxyl group | Secondary aliphatic amine |
| Bond Type | Ether linkage | N-glycosidic bond |
| Stability at pH 7.4 | Highly Stable | Stable |
| Stability at pH < 5.0 | Highly Stable | Acid-Labile (Rapid Hydrolysis) |
| Acyl Migration Risk | None | None |
| Analytical Artifact Risk | Low | High (Artificial inflation of parent drug) |
| Reaction with HSiCl₃ (MS/MS) | Loss of 1 HCl ([M-H+HSiCl₃-HCl]⁻) | Loss of 2 HCl ([M-H+HSiCl₃-2HCl]⁻) |
Analytical Methodologies & Validating Protocols
To objectively assess and differentiate these isomers, researchers must employ specialized protocols. Standard collision-activated dissociation (CAD) mass spectrometry often fails to distinguish them because both primarily fragment via the neutral loss of the glucuronyl moiety (176 Da).
Protocol A: pH-Dependent Degradation Assay (Self-Validating System)
This protocol is designed as a self-validating system: by tracking both the disappearance of the glucuronide and the stoichiometric appearance of the parent drug, the assay internally confirms that degradation is strictly due to hydrolysis rather than non-specific adsorption or matrix degradation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM phosphate/citrate buffers adjusted to pH 3.0, 5.0, and 7.4.
-
Spiking: Spike 1 µM of purified Carvedilol N'-β-D-glucuronide and O-glucuronide into separate buffer aliquots. Introduce 50 nM of Carvedilol-d5 as an internal standard.
-
Incubation: Incubate the samples in a thermomixer at 37°C.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 0.1% ammonium hydroxide (to neutralize the acid and halt hydrolysis).
-
LC-MS/MS Quantification: Analyze the supernatant using a neutral-pH mobile phase (e.g., 10 mM ammonium acetate in water/acetonitrile) to prevent in-column hydrolysis. Expected Result: The O-glucuronide will show >95% recovery across all pH levels. The N-glucuronide will exhibit a rapid half-life at pH 3.0, with a directly proportional increase in the carvedilol parent peak.
Protocol B: Gas-Phase Ion-Molecule Reactions for Isomer Differentiation
Developed to overcome the limitations of traditional CAD, this advanced tandem mass spectrometry workflow utilizes trichlorosilane (HSiCl₃) as a neutral reagent in a linear quadrupole ion trap [2].
Step-by-Step Methodology:
-
HPLC Separation: Separate the isomeric mixture using reversed-phase HPLC.
-
Ionization: Ionize the eluent using Electrospray Ionization (ESI) in negative ion mode to generate deprotonated molecules ([M-H]⁻ at m/z 581).
-
Ion Trap Isolation: Isolate the m/z 581 precursor ion within the linear quadrupole ion trap.
-
Gas-Phase Reaction: Introduce HSiCl₃ gas into the trap and allow it to react with the isolated ions for 30 milliseconds.
-
Diagnostic Detection: Monitor the product ions. The N-glucuronide's unique steric and electronic environment allows it to lose a second HCl molecule, forming a highly diagnostic product ion.
Caption: Tandem mass spec workflow differentiating O- and N-glucuronides via HSiCl3 reactions.
References
-
Neugebauer, G., & Neubert, P. (1991). Metabolism of carvedilol in man. European Journal of Drug Metabolism and Pharmacokinetics, 16(4), 257–260.[Link]
-
Kong, J. Y., Yu, Z., Easton, M. W., Niyonsaba, E., Ma, X., Yerabolu, R., Sheng, H., Jarrell, T. M., Zhang, Z., Ghosh, A. K., & Kenttämaa, H. I. (2018). Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. Analytical Chemistry, 90(15), 9426–9433.[Link]
Cross-Validation of Analytical Methods for Carvedilol Metabolite Quantification: A Comprehensive Guide
Executive Summary & Clinical Imperative
Carvedilol is a non-selective beta-blocker with alpha-1 blocking activity, extensively metabolized in the liver. Its primary active metabolite, 4'-hydroxyphenyl carvedilol (4'-OHC), is approximately 13 times more potent than the parent drug for beta-blockade[1]. Accurate quantification of carvedilol and its active metabolites (including 4'-OHC, 5'-OHC, and O-desmethyl carvedilol) is critical during pharmacokinetic (PK) and bioequivalence (BE) studies[2].
Historically, High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) was the standard analytical approach[3]. However, the industry has aggressively shifted toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior selectivity, sensitivity, and throughput[3]. When transitioning between these methods during a drug development program, a rigorous cross-validation is mandatory to establish data comparability and ensure regulatory compliance[4].
Regulatory Framework: The Causality Behind Cross-Validation
Cross-validation is not merely a box-checking exercise; it is a self-validating system designed to prevent systematic bias when comparing data generated by different analytical platforms. According to the ICH M10 Bioanalytical Method Validation Guidelines [5] and the FDA 2018 Bioanalytical Method Validation Guidance , cross-validation is required when:
-
Data are obtained from different fully validated methods within a single study[4].
-
Data are obtained across different studies that will be combined or compared to support regulatory decisions regarding safety, efficacy, or labeling[4].
The core principle is statistical comparability: the difference between the two methods must be evaluated using both spiked Quality Control (QC) samples and Incurred Sample Reanalysis (ISR)[4].
Methodological Comparison: LC-MS/MS vs. Legacy HPLC-FLD
Why transition to LC-MS/MS? The causality lies in the physicochemical properties of carvedilol metabolites. 4'-OHC and 5'-OHC are positional isomers that are difficult to resolve chromatographically without extended run times. LC-MS/MS leverages Multiple Reaction Monitoring (MRM) transitions to provide mass-based selectivity, allowing for significantly shorter chromatographic runs and lower limits of quantification (LLOQ)[2].
Table 1: Quantitative Performance Comparison (Carvedilol & 4'-OHC)
| Parameter | Legacy HPLC-FLD | Modern LC-MS/MS | Causality / Advantage |
| Sample Volume | 500 - 1000 µL | 50 - 150 µL | MS/MS ionization efficiency enables low-volume pediatric/clinical sampling[2]. |
| LLOQ (Carvedilol) | 2.0 - 5.0 ng/mL | 0.024 - 0.5 ng/mL | High signal-to-noise ratio from specific MRM transitions[2][6]. |
| LLOQ (4'-OHC) | 5.0 ng/mL | 0.024 - 0.3 ng/mL | Enhanced sensitivity captures terminal elimination phases accurately[2][7]. |
| Run Time | 15 - 20 min | 2 - 5 min | Mass-selective detection reduces the need for baseline chromatographic resolution[6]. |
| Sample Prep | Liquid-Liquid Extraction | Protein Precipitation or SPE | High selectivity of MS/MS tolerates simpler, higher-throughput extraction[3][7]. |
Cross-Validation Workflow Visualization
The following diagram illustrates the logical relationship and self-validating architecture of a cross-validation study aligning HPLC-FLD and LC-MS/MS.
Workflow of cross-validation between legacy and new analytical methods using QC and ISR samples.
Step-by-Step Experimental Protocol for Cross-Validation
To ensure scientific integrity, the cross-validation protocol must be executed as a self-validating system. The following methodology details the transition from HPLC-FLD to LC-MS/MS for carvedilol and 4'-OHC.
Step 1: Preparation of Spiked QC Samples
-
Matrix Selection: Obtain blank human plasma (K2EDTA) from a minimum of 6 independent lots to account for matrix effects[5].
-
Spiking: Prepare pooled QC samples at three concentration levels: Low QC (LQC, e.g., 1.5 ng/mL), Mid QC (MQC, e.g., 20 ng/mL), and High QC (HQC, e.g., 80 ng/mL) for both carvedilol and 4'-OHC[5].
-
Aliquoting: Split the pooled QCs blindly into two sets—one for the legacy HPLC-FLD laboratory and one for the LC-MS/MS laboratory.
Step 2: Sample Extraction (LC-MS/MS Method)
Causality: Solid-Phase Extraction (SPE) is preferred over simple protein precipitation to minimize ion suppression in the MS source, ensuring trustworthy LLOQ performance[7].
-
Aliquot 100 µL of plasma (QC or Incurred Sample) into a 96-well plate[8].
-
Add 10 µL of Internal Standard (e.g., Carbazole-d8 or Carvedilol-d5, 50 ng/mL)[3][8].
-
Dilute with 400 µL of 4% phosphoric acid to disrupt protein binding[8].
-
Load onto a conditioned mixed-mode cation exchange (MCX) SPE plate.
-
Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 10% methanol in water[8].
-
Elute with 2 x 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase[8].
Step 3: LC-MS/MS Analysis
-
Column: C18 reverse-phase (50 x 2.1 mm, 1.7 µm)[8].
-
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B)[7][8].
-
MRM Transitions (Positive ESI)[8]:
-
Carvedilol: m/z 407.1 → 100.1
-
4'-OHC: m/z 423.2 → 100.1
-
Internal Standard (Carbazole-d8): m/z 176.1 → 120.1
-
Step 4: Incurred Sample Reanalysis (ISR) & Statistical Evaluation
Causality: Spiked QCs prove theoretical comparability, but ISR proves real-world comparability, accounting for in vivo metabolites that might convert back or interfere[2][4].
-
Select a minimum of 30 incurred patient samples from a previous clinical study, covering both the Cmax and elimination phases.
-
Analyze the samples using both the legacy HPLC-FLD and the new LC-MS/MS method.
-
Acceptance Criteria (ICH M10): The difference between the two values obtained should be within ±20% of the mean for at least 67% of the repeats[4][5].
-
Formula:% Difference = [(New Method - Legacy Method) / Mean] × 100
-
-
Plot the data using a Bland-Altman plot to detect any concentration-dependent systematic bias[4].
Conclusion
Cross-validating analytical methods for carvedilol and its active metabolites is a rigorous process dictated by global regulatory standards[5]. By transitioning from HPLC-FLD to LC-MS/MS, laboratories gain significant advantages in sensitivity, throughput, and sample volume conservation[2][3]. However, the integrity of the clinical data relies entirely on a well-executed cross-validation protocol that utilizes both spiked QCs and incurred samples to prove statistical equivalence[4].
References
- "ICH M10 on bioanalytical method validation and study sample analysis", ICH.
- "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry", FDA.
- "Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization", PubMed.
- "Low-volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma", ResearchGate.
- "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion", PMC.
- "A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies", Biosciences Biotechnology Research Asia.
- "Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry", ResearchGate.
- "Carbazole D8 | 38537-24-5", Benchchem.
- "Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities", ACS Omega.
- "Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study", Scirp.org.
Sources
- 1. biotech-asia.org [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]
Comparative Validation Guide: LC-MS/MS Bioanalysis of Carvedilol N'-beta-D-Glucuronide in Human Urine
Executive Summary & Analytical Rationale
Carvedilol is a widely prescribed non-selective beta-blocker and alpha-1 adrenergic antagonist. Upon oral administration, it undergoes extensive first-pass metabolism in the liver, with less than 2% of the parent drug excreted unchanged in the urine. The primary metabolic clearance pathways involve aromatic ring oxidation and phase II glucuronidation.
Consequently, Carvedilol N'-beta-D-Glucuronide serves as a critical biomarker for pharmacokinetic profiling, therapeutic drug monitoring, and anti-doping compliance[1],[2]. Historically, bioanalytical methods relied on enzymatic hydrolysis (using β -glucuronidase) to convert the glucuronide back to the parent carvedilol prior to quantification. However, incomplete hydrolysis introduces severe analytical variability. Modern LC-MS/MS platforms enable the direct quantification of the intact phase II glucuronide conjugate, eliminating hydrolysis artifacts and preventing false negatives in direct urine analysis[1],[2].
Metabolic Pathway & Analyte Significance
Fig 1. Hepatic phase II metabolism of carvedilol into its primary urinary glucuronide conjugate.
Sample Preparation: The Causality of Matrix Management
Urine is a highly complex biological matrix containing fluctuating levels of salts, urea, creatinine, and endogenous polar lipids. When analyzing polar metabolites like glucuronides, these endogenous components co-elute and compete for charge in the Electrospray Ionization (ESI) source, leading to severe signal suppression.
-
Alternative 1: Dilute-and-Shoot (DS) The DS approach involves diluting the urine (typically 1:5 or 1:10) and injecting it directly into the LC-MS/MS[1],[2]. While this method is rapid and minimizes sample handling, it fails to remove isobaric interferences. The dilution step mathematically reduces the concentration of the target analyte, inherently raising the Lower Limit of Quantification (LLOQ).
-
Alternative 2: Solid Phase Extraction (SPE) SPE utilizes a Hydrophilic-Lipophilic Balance (HLB) sorbent to selectively isolate the analyte. For Carvedilol N'-beta-D-Glucuronide, a polymeric reversed-phase cartridge is optimal. The causality is clear: the sorbent retains the organic framework of the carvedilol moiety, allowing aqueous washes to strip away ion-suppressing salts and urea. Subsequent elution with an organic solvent concentrates the purified glucuronide, significantly enhancing the signal-to-noise (S/N) ratio and lowering the LLOQ[3],.
Fig 2. Methodological comparison of DS vs. SPE sample preparation workflows for urine bioanalysis.
Self-Validating Experimental Protocols
To ensure a self-validating system, both protocols mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Carvedilol-d5 Glucuronide. The SIL-IS co-elutes with the target analyte, experiencing identical matrix effects and extraction losses, thereby mathematically normalizing the final quantification.
Protocol A: Dilute-and-Shoot (DS) Workflow
-
Aliquot: Transfer 200 µL of human urine into a microcentrifuge tube[2].
-
Internal Standard Addition: Add 20 µL of SIL-IS working solution (100 ng/mL).
-
Dilution: Add 780 µL of dilution solvent (0.1% formic acid in 5% methanol). Mechanistic Note: Maintaining the analyte in a highly aqueous state prevents solvent-induced peak broadening upon injection onto a reversed-phase column[2].
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet insoluble particulates[2].
-
Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol B: Solid Phase Extraction (SPE) Workflow
-
Sample Pre-treatment: Mix 200 µL of urine with 20 µL of SIL-IS. Add 200 µL of 0.1% formic acid. Mechanistic Note: Acidification disrupts analyte-protein binding and ensures the glucuronide is fully protonated, maximizing retention on the hydrophobic sorbent.
-
Conditioning: Pass 1 mL of MS-grade methanol followed by 1 mL of MS-grade water through a 30 mg/1cc HLB cartridge. Mechanistic Note: This solvates the polymer bed to maximize surface area interaction.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 5% methanol in water. Mechanistic Note: 5% organic is strong enough to disrupt weak matrix interactions and wash away salts/urea, but too weak to break the hydrophobic interactions holding the glucuronide to the sorbent.
-
Elution: Elute with 1 mL of 100% methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid) to match the starting gradient conditions[3].
Quantitative Data & Performance Comparison
The following tables synthesize validation parameters grounded in FDA/ICH M10 bioanalytical guidelines for LC-MS/MS assays of carvedilol and its metabolites.
Table 1: Methodological Performance Comparison (DS vs. SPE)
| Parameter | Dilute-and-Shoot (DS) | Solid Phase Extraction (SPE) | Analytical Implication |
| Linearity Range | 10.0 - 1000 ng/mL | 0.5 - 1000 ng/mL | SPE offers a 20-fold improvement in sensitivity. |
| LLOQ | 10.0 ng/mL | 0.5 ng/mL | SPE is required for low-dose pharmacokinetic profiling. |
| Matrix Effect (MF) | 45% - 65% (Severe Suppression) | 92% - 105% (Negligible) | DS suffers from unremoved endogenous salts competing in the ESI source. |
| Extraction Recovery | N/A (Dilution only) | 88% - 94% | SPE provides consistent, high-yield isolation of the polar glucuronide. |
| Sample Throughput | High (~15 mins prep) | Medium (~60 mins prep) | DS is faster but sacrifices data integrity at lower concentrations. |
Table 2: Precision and Accuracy for SPE Workflow
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.5 | 8.4 | 95.2 | 9.1 | 93.8 |
| Low QC | 1.5 | 5.2 | 102.1 | 6.0 | 101.5 |
| Mid QC | 100 | 3.8 | 98.4 | 4.5 | 99.1 |
| High QC | 800 | 3.1 | 99.7 | 3.9 | 100.2 |
Conclusion
While the Dilute-and-Shoot method offers rapid throughput suitable for high-concentration qualitative screening, it falls short of the rigorous demands of quantitative bioanalysis due to severe matrix suppression[2]. The Solid Phase Extraction (SPE) workflow establishes a self-validating, highly sensitive system. By strategically managing the urine matrix, SPE ensures that the LC-MS/MS quantification of Carvedilol N'-beta-D-Glucuronide is both robust and reproducible, meeting stringent regulatory standards for clinical research and drug development[3],.
References
-
Coreg (carvedilol) Tablets Label. Source: fda.gov.
-
A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Source: nih.gov. 3
-
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Source: scispace.com.
-
Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. Source: mdpi.com.1
-
Importance of phase II metabolites for the detection of beta-blockers by direct urine analysis. Source: dshs-koeln.de. 2
Sources
Comparative Profiling of Carvedilol N'-β-D-Glucuronide Formation Across Recombinant UGT Isoforms
Executive Summary
Carvedilol, a potent nonselective β-adrenergic and α1-adrenergic antagonist, undergoes extensive phase II biotransformation to facilitate biliary and renal elimination. While human liver microsomes (HLMs) provide a macro-level view of this clearance, pinpointing the exact kinetics of Carvedilol N'-β-D-glucuronide formation requires the deployment of recombinant Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. As a Senior Application Scientist, I have structured this guide to objectively compare the catalytic performance of the primary recombinant UGT isoforms responsible for this pathway—UGT1A1, UGT2B4, and UGT2B7—and to provide a self-validating experimental framework for quantifying their activity.
Mechanistic Insights & Isoform Stereoselectivity
The glucuronidation of carvedilol yields two primary conjugates, historically denoted in literature as G1 and G2, which encompass both O-linked and N-linked (aliphatic amine/carbamoyl) glucuronides[1]. Because HLMs contain a complex mixture of UGTs with overlapping substrate specificities, isolating the specific kinetic parameters (Km and Vmax) of N-glucuronidation requires recombinant UGTs expressed in insect cells (Supersomes) or HeLa cells.
This metabolic pathway is highly stereoselective. Carvedilol is administered as a racemic mixture, but the individual recombinant enzymes exhibit distinct chiral preferences:
-
UGT1A1 demonstrates a distinct preference for the R(+)-enantiomer, driving the formation of the G2 conjugate[2].
-
UGT2B7 preferentially metabolizes the S(-)-enantiomer, driving the formation of the G1 conjugate[2].
-
UGT2B4 is a highly versatile catalyst, uniquely capable of efficiently forming both G1 and G2 conjugates from both enantiomers[1].
Metabolic Pathway Visualization
Metabolic pathway of Carvedilol glucuronidation by recombinant UGT enzymes.
Quantitative Enzyme Performance Comparison
When comparing the performance of these recombinant enzymes, kinetic parameters serve as the primary benchmarks. While HLMs exhibit a high overall maximum velocity (Vmax up to 106 pmol/min/mg for G1), isolated recombinant enzymes demonstrate lower individual Vmax values but highly comparable binding affinities (Km), proving their utility as accurate in vitro models[1].
| Enzyme Source | Target Metabolite | Preferred Enantiomer | Km Range (μM) | Vmax Range (pmol/min/mg) | Catalytic Role & Efficiency |
| Human Liver Microsomes (HLM) | G1 & G2 | Racemic | 26.6 - 46.0 | 44.5 - 106.0 | Baseline reference; represents total hepatic clearance. |
| Recombinant UGT1A1 | G2 | R(+)-Carvedilol | 22.1 - 55.1 | 3.33 - 7.88 | Moderate intrinsic clearance; highly stereoselective. |
| Recombinant UGT2B4 | G1 & G2 | R(+) and S(-) | 22.1 - 55.1 | 3.33 - 7.88 | High Vmax/Km for G2 compared to UGT1A1; versatile catalyst. |
| Recombinant UGT2B7 | G1 | S(-)-Carvedilol | 22.1 - 55.1 | 3.33 - 7.88 | Primary driver for S-enantiomer clearance. |
Data synthesized from Lineweaver-Burk analyses of carvedilol glucuronidation across multiple independent studies[1][2].
Self-Validating Experimental Protocol: In Vitro Glucuronidation Assay
To accurately quantify the formation of Carvedilol N'-β-D-Glucuronide, researchers must employ a highly controlled in vitro assay. The following protocol integrates internal controls and specific reagents to ensure causality, prevent false positives, and guarantee data integrity.
Step 1: Preparation of the Incubation Matrix
-
Action : In a 1.5 mL microcentrifuge tube, combine 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl2, 25 µg/mL alamethicin, and 0.5 mg/mL of the chosen recombinant UGT (e.g., UGT2B4 expressed in baculovirus-infected insect cells).
-
Causality : Alamethicin is a pore-forming peptide. Its inclusion is non-negotiable; it overcomes the structural latency of UGT enzymes by permeabilizing the microsomal membrane. This allows the highly hydrophilic cofactor (UDPGA) to access the active site located within the endoplasmic reticulum lumen. MgCl2 acts as an essential cofactor for optimal UGT catalytic activity.
Step 2: Substrate Addition and Pre-incubation
-
Action : Add Carvedilol (0.5 to 100 µM final concentration). Concurrently, prepare a parallel negative control using vector-transfected microsomes (microsomes lacking the UGT gene). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Causality : The vector-transfected control acts as the primary self-validating mechanism. If N-glucuronide formation is detected in this control, it indicates background contamination or non-enzymatic degradation, immediately flagging the assay as invalid.
Step 3: Reaction Initiation
-
Action : Initiate the reaction by adding UDP-glucuronic acid (UDPGA) to a final concentration of 2 mM. In a separate "minus-UDPGA" control tube, add an equivalent volume of buffer instead.
-
Causality : UDPGA is the obligate glucuronic acid donor. The minus-UDPGA control validates that any peak observed in downstream LC-MS/MS analysis is strictly a UDPGA-dependent phase II metabolite, rather than an artifact or a phase I oxidative product.
Step 4: Termination and Extraction
-
Action : After exactly 30 minutes of incubation at 37°C, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 100 ng/mL of Carvedilol-D4 (stable isotope internal standard)[3].
-
Causality : The organic solvent instantly denatures the UGT proteins, halting the reaction at a precise time point. The internal standard (Carvedilol-D4) corrects for any volumetric losses, extraction inefficiencies, or matrix effects during subsequent centrifugation and mass spectrometry phases.
Step 5: LC-HRMS/MS Analysis for N- vs. O-Glucuronide Differentiation
-
Action : Centrifuge the samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS).
-
Causality : Differentiating N-glucuronides from O-glucuronides is analytically challenging due to their identical mass (m/z 581 for deprotonated carvedilol glucuronide). Advanced MS/MS techniques, such as gas-phase ion-molecule reactions with trichlorosilane or specific neutral loss filtering (−176.0321 Da), are required to definitively identify the N'-β-D-glucuronide species based on diagnostic product ions (e.g.,[M – H + BF3 – 2HF]−) without relying solely on chemical derivatization[4][5].
Conclusion
Selecting the appropriate recombinant UGT enzyme is critical for accurate pharmacokinetic modeling of Carvedilol. UGT2B4 stands out as the most versatile recombinant option for generating both G1 and G2 conjugates, while UGT1A1 and UGT2B7 offer high stereoselectivity for the R(+) and S(-) enantiomers, respectively. By employing self-validating protocols with strict controls—specifically alamethicin permeabilization, vector-controls, and stable isotope standards—researchers can ensure high-fidelity data in their drug metabolism and pharmacokinetics (DMPK) workflows.
References
-
Ohno, A., et al. "Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol." PubMed, National Institutes of Health.[Link]
-
Honda, M., et al. "Stereoselective Metabolism of Racemic Carvedilol by UGT1A1 and UGT2B7, and Effects of Mutation of these Enzymes on Glucuronidation Activity." J-Stage.[Link]
-
Veeprho Pharmaceuticals. "(S)-(-)-Carvedilol-D4 Reference Standard." Veeprho.[Link]
-
"Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs." MDPI.[Link]
-
"Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation." ACS Publications.[Link]
Sources
- 1. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Metabolism of Racemic Carvedilol by UGT1A1 and UGT2B7, and Effects of Mutation of these Enzymes on Glucuronidation Activity [jstage.jst.go.jp]
- 3. veeprho.com [veeprho.com]
- 4. Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparing pharmacokinetic properties of carvedilol and its glucuronide metabolite
Understanding the pharmacokinetic (PK) disposition of a drug requires a rigorous evaluation of both the active parent compound and its primary metabolites. For carvedilol—a non-selective β- and α1-adrenoreceptor antagonist used in the management of heart failure and hypertension—the metabolic conversion into its glucuronide conjugate represents the most critical clearance pathway.
This guide provides drug development professionals and analytical scientists with a comprehensive comparison of the PK properties of carvedilol and carvedilol O-glucuronide, supported by self-validating experimental methodologies for their quantification.
Mechanistic Overview of Carvedilol Disposition
Carvedilol is administered as a racemic mixture and is highly lipophilic, allowing it to readily distribute into extravascular tissues[1]. However, this lipophilicity necessitates extensive hepatic biotransformation for elimination. The primary metabolic route is direct O-glucuronidation, catalyzed predominantly by the enzymes UGT1A1, UGT2B4, and UGT2B7[2]. This Phase II conjugation converts the lipophilic parent drug into carvedilol glucuronide, a highly hydrophilic and pharmacologically inactive metabolite that is subsequently cleared via renal excretion[1].
Metabolic biotransformation of carvedilol into its primary glucuronide and oxidative metabolites.
Comparative Pharmacokinetic Parameters
Because the parent drug and its glucuronide metabolite possess vastly different physicochemical properties, their PK profiles diverge significantly. The table below summarizes the quantitative differences critical for clinical monitoring and assay development.
| Pharmacokinetic Parameter | Carvedilol (Parent Drug) | Carvedilol O-Glucuronide (Metabolite) |
| Absolute Bioavailability | 25% - 35% (Due to extensive first-pass effect)[3] | N/A (Generated in vivo) |
| Plasma Protein Binding | >98% (Primarily bound to albumin)[3] | Significantly lower (Due to hydrophilic nature) |
| Primary Clearance Route | Hepatic metabolism (Total clearance ~590 mL/min)[1] | Renal excretion (Urine)[1] |
| Elimination Half-Life | 7 - 10 hours[3] | Dependent on renal clearance rates |
| Pharmacological Activity | Potent β- and α1-adrenoreceptor antagonist[3] | Inactive (Serves as an elimination product) |
| Peak Plasma Concentration | 1 - 2 hours post-oral administration[1] | Peaks post-hepatic biotransformation |
Analytical Methodology: LC-MS/MS Protocol
To accurately characterize the PK profiles of both the parent drug and its glucuronide, researchers must utilize a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach[4]. The following step-by-step protocol details a self-validating workflow designed to overcome matrix effects and ensure quantitative rigor.
Step 1: Sample Preparation & Internal Standard Spiking
-
Action: Aliquot 200 µL of human plasma (K2EDTA anticoagulant) and spike with a stable isotope-labeled internal standard (e.g., Carvedilol-d4) or an analog such as abacavir[4].
-
Causality: Carvedilol is >98% protein-bound in plasma[3]. Using an internal standard that mimics the analyte's ionization efficiency is critical to self-validate the assay, ensuring that any matrix-induced ion suppression or extraction losses are mathematically normalized during data analysis.
Step 2: Enzymatic Cleavage (For Indirect Glucuronide Quantification)
-
Action: Divide the plasma sample into two equal aliquots. To Aliquot B, add 20 µL of β-glucuronidase solution (98,000 units/mL) and incubate at 46ºC for 1.5 hours[5]. Aliquot A remains untreated.
-
Causality: Direct quantification of intact glucuronides is often hindered by the lack of stable, commercially available reference standards. By enzymatically cleaving the glucuronide moiety, the metabolite is converted back to the parent drug[5]. The glucuronide concentration is then reliably derived by subtracting the baseline free carvedilol (Aliquot A) from the total carvedilol (Aliquot B).
Step 3: Solid Phase Extraction (SPE)
-
Action: Load the samples onto a pre-conditioned C8 or C18 SPE cartridge. Wash with 5% methanol in water to remove hydrophilic endogenous plasma components. Elute the analytes with 100% acetonitrile containing 0.1% formic acid[4].
-
Causality: Simple protein precipitation leaves residual phospholipids that cause severe MS signal quenching. SPE provides a rigorous, self-contained cleanup step that selectively retains the highly lipophilic carvedilol while washing away interfering salts and proteins[4].
Step 4: UPLC Separation
-
Action: Inject 5 µL of the reconstituted eluate onto a UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[6]. Utilize a gradient mobile phase of water and acetonitrile, both containing 0.1% formic acid[4].
-
Causality: The sub-2-micron particles of the UPLC column provide the high theoretical plate count necessary to resolve carvedilol from its oxidative metabolites (e.g., 4-hydroxyphenyl carvedilol)[4]. This prevents isobaric interference from co-eluting compounds in the mass spectrometer.
Step 5: ESI-MS/MS Detection (MRM Mode)
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 407.2 → 149.0 for carvedilol[6].
-
Causality: MRM provides ultimate analytical specificity. By filtering for the specific precursor ion (m/z 407.2) and its dominant collision-induced fragment (m/z 149.0), the system self-validates that the detected peak is structurally carvedilol, completely isolating it from background plasma noise[6].
Self-validating LC-MS/MS workflow for differential quantification of free carvedilol and glucuronide.
Pharmacogenetic Implications in Drug Development
The disposition of carvedilol is highly susceptible to genetic polymorphisms, which must be accounted for during clinical trial design. Because glucuronidation is the primary clearance pathway, variations in UGT enzymes—specifically the UGT1A16 and UGT2B73 alleles—significantly reduce the rate of carvedilol glucuronidation[2].
Patients harboring these low-activity alleles exhibit substantially higher Area Under the Curve (AUC) values for the parent drug due to impaired metabolic clearance[2]. Consequently, when designing clinical PK studies, researchers must stratify cohorts by UGT and CYP2D6 genotypes to accurately contextualize inter-individual variations in the parent-to-metabolite ratio[2].
References
-
Pharmacokinetics and disposition of carvedilol in humans - PubMed | nih.gov |1
-
Contribution of polymorphisms in UDP-glucuronosyltransferase and CYP2D6 to the individual variation in disposition of carvedilol - PubMed | nih.gov | 2
-
Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol | ualberta.ca | 5
-
(carvedilol) Tablets | fda.gov | 3
-
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry | researchgate.net | 4
-
Carvedilol | C24H26N2O4 | CID 2585 - PubChem | nih.gov | 6
Sources
- 1. Pharmacokinetics and disposition of carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of polymorphisms in UDP-glucuronosyltransferase and CYP2D6 to the individual variation in disposition of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol [sites.ualberta.ca]
- 6. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro-In Vivo Correlation (IVIVC) of Carvedilol N'-beta-D-Glucuronide Formation: A Comparative Guide to Predictive Test Systems
As a Senior Application Scientist, I frequently observe that the primary point of failure in predicting the human hepatic clearance ( CLh ) of lipophilic drugs lies in the misapplication of in vitro test systems. Carvedilol, a nonselective β- and α1-adrenoceptor antagonist, is extensively metabolized via phase II glucuronidation. While much attention is given to its O-glucuronides, the formation of Carvedilol N'-beta-D-Glucuronide presents unique analytical and kinetic challenges.
This guide objectively compares the performance of three primary in vitro systems—Human Liver Microsomes (HLMs), Cryopreserved Human Hepatocytes (CHHs), and Recombinant UGTs (rUGTs)—to help drug development professionals build robust, self-validating In Vitro-In Vivo Correlation (IVIVC) models.
Mechanistic Background: The Stereoselectivity of Carvedilol Glucuronidation
Carvedilol is administered as a racemic mixture, but its metabolism is profoundly stereoselective. The (S)-enantiomer possesses the primary β-blocking activity, making its specific clearance rate clinically critical.
Mechanistically, UGT2B7 predominantly drives the glucuronidation of the (S)-enantiomer, while UGT1A1, UGT2B4, and UGT2B7 all contribute to the clearance of the (R)-enantiomer [1]. Because the N'-beta-D-glucuronidation pathway is subject to competitive interplay between these enantiomers and specific UGT isoforms, selecting an in vitro model that accurately reflects the native physiological stoichiometry of these enzymes is paramount.
Comparative Analysis of In Vitro Systems
To achieve accurate IVIVC, researchers must choose a system that balances throughput with physiological relevance.
Human Liver Microsomes (HLMs)
HLMs are the industry workhorse for high-throughput intrinsic clearance ( CLint ) screening. However, they lack cellular transporters and endogenous cofactors. Because carvedilol is highly lipophilic, it suffers from severe non-specific binding to microsomal proteins. Without rigorous correction for the unbound fraction in the incubation ( fu,inc ), HLMs consistently underpredict the in vivo CLh of carvedilol [2].
Cryopreserved Human Hepatocytes (CHHs)
CHHs represent the gold standard for carvedilol IVIVC. By preserving the intact cellular envelope, CHHs maintain the natural interplay between Phase I/II enzymes and hepatic transporters (e.g., OCT1, P-gp). Studies have demonstrated that in vitro clearance predictions using intact hepatocytes correlate nearly identically with observed in vivo stereoselective clearance, outperforming liver microsomes significantly [2][3].
Recombinant UGTs (rUGTs)
rUGTs are single-enzyme systems expressed in baculovirus or mammalian cells. While they are indispensable for reaction phenotyping (proving that UGT2B7 forms the N'-glucuronide), they lack the competitive enzymatic environment of the liver. Therefore, they should never be used for absolute CLh scaling.
Quantitative Performance & System Comparison
The following table summarizes the operational and predictive differences between the three systems when evaluating Carvedilol N'-beta-D-Glucuronide formation.
| Parameter | Human Liver Microsomes (HLM) | Cryopreserved Human Hepatocytes (CHH) | Recombinant UGTs (rUGT) |
| System Complexity | Subcellular (Endoplasmic Reticulum) | Intact Cellular Envelope | Single Expressed Enzyme |
| Stereoselectivity Resolution | Moderate (Requires fu,inc correction) | High (Maintains native enzyme ratios) | Low (Lacks competitive interplay) |
| Cofactor Dependency | Exogenous UDPGA + Alamethicin | Endogenous | Exogenous UDPGA + Alamethicin |
| Non-Specific Binding | High (Highly impacts lipophilic drugs) | Moderate | Low |
| IVIVC Predictive Accuracy | Often underpredicts CLh | Closely mirrors in vivo CLh | Qualitative (Reaction Phenotyping) |
| Primary Application | High-throughput CLint screening | Gold-standard IVIVC scaling | Isoform contribution mapping |
Pathway & Workflow Visualization
Figure 1: Carvedilol N'-beta-D-Glucuronide formation and IVIVC scaling pathways.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. Below are the optimized methodologies, including the causality behind each critical step.
Protocol A: HLM Substrate Depletion Assay
Step 1: Buffer Preparation & BSA Supplementation
-
Action: Prepare 0.1 M Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 . Supplement with 0.2% Bovine Serum Albumin (BSA).
-
Causality: Carvedilol is highly lipophilic. Without BSA, it binds non-specifically to microsomal lipids, artificially lowering the free drug concentration. BSA acts as a lipid sink, stabilizing the unbound fraction. Literature demonstrates that altered protein binding via BSA is a key mechanism for accurately capturing the stereoselective stimulation of carvedilol glucuronidation [4][5].
Step 2: Alamethicin Pre-incubation
-
Action: Add 25 µg alamethicin per mg of microsomal protein (0.5 mg/mL final HLM concentration). Incubate on ice for 15 minutes.
-
Causality: UGT active sites reside on the luminal side of the endoplasmic reticulum. During homogenization, ER fragments form sealed vesicles impermeable to the highly polar UDPGA cofactor. Alamethicin permeabilizes these vesicles, ensuring the reaction is not artificially rate-limited by cofactor transport.
Step 3: Reaction Initiation & Internal Controls
-
Action: Warm to 37°C. Add carvedilol (0.1 - 10 µM). Initiate the reaction by adding 2 mM UDPGA. Run a parallel "Minus-UDPGA" control.
-
Causality: The Minus-UDPGA control is a self-validating step that proves any observed substrate depletion is strictly UGT-mediated, ruling out chemical instability or background Phase I oxidation.
Protocol B: CHH Suspension Assay (The Gold Standard)
Step 1: Thawing and Viability Verification
-
Action: Thaw cryopreserved hepatocytes and isolate via Percoll gradient centrifugation. Verify viability >80% using Trypan Blue exclusion.
-
Causality: Dead cells leak cofactors and lose transporter function, degrading the system into a crude enzyme bag. High viability ensures active transport mechanisms are intact.
Step 2: Pre-incubation in Suspension
-
Action: Incubate hepatocytes ( 1×106 cells/mL) in Williams' E medium at 37°C under 5% CO2 for 10 minutes. Do NOT add exogenous UDPGA or alamethicin.
-
Causality: Intact hepatocytes maintain their endogenous cofactor pools. Adding exogenous UDPGA is futile as it cannot cross the intact plasma membrane, and adding alamethicin would lyse the cells, destroying the physiological relevance that makes CHHs superior for predicting CLh [2].
Protocol C: Analytical Differentiation of N- vs. O-Glucuronides
Step 1: LC-MS/MS Ion/Molecule Reaction
-
Action: Quench reactions with ice-cold acetonitrile containing Carvedilol-D4 internal standard. Analyze via linear quadrupole ion trap (LQIT) mass spectrometry.
-
Causality: O- and N-glucuronides are isobaric, meaning standard collision-induced dissociation (CID) often fails to differentiate them. To create a self-validating analytical method, implement gas-phase ion/molecule reactions using trichlorosilane ( HSiCl3 ). Deprotonated N-glucuronides uniquely lose two HCl molecules to form a diagnostic [M−H+HSiCl3−2HCl]− product ion. This unambiguously distinguishes Carvedilol N'-beta-D-Glucuronide from its O-glucuronide counterpart [6].
Conclusion
For early-stage reaction phenotyping, HLMs and rUGTs provide necessary, high-throughput data regarding which enzymes metabolize carvedilol. However, when the objective shifts to accurate In Vitro-In Vivo Correlation (IVIVC) and predicting human hepatic clearance ( CLh ) for the N'-beta-D-Glucuronide metabolite, Cryopreserved Human Hepatocytes (CHHs) are the superior choice. By preserving the native cellular architecture, CHHs naturally account for the stereoselective enzyme interplay and intracellular transport mechanisms that define carvedilol's complex pharmacokinetics.
References
-
Ishida, K., et al. (2008). "Stereoselective Oxidation and Glucuronidation of Carvedilol in Human Liver and Intestinal Microsomes." Biological and Pharmaceutical Bulletin. Available at:[Link]
-
Iwaki, M., et al. (2019). "Prediction of Hepatic Clearance of Stereoselective Metabolism of Carvedilol in Liver Microsomes and Hepatocytes of Sprague-Dawley and Cytochrome P450 2D-Deficient Dark Agouti Rats." Journal of Pharmacy & Pharmaceutical Sciences. Available at:[Link]
-
Kong, J. Y., et al. (2018). "Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Available at:[Link]
-
Ohno, T., et al. (2016). "In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding in Incubation Mixture of Human Liver Microsomes with Bovine Serum Albumin." Drug Metabolism and Pharmacokinetics. Available at:[Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Prediction of Hepatic Clearance of Stereoselective Metabolism of Carvedilol in Liver Microsomes and Hepatocytes of Sprague-Dawley and Cytochrome P450 2D-Deficient Dark Agouti Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding in Incubation Mixture of Human Liver Microsomes with Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Relative Quantification of Carvedilol Glucuronide Isomers in Patient Samples: A Comparative Guide to LC-MS/MS Methodologies
Carvedilol is a highly lipophilic, chiral aryloxy propanolamine administered as a racemic mixture for the treatment of congestive heart failure and hypertension ()[1]. Its therapeutic efficacy is stereospecific: the S-enantiomer is a potent non-selective β-blocker, while the R-enantiomer primarily mediates α1-adrenergic blockade[1].
Because carvedilol undergoes extensive first-pass metabolism, less than 2% of the parent drug is excreted unchanged. The primary Phase II metabolic clearance mechanism is glucuronidation, catalyzed predominantly by hepatic UGT1A1, UGT2B4, and UGT2B7 enzymes ()[2]. Crucially, this pathway is highly stereoselective, with hepatic UGTs showing a strong preference for conjugating the S-enantiomer over the R-enantiomer[2].
Quantifying the relative abundance of R- and S-carvedilol glucuronide isomers in patient plasma is critical for drug development and therapeutic monitoring. In patients with CYP2D6 polymorphisms (poor metabolizers), the Phase I oxidation pathway is impaired, shifting the metabolic burden heavily toward Phase II glucuronidation ()[3]. Accurately measuring these isomers provides a direct window into a patient's metabolic phenotype.
Fig 1: Stereoselective hepatic glucuronidation pathway of racemic carvedilol by UGT enzymes.
Comparison Guide: Achiral vs. Chiral LC-MS/MS Workflows
When designing an assay for carvedilol glucuronide isomers, laboratories must choose between indirect achiral methods and direct chiral LC-MS/MS methods.
The Achiral Approach (Indirect via Hydrolysis)
Traditional C18 columns separate analytes based on hydrophobicity. Because R- and S-carvedilol glucuronides are diastereomers (the D-glucuronic acid moiety adds a shared chiral center), their hydrophobic profiles are nearly identical. Baseline resolution on standard C18 columns is notoriously poor[3].
-
The Causality of Failure: To circumvent this, researchers must use β-glucuronidase to hydrolyze the sample back into parent carvedilol, followed by chiral separation of the parent drug[3]. This indirect method is prone to artifacts, risks incomplete hydrolysis, and destroys the intact metabolite, preventing true direct quantification.
The Chiral Polysaccharide Approach (Direct Quantification)
Modern methodologies utilize amylose-based chiral stationary phases (CSPs), such as Sino-Chiral AD or Chiralpak IB ()[4].
-
The Causality of Success: Polysaccharide CSPs provide helical chiral recognition cavities. These cavities interact stereospecifically with the intact R- and S-glucuronides via hydrogen bonding and π-π interactions. This allows for the direct baseline resolution of the intact metabolites without prior enzymatic hydrolysis, preserving the exact in vivo metabolic snapshot.
Table 1: Performance Comparison of Chromatographic Strategies
| Parameter | Achiral C18 (Indirect via Hydrolysis) | Chiral Polysaccharide (Direct LC-MS/MS) |
| Target Analyte | Carvedilol (post-hydrolysis) | Intact Carvedilol Glucuronide |
| Isomer Resolution | N/A (Requires secondary chiral LC) | Baseline ( Rs>1.5 ) |
| Sample Prep Time | High (1.5h incubation at 46°C) | Low (Direct LLE/SPE) |
| Risk of Artifacts | High (Incomplete hydrolysis) | Low (Intact analysis) |
| Throughput | Low | High |
Experimental Methodology: Self-Validating Direct Chiral LC-MS/MS
To ensure absolute trustworthiness, the following protocol employs a deuterated internal standard (Carvedilol-d5) added prior to extraction ()[5]. This creates a self-validating system : any matrix effects, ion suppression, or extraction losses will equally affect the heavy-isotope standard, allowing for precise mathematical correction of the target analyte's peak area.
Step 1: Liquid-Liquid Extraction (LLE)
Causality: LLE with Methyl tert-butyl ether (MTBE) is chosen over protein precipitation to selectively partition the lipophilic carvedilol glucuronides away from highly polar endogenous plasma proteins and salts, drastically minimizing ion suppression in the MS source[4].
-
Aliquot 200 µL of patient plasma into a microcentrifuge tube.
-
Spike with 20 µL of Carvedilol-d5 Internal Standard (100 ng/mL).
-
Add 2.5 mL of MTBE. Critical Step: Maintain the sample at physiological pH (7.4) to ensure the glucuronide moiety remains stable and sufficiently non-ionized for organic partitioning.
-
Vortex vigorously for 5 minutes, then centrifuge at 4000 × g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
Step 2: Chiral Chromatographic Separation
Causality: Isocratic elution ensures a stable chiral environment within the column, preventing the peak broadening often seen with gradient changes on polysaccharide phases[4].
-
Column: Sino-Chiral AD (150 × 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: Methanol / Water / Diethylamine (94:6:0.01, v/v)[4].
-
Mechanistic Insight: Diethylamine acts as a basic peak modifier. It suppresses secondary interactions between the basic secondary amine of carvedilol and residual silanols on the silica support, preventing severe peak tailing.
-
-
Flow Rate: 1.0 mL/min.
Step 3: ESI-MS/MS Detection
Causality: Positive Electrospray Ionization (ESI+) is utilized because the secondary amine of carvedilol readily accepts a proton, yielding a strong [M+H]+ precursor ion.
-
Polarity: Positive ESI.
-
MRM Transitions:
-
Carvedilol Glucuronide: m/z 583.2 → 407.2. (Collision-induced dissociation selectively cleaves the weak O-glycosidic bond, isolating the stable carvedilol product ion, minimizing background noise).
-
Internal Standard (Carvedilol-d5): m/z 412.2 → 227.2[5].
-
Fig 2: Self-validating LC-MS/MS workflow for direct quantification of carvedilol glucuronide isomers.
Data Presentation: Patient Phenotype Analysis
By applying the direct chiral LC-MS/MS method, researchers can accurately map the stereoselective clearance of carvedilol across different patient populations. Table 2 illustrates the relative quantification of these isomers based on CYP2D6 metabolizer status.
Table 2: Relative Quantification of Glucuronide Isomers in Patient Plasma (Representative Data)
| Patient Phenotype | CYP2D6 Status | Mean S-Glucuronide (ng/mL) | Mean R-Glucuronide (ng/mL) | S/R Ratio |
| Extensive Metabolizer (EM) | 1/1 | 45.2 | 22.1 | 2.04 |
| Poor Metabolizer (PM) | 4/4 | 85.6 | 41.3 | 2.07 |
Clinical Insight: While Poor Metabolizers (PMs) exhibit significantly higher overall glucuronide levels due to metabolic shunting away from the impaired CYP2D6 oxidation pathway, the stereoselective ratio ( S>R ) dictated by the hepatic UGT enzymes remains highly conserved across phenotypes.
References
-
Carvedilol Pathway, Pharmacokinetics. ClinPGx. Available at:[Link]
-
Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes. National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol. University of Alberta. Available at: [Link]
-
UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. ResearchGate. Available at:[Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol [sites.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Confirming the Structure of Biosynthetic vs. Synthetic Carvedilol N'-β-D-Glucuronide: A Comprehensive Analytical Guide
Carvedilol is a non-selective β-adrenergic and α₁-adrenergic antagonist widely prescribed for the management of heart failure and hypertension [3]. As a highly lipophilic drug, it undergoes extensive hepatic metabolism, with glucuronidation serving as a primary clearance mechanism [3]. Because the carvedilol molecule possesses both an aliphatic secondary amine and a secondary alcohol, it is susceptible to both N- and O-glucuronidation.
Differentiating the N'-β-D-glucuronide metabolite from its O-linked isomers presents a classic analytical challenge. Standard collision-activated dissociation (CAD) mass spectra for these isomers are often indistinguishable [2]. As a Senior Application Scientist, I have designed this guide to objectively compare the generation strategies (biosynthetic vs. synthetic) for Carvedilol N'-β-D-Glucuronide and to provide field-proven, self-validating protocols for its rigorous structural confirmation.
Production Strategies: Biosynthetic vs. Synthetic Pathways
The choice between biosynthetic and synthetic generation depends entirely on the required yield and the acceptable level of downstream purification.
-
Biosynthetic Generation: Utilizes Human Liver Microsomes (HLMs) or recombinant UGT enzymes (e.g., UGT1A1, UGT2B4, UGT2B7). Causality: Enzymatic synthesis perfectly mimics in vivo regioselectivity and absolute stereoselectivity (yielding exclusively the β-anomer). However, the yield is limited to the microgram scale, and the resulting analyte is trapped in a complex biological matrix requiring extensive solid-phase extraction (SPE).
-
Chemical Synthesis: Employs Koenigs-Knorr-type coupling between the parent drug and a protected glucuronyl donor. Causality: This approach allows for milligram-to-gram scale production necessary for creating quantitative analytical reference standards. The challenge lies in the necessity of strict protecting group strategies to force N-linkage over O-linkage and to maintain β-selectivity.
Table 1: Quantitative Comparison of Production Methods
| Parameter | Biosynthetic (In Vitro HLM/UGT) | Chemical Synthesis |
| Typical Yield | Low (Micrograms) | High (Milligrams to Grams) |
| Regioselectivity | High (Enzyme-directed) | Moderate (Requires protecting groups) |
| Stereoselectivity | Absolute (β-anomer exclusively) | High (Driven by neighboring group participation) |
| Matrix Complexity | High (Requires SPE/HPLC cleanup) | Low (Standard organic phase extraction) |
| Time-to-Result | 1–2 Days | 1–2 Weeks |
Experimental Methodologies
Every robust analytical workflow must be a self-validating system. The following step-by-step protocols include built-in validation checkpoints to ensure the integrity of the generated metabolites.
Protocol A: Biosynthetic Generation using HLMs
-
Incubation Setup: Combine 100 µM Carvedilol, 1 mg/mL pooled HLMs, and 5 mM UDP-glucuronic acid (UDPGA) in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl₂.
-
Causality: MgCl₂ acts as an essential cofactor for UGT enzymatic activity, while UDPGA serves as the obligate glucuronyl donor.
-
-
Pore-Forming Activation: Add 25 µg/mL alamethicin to the mixture and pre-incubate on ice for 15 minutes.
-
Causality: UGTs are luminal enzymes sequestered within the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA to access the enzyme's active site.
-
-
Reaction & Termination: Incubate the mixture at 37°C for 2 hours. Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 minutes to precipitate proteins [1].
-
Self-Validation Step: Treat a control aliquot of the supernatant with 400 units of β-glucuronidase (pH 5.0, 37°C, 2 h). The disappearance of the m/z 583.5 peak and the quantitative recovery of the m/z 407.4 peak (parent drug) validates the successful formation of a glucuronide conjugate [1].
Protocol B: Chemical Synthesis & Deprotection
-
Coupling: Dissolve Carvedilol and the glucuronyl donor (e.g., methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate) in anhydrous dichloromethane (DCM).
-
Catalysis: Add a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂) at -20°C under an argon atmosphere.
-
Causality: The Lewis acid activates the trichloroacetimidate leaving group. The C2-acetate group on the donor ensures β-selectivity via neighboring group participation, preventing the formation of the α-anomer.
-
-
Deprotection: Perform base-catalyzed hydrolysis using 0.1 M LiOH in THF/Water (1:1) at 0°C for 2 hours to remove the acetyl and methyl ester protecting groups.
-
Self-Validation Step: Monitor the deprotection reaction via LC-MS. Ensure the complete sequential loss of acetyl groups (observed as -42 Da mass shifts) without the hydrolysis of the newly formed N-glycosidic bond.
Structural Elucidation & Confirmation
Confirming the exact linkage (N- vs. O-glucuronide) requires advanced analytical techniques, as standard mass spectrometry often yields uninformative, identical fragmentation patterns for both isomers [2].
Advanced LC-MS/MS (Ion/Molecule Reactions)
Standard ESI-MS in positive mode yields an [M+H]⁺ ion at m/z 583.5 and a primary fragment at m/z 407.4 (loss of the 176 amu glucuronic acid moiety) for both isomers [1]. To definitively differentiate them, we utilize gas-phase ion/molecule reactions in a linear quadrupole ion trap (LQIT).
-
Mechanism: Deprotonated carvedilol glucuronides are isolated and reacted with trichlorosilane (HSiCl₃) for 30 ms.
-
Diagnostic Markers: The N'-β-D-glucuronide forms a highly diagnostic product ion at[M − H + HSiCl₃ − 2HCl]⁻, as well as a secondary dissociation product at[M − H + HSiCl₃ − 3HCl]⁻ [2]. The O-glucuronide isomer fails to form the -2HCl diagnostic ion [2].
-
Causality: The spatial arrangement and specific nucleophilicity of the N-linked moiety drive the secondary elimination of HCl following the initial HSiCl₃ adduction, a pathway sterically hindered in the O-linked isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The anomeric proton (H-1'') of the β-glucuronide appears as a doublet (typically between 4.5 – 5.0 ppm) with a large coupling constant (J ≈ 7.5 Hz). Causality: This large J value confirms the axial-axial coupling indicative of the β-anomeric stereochemistry.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is the gold standard for proving the site of conjugation. A definitive N-linkage is confirmed by observing a cross-peak between the anomeric proton (H-1'') of the glucuronic acid and the adjacent aliphatic carbons of the carvedilol secondary amine.
Table 2: Key Analytical Markers for Structural Confirmation
| Analytical Technique | Marker / Observation | Structural Significance |
| LC-MS (ESI+) | m/z 583.5 → 407.4 | Confirms addition of glucuronic acid (+176 Da)[1] |
| LC-MS/MS (HSiCl₃) | [M − H + HSiCl₃ − 2HCl]⁻ | Uniquely diagnostic for the N-glucuronide isomer [2] |
| ¹H NMR | Anomeric proton doublet (J ≈ 7.5 Hz) | Confirms β-anomeric stereochemistry |
| 2D NMR (HMBC) | H-1'' to N-C(aliphatic) cross-peak | Confirms N-linkage over O-linkage |
Workflow Visualization
Workflow comparing biosynthetic vs synthetic generation and analytical confirmation of Carvedilol N-glucuronide.
References
- Stereoselective glucuronidation of carvedilol by Chinese liver microsomes - PMC. nih.gov.
- Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC. nih.gov.
- Carvedilol | C24H26N2O4 | CID 2585 - PubChem - NIH. nih.gov.
Mechanistic Rationale for Strict Disposal: The "Prodrug" Environmental Effect
Operational Guide: Safe Handling and Disposal of Carvedilol N'-beta-D-Glucuronide
As pharmaceutical research and bioanalytical laboratories scale their pharmacokinetic (PK) and drug metabolism studies, the proper management of active pharmaceutical ingredients (APIs) and their metabolites is critical. Carvedilol N'-beta-D-Glucuronide (CAS 114869-83-9)[1] is a major phase II metabolite of the non-selective beta-blocker Carvedilol. While not acutely toxic to researchers in trace quantities, its improper disposal poses severe environmental and regulatory risks.
This guide provides drug development professionals with field-proven, self-validating protocols for the segregation, containment, and disposal of Carvedilol N'-beta-D-Glucuronide waste, ensuring strict compliance with federal environmental standards.
The primary hazard of Carvedilol N'-beta-D-Glucuronide lies in its environmental fate rather than direct occupational exposure. The Environmental Protection Agency (EPA) explicitly bans the "sewering" (flushing down sink drains or toilets) of pharmaceutical waste under 40 CFR Part 266 Subpart P[2].
The Causality: Glucuronide conjugates are highly water-soluble and easily bypass standard municipal water filtration systems. If sewered, these molecules enter aquatic ecosystems where ubiquitous bacterial β -glucuronidase enzymes cleave the glucuronic acid moiety. This hydrolysis regenerates the active parent drug, Carvedilol, a potent cardiovascular agent that induces severe bradycardia and cardiovascular toxicity in aquatic life. Therefore, complete thermal destruction via high-temperature incineration is the only acceptable endpoint[3].
Quantitative Waste Management Parameters
To maintain a self-validating safety system, laboratories must adhere to strict quantitative limits for waste accumulation and record-keeping. Summarized below are the critical operational parameters governing pharmaceutical waste management:
| Operational Parameter | Quantitative Limit | Regulatory Driver | Action Required at Limit |
| Satellite Accumulation | < 55 Gallons | EPA RCRA | Transfer immediately to a central 90-day hazardous waste storage facility. |
| Record Retention | 3 Years | EPA Subpart P[2] | Maintain all disposal manifests and destruction certificates for EPA/EHS audits. |
| Empty Bottle Reuse | < 2 Gallons | NIH Guidelines[4] | Empty chemical bottles may be repurposed for small-scale liquid waste collection. |
| Aqueous/Organic Threshold | > 10% Organics | EHS Standards | Classify and label the mixture as a "Flammable Organic" waste stream. |
Step-by-Step Disposal Methodologies
The following protocols are designed to prevent cross-contamination, avoid dangerous chemical incompatibilities, and ensure regulatory compliance.
Protocol A: Liquid Waste Management (LC-MS/MS Effluents)
Bioanalytical laboratories quantifying Carvedilol N'-beta-D-Glucuronide typically utilize reverse-phase LC-MS/MS, generating continuous streams of mixed aqueous and organic effluents.
-
Step 1: Effluent Segregation. Route the HPLC waste line into a designated high-density polyethylene (HDPE) carboy. Crucial: Never mix these effluents with inorganic acids or peroxide-forming chemicals, as this can trigger violent exothermic reactions[4].
-
Step 2: Vapor Pressure Management. Equip the organic waste carboy with a pressure-relieving vented cap.
-
Causality: Mobile phases containing Acetonitrile and Methanol generate high vapor pressures at room temperature. A hermetically sealed system will over-pressurize, risking a chemical blowout and inhalation exposure.
-
-
Step 3: Secondary Containment. Place the carboy in a chemical spill tray capable of holding at least 110% of the container's total volume to self-validate against undetected slow leaks.
-
Step 4: Labeling & Transfer. Attach a completed Chemical Waste Tag detailing all constituents (e.g., "50% Water, 50% Acetonitrile, 0.1% Formic Acid, Trace Carvedilol Glucuronide"). Do not use acronyms[4]. Transfer to EHS before reaching the accumulation limit.
Protocol B: Solid Waste Decontamination & Disposal
Handling neat powders of Carvedilol N'-beta-D-Glucuronide presents risks of aerosolization and surface cross-contamination.
-
Step 1: Primary Containment. Perform all standard preparations and powder weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood[5].
-
Step 2: Surface Decontamination. After weighing, wipe the analytical balance and surrounding benchtop with a 50:50 Methanol:Water solution.
-
Causality: Because the glucuronide conjugate is highly polar, utilizing a mixed aqueous-organic solvent ensures complete solubilization and removal of trace residues that purely organic solvents might leave behind.
-
-
Step 3: Solid Waste Segregation. Place all contaminated wipes, empty standard vials, and disposable PPE (nitrile gloves, bench chux) into a rigid, puncture-resistant chemotoxic waste bin[5].
-
Step 4: Final Disposition. Once the bin is 3/4 full, seal it with tamper-evident tape. Log the container into the institutional chemical tracking system for pickup and eventual high-temperature incineration by an approved vendor[3].
Waste Segregation Workflow
Decision workflow for the segregation and disposal of Carvedilol N'-β-D-Glucuronide lab waste.
References
-
Title: Carvedilol β-D-Glucuronide | CAS 114869-83-9 Source: Veeprho URL: [Link]
-
Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]
-
Title: NIH Waste Disposal Guide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Guidance for Disposal of Drugs Used in Clinical Research Source: Washington University in St. Louis URL: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ashp.org [ashp.org]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. mwcog.org [mwcog.org]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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